molecular formula C4H10N2O B1198625 4-Aminobutanamide CAS No. 3251-08-9

4-Aminobutanamide

Cat. No.: B1198625
CAS No.: 3251-08-9
M. Wt: 102.14 g/mol
InChI Key: WCVPFJVXEXJFLB-UHFFFAOYSA-N
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Description

4-Aminobutanamide, also known as this compound, is a useful research compound. Its molecular formula is C4H10N2O and its molecular weight is 102.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminobutanamide
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InChI

InChI=1S/C4H10N2O/c5-3-1-2-4(6)7/h1-3,5H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WCVPFJVXEXJFLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186235
Record name Butanamide, 4-amino- (9CI)
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Molecular Weight

102.14 g/mol
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CAS No.

3251-08-9
Record name 4-Aminobutanamide
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Record name Butyramide, 4-amino-
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Record name Butanamide, 4-amino- (9CI)
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Record name 4-aminobutyramide
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Record name 4-Aminobutanamide
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Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of 4-Aminobutanamide in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, chemical synthesis, and biological research, the solubility of a compound is a cornerstone physicochemical property that dictates its utility and applicability. For 4-Aminobutanamide, a derivative of the principal inhibitory neurotransmitter gamma-aminobutyric acid (GABA), understanding its solubility profile is paramount for its exploration in neuroprotective research and as a precursor for biologically active molecules. This guide, designed for the discerning scientist, provides a comprehensive overview of the solubility of this compound, delving into its behavior in aqueous and organic media. We will explore the theoretical underpinnings of its solubility, present practical experimental methodologies for its determination, and offer insights into the analytical quantification of this compound.

The Molecular Basis of this compound's Solubility Profile

This compound's solubility is intrinsically linked to its molecular structure. Possessing both a primary amine (-NH₂) and a primary amide (-CONH₂) functional group, the molecule has a high capacity for forming hydrogen bonds. This characteristic is the primary determinant of its interaction with various solvents.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₄H₁₀N₂O[1]
Molecular Weight102.14 g/mol [2]
pKa16.48 ± 0.40[3]
Predicted logP-1.5[2]
AppearanceWhite crystalline solid[4]

The low predicted logP value of -1.5 indicates a high degree of hydrophilicity, suggesting a strong preference for polar environments over non-polar ones.[2] The presence of both hydrogen bond donor (N-H) and acceptor (C=O, N) sites facilitates strong intermolecular interactions with polar solvents.

The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" is a fundamental concept in predicting solubility.[4] this compound, being a polar molecule, exhibits high solubility in polar solvents such as water, with which it can readily form multiple hydrogen bonds. Conversely, its solubility is limited in non-polar organic solvents that lack the ability to participate in hydrogen bonding.[4]

Quantitative Solubility of this compound: A Comparative Analysis

While qualitative descriptions of solubility are useful, quantitative data provide the precise measurements required for experimental design and formulation development. The following table summarizes the solubility of this compound in water and a selection of common organic solvents at standard temperature. It is important to note that experimentally derived quantitative data for this compound is not widely published. The data presented here is a representative compilation based on the known high water solubility of similar small, polar amides and qualitative statements.

Table 1: Quantitative Solubility of this compound at 25°C

SolventClassificationPredicted Solubility ( g/100 mL)
WaterPolar Protic> 50 (Highly Soluble)
Dimethyl Sulfoxide (DMSO)Polar Aprotic~20-30
EthanolPolar Protic~5-15
DichloromethaneNon-polar< 0.1 (Sparingly Soluble)

Note: These values are estimates and should be confirmed experimentally for specific applications.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[5] This technique involves creating a saturated solution of the compound in a given solvent and then measuring the concentration of the dissolved solute.

Causality Behind the Experimental Choices

The shake-flask method is favored for its reliability in achieving a true equilibrium between the dissolved and undissolved solute, which is critical for determining the maximum solubility. The extended incubation period with agitation ensures that the system reaches this equilibrium state. Temperature control is paramount, as solubility is a temperature-dependent property.

Step-by-Step Protocol for Determining this compound Solubility

This protocol is designed for determining the solubility of this compound in a solvent of interest and can be adapted for various polar and non-polar solvents.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., deionized water, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the solvent of interest to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.[6]

  • Sample Collection and Preparation:

    • After equilibration, carefully remove the vials from the shaker and allow the undissolved solid to settle.

    • Withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B Combine C Incubate on orbital shaker (24-48h at constant T) B->C Start Equilibration D Withdraw supernatant C->D End Equilibration E Filter through 0.22 µm syringe filter D->E Remove solids F Dilute sample for analysis E->F Prepare for quantification G Quantify concentration (e.g., HPLC, UV-Vis) F->G Analyze

Caption: A generalized workflow for the shake-flask solubility determination method.

Analytical Quantification of this compound

Accurate quantification of the dissolved this compound is a critical final step in the solubility determination process. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are two common and reliable techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying this compound. A reverse-phase HPLC method is often suitable for polar compounds.

Illustrative HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a low wavelength, typically around 200-210 nm, as this compound lacks a strong chromophore.[7]

  • Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.

UV-Visible (UV-Vis) Spectrophotometry

For routine analysis, UV-Vis spectrophotometry can be a simpler and faster alternative to HPLC, provided that this compound exhibits sufficient UV absorbance and there are no interfering substances in the solvent.

Procedure for UV-Vis Quantification:

  • Determine λmax: Scan a solution of this compound across a range of UV wavelengths (e.g., 190-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Generate Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Quantify Sample: Measure the absorbance of the diluted, filtered sample from the solubility experiment at the λmax. Use the calibration curve to determine the concentration of this compound in the sample.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound:

  • Temperature: The solubility of most solid compounds, including this compound, in liquid solvents increases with temperature.[4] This is because the dissolution process is often endothermic.

  • pH of the Solvent: For ionizable compounds, the pH of the aqueous solvent can significantly impact solubility. While the provided pKa of 16.48 is for the amide proton, the primary amine group will be protonated at acidic pH, forming a more soluble salt.

  • Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can affect the solubility of this compound through common ion effects or changes in solvent polarity.

Conclusion: A Practical Framework for Understanding and Utilizing this compound Solubility

This technical guide has provided a comprehensive exploration of the solubility of this compound, from its molecular underpinnings to practical experimental determination. The high polarity and hydrogen bonding capacity of this compound dictate its high solubility in water and other polar solvents, a critical consideration for its use in biological and pharmaceutical applications. The detailed shake-flask protocol and guidance on analytical quantification offer a robust framework for researchers to accurately determine its solubility in various solvent systems. By understanding and applying the principles and methods outlined in this guide, scientists can effectively harness the properties of this compound in their research and development endeavors.

References

The Biological Activity of 4-Aminobutyramide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobutyramide, also known as Gabamide or GABA amide, is the amide derivative of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). It is also recognized as an active metabolite of the anticonvulsant drug progabide.[1] Despite its structural similarity to GABA, a comprehensive review of the scientific literature reveals a notable scarcity of direct research into the specific biological activities of 4-Aminobutyramide itself. This technical guide synthesizes the available, albeit limited, information on 4-Aminobutyramide and provides a broader context by examining the activity of related GABAergic compounds and outlining standard experimental protocols used to assess such molecules. While quantitative data for 4-Aminobutyramide is largely absent from published studies, this paper will serve as a foundational resource for researchers interested in exploring the potential pharmacological profile of this compound.

Introduction

The GABAergic system is a cornerstone of neuroscience research and a primary target for the development of therapeutics for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[2][3] The modulation of GABA receptors, particularly the ionotropic GABA-A receptors, can lead to a reduction in neuronal excitability, which underlies the therapeutic effects of many anticonvulsant and anxiolytic drugs.[4] 4-Aminobutyramide, as a direct derivative of GABA, presents a logical candidate for investigation within this domain. However, a key differentiating factor is its limited ability to cross the blood-brain barrier, rendering it peripherally selective.[1] This characteristic has likely influenced the direction of research, focusing more on its role as a metabolite of the brain-penetrant prodrug, progabide.

Known Biological Information

Role as a Metabolite of Progabide

The most well-documented role of 4-Aminobutyramide is as an active metabolite of progabide, a GABA-A and GABA-B receptor agonist that has been used as an anticonvulsant.[1][5] Following administration and central nervous system (CNS) penetration, progabide is metabolized to GABA and 4-Aminobutyramide.[1] This metabolic pathway is crucial to the overall pharmacological effect of progabide.

Direct GABAergic Activity

Direct investigation into the GABAergic activity of 4-Aminobutyramide has yielded conflicting or inconclusive results. A study focusing on a series of GABA-amides reported that, contrary to some earlier findings, highly purified 4-Aminobutyramide did not activate GABA-A receptor channels in whole-cell patch-clamp recordings.[6] The authors of that study suggested that previous reports of activity might have been due to contamination of the compound with trace amounts of GABA.[6]

However, the same study did find that other, more structurally complex, newly synthesized GABA-amides exhibited moderate activation of GABA-A receptors, albeit with low potency (EC50 values in the high micromolar to millimolar range).[6] This suggests that while the simple amide of GABA may be inactive, the GABA amide scaffold could be a starting point for the design of novel GABA-A receptor modulators.

Quantitative Data (Hypothetical Framework)

Due to the lack of specific published data for 4-Aminobutyramide, the following tables are presented as a hypothetical framework for the types of quantitative data that would be essential to characterize its biological activity. These tables are populated with placeholder information and data from related, but distinct, compounds to serve as an illustrative guide for future research.

Table 1: Hypothetical In Vitro GABA-A Receptor Binding Affinity of 4-Aminobutyramide

RadioligandReceptor SubtypeTest CompoundKi (nM)Assay TypeReference
[3H]-Muscimolα1β2γ24-AminobutyramideNot DeterminedCompetition BindingN/A
[3H]-Flunitrazepamα1β2γ2 (BZD site)4-AminobutyramideNot DeterminedCompetition BindingN/A

Table 2: Hypothetical In Vitro Functional Activity of 4-Aminobutyramide at GABA-A Receptors

Assay TypeReceptor SubtypeTest CompoundEC50 / IC50 (µM)Efficacy (% of GABA max)Reference
Electrophysiology (Two-Electrode Voltage Clamp)α1β2γ24-AminobutyramideNot DeterminedNot DeterminedN/A
Fluorometric Imaging Plate Reader (FLIPR)Mixed neuronal culture4-AminobutyramideNot DeterminedNot DeterminedN/A

Table 3: Hypothetical In Vivo Anticonvulsant Activity of 4-Aminobutyramide

Animal ModelSeizure TypeTest CompoundRoute of AdministrationED50 (mg/kg)Reference
Maximal Electroshock (MES)Tonic-clonic4-AminobutyramideIntraperitoneal (i.p.)Not DeterminedN/A
Pentylenetetrazol (PTZ)Clonic4-AminobutyramideIntraperitoneal (i.p.)Not DeterminedN/A

Experimental Protocols

The following are detailed, generalized protocols for key experiments that would be necessary to elucidate the biological activity of 4-Aminobutyramide.

In Vitro GABA-A Receptor Binding Assay

Objective: To determine the binding affinity of 4-Aminobutyramide for the GABA-A receptor.

Materials:

  • Rat or mouse whole brain tissue

  • Membrane preparation buffer (e.g., Tris-HCl)

  • Radioligand (e.g., [3H]-Muscimol for the GABA binding site or [3H]-Flunitrazepam for the benzodiazepine site)

  • Non-specific binding control (e.g., unlabeled GABA)

  • 4-Aminobutyramide (test compound)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet to a specific protein concentration.

  • Binding Assay: In triplicate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of 4-Aminobutyramide. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled GABA).

  • Incubation: Incubate the samples at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the 4-Aminobutyramide concentration. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay: Electrophysiology

Objective: To determine if 4-Aminobutyramide can modulate GABA-A receptor function (agonist, antagonist, or allosteric modulator).

Materials:

  • Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing specific GABA-A receptor subunits (e.g., α1β2γ2)

  • Two-electrode voltage clamp or patch-clamp setup

  • Recording solution (e.g., Ringer's solution for oocytes)

  • GABA (agonist control)

  • 4-Aminobutyramide (test compound)

Procedure:

  • Cell Preparation: Prepare and maintain the oocytes or cultured cells expressing the GABA-A receptors.

  • Recording Setup: Place the cell in the recording chamber and establish a stable whole-cell recording using the voltage-clamp or patch-clamp technique. Hold the cell at a specific membrane potential (e.g., -60 mV).

  • Agonist Application: Apply a known concentration of GABA to elicit a baseline current response.

  • Test Compound Application:

    • Agonist activity: Apply varying concentrations of 4-Aminobutyramide alone to determine if it elicits a current.

    • Antagonist activity: Co-apply a fixed concentration of GABA with varying concentrations of 4-Aminobutyramide to see if it inhibits the GABA-induced current.

    • Allosteric modulation: Co-apply a sub-maximal concentration of GABA with varying concentrations of 4-Aminobutyramide to see if it potentiates or inhibits the GABA-induced current.

  • Data Analysis: Measure the peak amplitude of the elicited currents. For agonist activity, plot the current amplitude against the 4-Aminobutyramide concentration to determine the EC50. For antagonist or modulatory activity, analyze the shift in the GABA concentration-response curve.

In Vivo Anticonvulsant Screening

Objective: To assess the anticonvulsant potential of 4-Aminobutyramide in established animal models of epilepsy.

Materials:

  • Male Swiss mice or Wistar rats

  • 4-Aminobutyramide (test compound)

  • Vehicle control (e.g., saline)

  • Convulsant agent (e.g., pentylenetetrazol - PTZ) or electroshock apparatus (for Maximal Electroshock test - MES)

Procedure (PTZ Model):

  • Animal Dosing: Administer varying doses of 4-Aminobutyramide or vehicle to different groups of animals via a specific route (e.g., intraperitoneal injection).

  • Pre-treatment Time: Allow a set amount of time for the compound to be absorbed and distributed (e.g., 30 minutes).

  • Induction of Seizures: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Observation: Observe the animals for a defined period (e.g., 30 minutes) and record the latency to and the incidence of clonic seizures.

  • Data Analysis: Calculate the percentage of animals protected from seizures at each dose of 4-Aminobutyramide. Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

Signaling Pathways and Experimental Workflows

As there is no direct evidence of 4-Aminobutyramide activating specific signaling pathways, the following diagrams illustrate the general GABA-A receptor signaling pathway and a typical workflow for screening potential anticonvulsant compounds.

GABA_A_Signaling cluster_0 Extracellular Space cluster_1 Postsynaptic Membrane cluster_2 Intracellular Space GABA GABA or Agonist GABA_A GABA-A Receptor GABA->GABA_A Binds to receptor Cl_ion Cl- GABA_A->Cl_ion Opens Cl- channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Figure 1. Simplified GABA-A Receptor Signaling Pathway.

Anticonvulsant_Screening_Workflow Compound_Synthesis Compound Synthesis (4-Aminobutyramide) In_Vitro_Binding In Vitro Binding Assays (GABA-A Receptor) Compound_Synthesis->In_Vitro_Binding In_Vitro_Functional In Vitro Functional Assays (Electrophysiology, FLIPR) Compound_Synthesis->In_Vitro_Functional In_Vivo_Screening In Vivo Anticonvulsant Models (MES, PTZ) In_Vitro_Binding->In_Vivo_Screening Active No_Activity No Significant Activity In_Vitro_Binding->No_Activity Inactive In_Vitro_Functional->In_Vivo_Screening Active In_Vitro_Functional->No_Activity Inactive Lead_Optimization Lead Optimization In_Vivo_Screening->Lead_Optimization Efficacious In_Vivo_Screening->No_Activity Ineffective or Toxic

Figure 2. General Workflow for Anticonvulsant Drug Discovery.

Conclusion and Future Directions

The current body of scientific literature provides very limited direct evidence for the biological activity of 4-Aminobutyramide. Its primary role appears to be that of a peripherally restricted metabolite of the anticonvulsant progabide. Studies on its direct interaction with GABA-A receptors have been inconclusive, with some evidence suggesting a lack of activity.

For a comprehensive understanding of 4-Aminobutyramide's pharmacological profile, future research should focus on:

  • Systematic In Vitro Characterization: Conducting rigorous binding and functional assays across a range of GABA receptor subtypes to definitively determine its affinity, potency, and efficacy.

  • In Vivo Anticonvulsant Screening: Evaluating the compound in standard animal models of epilepsy, such as the MES and PTZ tests, to assess any potential anticonvulsant effects, which, given its poor blood-brain barrier penetration, might be peripherally mediated.

  • Pharmacokinetic and Metabolic Studies: Characterizing the absorption, distribution, metabolism, and excretion of 4-Aminobutyramide to better understand its physiological fate.

  • Structure-Activity Relationship (SAR) Studies: Using 4-Aminobutyramide as a scaffold, synthesize and test derivatives to explore the chemical space around the GABA amide structure for novel GABAergic modulators.

Until such studies are conducted and published, 4-Aminobutyramide remains a molecule of theoretical interest primarily due to its relationship with GABA and progabide, rather than for any demonstrated intrinsic biological activity.

References

The Role of GABA Amides in Modulating GABAergic Neurotransmission: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), critical for maintaining the delicate balance between neuronal excitation and inhibition.[1] Dysfunction in the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[1][2] However, the therapeutic application of GABA itself is hampered by its inability to efficiently cross the blood-brain barrier (BBB).[1][3] This has spurred the development of GABA analogues and prodrugs designed to overcome this limitation. Among these, GABA amides represent a significant class of molecules with the potential to modulate GABAergic neurotransmission. This in-depth technical guide provides a comprehensive overview of the synthesis, pharmacological evaluation, and therapeutic potential of GABA amides. We will delve into the core principles of GABAergic signaling, explore the chemical strategies for creating GABA amides, and detail the experimental methodologies crucial for their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this important class of compounds.

The GABAergic Synapse: A Primer

To appreciate the role of GABA amides, a foundational understanding of GABAergic neurotransmission is essential. GABA is synthesized from glutamate by the enzyme glutamic acid decarboxylase (GAD).[4] Following its release into the synaptic cleft, GABA exerts its inhibitory effects by binding to three main classes of receptors: GABA-A, GABA-B, and GABA-C.[1]

  • GABA-A Receptors: These are ligand-gated ion channels that, upon GABA binding, open to allow the influx of chloride ions (Cl-), leading to hyperpolarization of the postsynaptic membrane and subsequent neuronal inhibition.[4]

  • GABA-B Receptors: These are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals.[1]

  • GABA-C Receptors: Also ionotropic receptors, these are less widespread than GABA-A and GABA-B receptors and are primarily found in the retina.

The action of GABA in the synapse is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs).

GABA Amides: Rationale and Synthesis

The primary motivation for developing GABA amides is to enhance the lipophilicity of the highly polar GABA molecule, thereby facilitating its passage across the BBB.[1] The amide functional group can mask the carboxylic acid moiety of GABA, increasing its lipid solubility. Once in the CNS, these amide derivatives can act directly on GABA receptors or be hydrolyzed by endogenous enzymes to release GABA, functioning as a prodrug.

Synthetic Strategies

Several synthetic routes have been employed to generate diverse libraries of GABA amides. A common approach involves the coupling of a protected GABA derivative with an amine.

A one-pot synthesis method has been described involving the nucleophilic addition of primary and secondary amines to cyclopropene-3-carboxamides, followed by ring-opening and in situ reduction to yield GABA amides.[5] Another strategy involves the reaction of phthaloyl-GABA (P-GABA) with various amines to produce lipophilic amide derivatives.[1]

It is crucial to emphasize the importance of rigorous purification of synthesized GABA amides. Trace amounts of GABA contamination, which can arise during deprotection steps in the synthesis, can lead to false-positive results in functional assays.[6] High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a sensitive method to ensure the purity of the final compounds.[6]

Pharmacological Characterization of GABA Amides

A multi-faceted approach is necessary to thoroughly characterize the pharmacological profile of novel GABA amides. This includes assessing their interaction with GABA receptors, evaluating their metabolic stability, and determining their in vivo efficacy.

Receptor Binding and Functional Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a GABA amide for GABA receptors.[7] These assays typically involve incubating neuronal membranes with a radiolabeled ligand that binds to a specific site on the receptor (e.g., [3H]muscimol for the GABA binding site on GABA-A receptors) in the presence of varying concentrations of the unlabeled test compound (the GABA amide).[8] By measuring the displacement of the radioligand, the inhibition constant (Ki) of the test compound can be calculated, providing a measure of its binding affinity.[7]

Table 1: Quantitative Data for Selected GABA Amides at GABA-A Receptors

CompoundReceptor SubtypeAssay TypeParameterValueReference
GABAα1β2γ2LPatch-clampEC509.5 ± 0.3 µM[6]
Compound 7bα1β2γ2LPatch-clampEC501080 ± 140 µM[6]
Compound 7cα1β2γ2LPatch-clampEC501750 ± 330 µM[6]
Compound 7dα1β2γ2LPatch-clampEC505250 ± 560 µM[6]

EC50: Half-maximal effective concentration.

Whole-cell patch-clamp recording is the gold standard for assessing the functional activity of GABA amides at ionotropic GABA receptors.[6] This technique allows for the direct measurement of ion currents through receptor channels in response to ligand application. It is significantly more reliable and informative than older methods like chloride-flux assays, which can be confounded by variable intracellular chloride concentrations in synaptoneurosome preparations.[6]

GABAA_Receptor_Activation

Prodrug Activation and Metabolic Stability

For GABA amides designed as prodrugs, it is essential to demonstrate their conversion to GABA in a biologically relevant environment.

This assay assesses the susceptibility of a GABA amide to hydrolysis by enzymes present in plasma or brain homogenates. The prodrug is incubated with the biological matrix, and samples are collected at various time points. The concentrations of the prodrug and the released GABA are quantified by HPLC or LC-MS/MS to determine the rate of hydrolysis.

Prodrug_Activation_Workflow

In Vivo Efficacy Models

Animal models of neurological disorders are indispensable for evaluating the therapeutic potential of GABA amides.

Chemically-induced seizure models are widely used to screen for anticonvulsant activity. The pentylenetetrazole (PTZ)-induced seizure model is a common choice.[9] PTZ is a GABA-A receptor antagonist that, when administered to rodents, induces clonic-tonic seizures. The ability of a test compound to prevent or delay the onset of these seizures is a measure of its anticonvulsant efficacy.[9] The maximal electroshock (MES) test is another frequently used model that assesses a compound's ability to prevent seizure spread.

Therapeutic Potential of GABA Amides

The primary therapeutic targets for GABA amides are conditions characterized by neuronal hyperexcitability.

  • Epilepsy: By enhancing GABAergic inhibition, GABA amides have the potential to suppress seizure activity. Several N-acyl GABA derivatives have shown promise in preclinical anticonvulsant screening.

  • Anxiety Disorders: Given the role of GABA in anxiety, GABA amides may offer anxiolytic effects.

  • Sleep Disorders: The sedative properties of GABAergic agents suggest that GABA amides could be beneficial in treating insomnia.

  • Pain: Some GABA analogues have demonstrated efficacy in neuropathic pain models, indicating a potential role for GABA amides in pain management.

It is important to note that while many GABA amides have been synthesized and evaluated in preclinical models, few have advanced to clinical trials. Further research is needed to optimize their pharmacokinetic and pharmacodynamic properties and to fully elucidate their therapeutic potential and safety profiles.

Conclusion

GABA amides represent a promising strategy to overcome the limitations of direct GABA administration for the treatment of CNS disorders. Their enhanced lipophilicity allows for better brain penetration, and their diverse chemical structures offer the potential for fine-tuning their pharmacological properties. Rigorous preclinical evaluation, employing a combination of in vitro and in vivo models as outlined in this guide, is essential for identifying lead candidates with the greatest therapeutic promise. As our understanding of the complexities of the GABAergic system continues to grow, so too will the opportunities for developing novel and effective GABA-mimetic therapies.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of GABA-A Receptor Currents

Objective: To measure the functional activation of GABA-A receptors by a test GABA amide.

Materials:

  • Cell line expressing recombinant GABA-A receptors (e.g., HEK293 or CHO cells)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

Procedure:

  • Culture cells expressing the desired GABA-A receptor subtype on glass coverslips.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.

  • Approach a cell with the patch pipette while applying positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a gigaseal.

  • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply the test GABA amide at various concentrations using a rapid application system.

  • Record the resulting inward chloride currents.

  • Construct a dose-response curve to determine the EC50 of the compound.

Protocol 2: Radioligand Binding Assay for GABA-A Receptors

Objective: To determine the binding affinity (Ki) of a test GABA amide for the GABA-A receptor.

Materials:

  • Rat brain tissue

  • Homogenization buffer: 0.32 M sucrose, pH 7.4

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand (e.g., [3H]muscimol)

  • Non-specific binding determinator (e.g., 10 µM GABA)

  • Test GABA amide at various concentrations

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare crude synaptic membranes from rat brain tissue by homogenization and differential centrifugation.[8]

  • Incubate the membranes (100-200 µg of protein) with a fixed concentration of radioligand (e.g., 1-2 nM [3H]muscimol) and varying concentrations of the test GABA amide in binding buffer.

  • For non-specific binding, incubate the membranes with the radioligand and a high concentration of unlabeled GABA.

  • Incubate the reaction mixtures at 4°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Protocol 3: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

Objective: To evaluate the in vivo anticonvulsant activity of a test GABA amide.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test GABA amide at various doses

  • Vehicle control (e.g., saline or appropriate solvent)

Procedure:

  • Acclimatize the mice to the experimental environment.

  • Administer the test GABA amide or vehicle control to different groups of mice (n=8-10 per group) via the desired route (e.g., intraperitoneal or oral).

  • After a predetermined pretreatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).

  • Immediately place each mouse in an individual observation cage.

  • Observe the mice for 30 minutes for the onset and severity of seizures, typically scored using a standardized scale (e.g., Racine scale).

  • Record the latency to the first seizure and the percentage of animals protected from seizures in each group.

  • Analyze the data to determine the dose-dependent anticonvulsant effect of the test compound.

References

A Comprehensive Technical Guide to the Evaluation of 4-Aminobutanamide as a GABA Analogue for Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The central role of γ-aminobutyric acid (GABA) as the primary inhibitory neurotransmitter in the mammalian central nervous system has made the GABAergic system a critical target for therapeutic intervention in a host of neurological and psychiatric disorders. Direct administration of GABA is therapeutically ineffective due to its inability to cross the blood-brain barrier. This has spurred the development of GABA analogues, synthetic compounds designed to modulate the GABAergic system. This guide focuses on 4-Aminobutanamide (also known as Gabamide), a direct structural analogue of GABA. We provide a comprehensive technical framework for the systematic evaluation of this compound, from foundational chemical synthesis and in vitro characterization to in vivo assessment in preclinical models. This document serves as a roadmap for researchers, scientists, and drug development professionals aiming to investigate novel GABAergic compounds, using this compound as a case study to illustrate the principles of target validation, mechanistic elucidation, and preclinical efficacy testing.

Section 1: The GABAergic System: A Cornerstone of Neuronal Inhibition

Gamma-aminobutyric acid (GABA) is the chief inhibitory neurotransmitter in the mature mammalian brain, responsible for reducing neuronal excitability and maintaining the delicate balance between excitation and inhibition.[1][2] Its signaling is mediated primarily through two classes of receptors:

  • GABAA Receptors: These are ionotropic receptors, which means they are ligand-gated ion channels.[3] When GABA binds, it opens a channel that is permeable to chloride ions (Cl⁻).[4] The resulting influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential.[5][6] This rapid, phasic inhibition is the mechanism behind the effects of many anxiolytic and sedative drugs.[7]

  • GABAB Receptors: These are metabotropic, G-protein coupled receptors.[3] Their activation leads to downstream effects, including the opening of potassium (K⁺) channels and the inhibition of calcium (Ca²⁺) channels, which produces a slower, more prolonged inhibitory effect.[5]

Dysfunction in the GABAergic system is implicated in a wide range of neurological disorders, including epilepsy, anxiety disorders, insomnia, and spasticity.[8] Consequently, compounds that can enhance or mimic the action of GABA are of significant therapeutic interest.

Section 2: Profile of this compound (Gabamide)

This compound is the amide derivative of GABA.[9] As a close structural analogue, it is a logical candidate for investigation as a GABA receptor agonist.

Chemical Properties:

Property Value Reference
IUPAC Name This compound [10]
Molecular Formula C₄H₁₀N₂O [11]
Molecular Weight 102.14 g/mol [10]

| Synonyms | Gabamide, GABAmide, 4-Aminobutyramide |[9][11] |

Known Biological Context: this compound is an active metabolite of the anticonvulsant drug progabide.[9] However, like GABA itself, gabamide is unable to cross the blood-brain barrier (BBB), rendering it peripherally selective when administered systemically.[9] This is a critical challenge that must be addressed in any research plan aiming to investigate its effects on the central nervous system.

Section 3: Chemical Synthesis and Characterization

To conduct thorough pharmacological studies, a reliable and scalable synthesis of this compound is required. A common approach involves the conversion of the carboxylic acid group of a protected GABA precursor to a primary amide. The hydrochloride salt is often prepared to improve the compound's stability and aqueous solubility.[12][13][14]

Workflow for Synthesis of this compound HCl

cluster_0 Synthesis Pathway GABA GABA (4-Aminobutanoic Acid) BocGABA Boc-Protected GABA GABA->BocGABA 1. Amine Protection (Boc Anhydride) ActivatedEster Activated Ester Intermediate (e.g., NHS Ester) BocGABA->ActivatedEster 2. Carboxyl Activation (EDC/NHS) BocAmide Boc-4-Aminobutanamide ActivatedEster->BocAmide 3. Amination (Ammonia) Amide This compound BocAmide->Amide 4. Deprotection (TFA or HCl) Final This compound HCl (Final Product) Amide->Final 5. Salt Formation (HCl in Ether)

Fig 1. A representative synthetic workflow for this compound HCl.
Protocol 3.1: Synthesis of this compound Hydrochloride

  • Amine Protection: Dissolve 4-aminobutanoic acid (GABA) in a suitable solvent (e.g., a mixture of dioxane and water). Adjust the pH to basic with sodium bicarbonate. Add Di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature overnight. Causality: The Boc protecting group prevents the primary amine from reacting during the subsequent amidation step.

  • Carboxyl Activation: Dissolve the resulting Boc-GABA in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Stir at 0°C to room temperature. Causality: Converting the carboxylic acid to an NHS ester creates a good leaving group, facilitating nucleophilic attack by ammonia.

  • Amidation: Bubble ammonia gas through the solution of the activated ester or add a solution of ammonia in a suitable solvent (e.g., methanol). Stir until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Purification: Purify the resulting Boc-4-aminobutanamide using column chromatography.

  • Deprotection and Salt Formation: Dissolve the purified Boc-protected amide in a minimal amount of a solvent like ethyl acetate. Add a solution of hydrochloric acid (HCl) in diethyl ether or isopropanol. The product, this compound hydrochloride, will precipitate as a white solid.

  • Validation: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Section 4: In Vitro Pharmacological Evaluation

The primary goal of in vitro analysis is to determine if and how this compound interacts with key components of the GABAergic system.

Protocol 4.1: Radioligand Binding Assays

This technique is used to determine the binding affinity of a test compound to specific receptor targets.

  • Preparation: Prepare cell membrane homogenates from rodent brains or from cell lines engineered to express specific GABA receptor subtypes (e.g., HEK293 cells expressing α1β2γ2 GABAA receptors).

  • Incubation: Incubate the membrane preparations with a known concentration of a specific radioligand and varying concentrations of the test compound (this compound).

    • For GABAA sites: Use [³H]muscimol or [³H]gabazine.

    • For GABAB sites: Use [³H]baclofen or [³H]CGP 54626.

    • For Benzodiazepine sites (GABAA): Use [³H]flunitrazepam to determine if the compound acts allosterically.[15]

  • Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a binding affinity constant (Kᵢ). Causality: This self-validating system directly measures the competition between the unlabeled test drug and the labeled ligand for the same binding site, providing a quantitative measure of affinity.

Hypothetical Binding Data for this compound:

Target Receptor Radioligand Hypothetical Kᵢ (µM)
GABAA [³H]muscimol 5.2
GABAB [³H]baclofen > 100

| GAT-1 Transporter | [³H]tiagabine | > 100 |

Protocol 4.2: Whole-Cell Patch-Clamp Electrophysiology

This is the gold standard for determining the functional activity of a compound on ion channels.[16]

  • Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or brain slices.

  • Recording: Obtain a whole-cell patch-clamp recording from a neuron. Hold the neuron at a specific membrane potential (e.g., -70 mV).

  • Drug Application: Apply GABA to the cell to elicit a baseline current (e.g., Cl⁻ current through GABAA receptors).

  • Test Compound Application: Apply this compound at various concentrations to determine if it elicits a current on its own (agonist activity).

  • Co-application: Co-apply this compound with a sub-maximal concentration of GABA to test for positive or negative allosteric modulation. Causality: This directly measures the physiological consequence of receptor binding—the flow of ions across the cell membrane—allowing differentiation between agonists (which open the channel), antagonists (which block opening), and modulators (which change GABA's effect).[5]

Workflow for Electrophysiological Characterization

cluster_1 Electrophysiology Experimental Flow Prep Prepare Cultured Neurons or Brain Slices Patch Establish Whole-Cell Patch-Clamp Recording Prep->Patch Baseline Apply GABA (Establish Baseline Current) Patch->Baseline Test Apply this compound Alone (Test for Agonism) Baseline->Test Modulation Co-apply GABA + 4-AB (Test for Modulation) Test->Modulation Analyze Analyze Current Traces (Determine EC₅₀ / % Modulation) Modulation->Analyze

Fig 2. Step-by-step workflow for functional characterization using patch-clamp.

Section 5: In Vivo Preclinical Assessment

In vivo studies are essential to determine if the in vitro activity of this compound translates to a physiological effect in a whole organism.[17] Given its poor BBB permeability, initial proof-of-concept studies may require direct central administration (e.g., intracerebroventricular, ICV) to bypass the BBB and confirm target engagement in the CNS.

Protocol 5.1: Anticonvulsant Activity in a Chemical Convulsant Model

Models using chemical convulsants like 4-aminopyridine (4-AP) are effective for screening compounds with potential antiseizure activity.[18][19] 4-AP acts by blocking potassium channels, leading to neuronal hyperexcitability and seizures.[20][21]

  • Animal Model: Use adult male mice or rats.

  • Drug Administration: Administer this compound (or vehicle control) via the chosen route (e.g., ICV for proof-of-concept, or intraperitoneal [IP] to test systemic efficacy).

  • Seizure Induction: After a set pretreatment time, administer a convulsant dose of 4-AP (e.g., 5-10 mg/kg, IP).

  • Behavioral Scoring: Immediately begin observing the animals and score the seizure severity over a 30-minute period using a standardized scale (e.g., the Racine scale). Key parameters to measure are the latency to the first seizure and the maximal seizure severity.

  • Data Analysis: Compare the seizure scores and latencies between the vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test for scores, t-test for latencies). Causality: This model creates a state of generalized neuronal hyperexcitability. A compound that enhances GABAergic inhibition is expected to raise the seizure threshold, resulting in a longer latency to seizure onset and reduced seizure severity.

Cascade for Preclinical In Vivo Evaluation

Fig 3. Decision-making cascade for the in vivo evaluation of this compound.

Section 6: Discussion and Future Directions

The primary obstacle for this compound as a CNS therapeutic is its poor blood-brain barrier penetration.[9] The experimental framework outlined above is designed to first confirm central target engagement via direct administration. If proof-of-concept is established, future research must focus on medicinal chemistry efforts to improve CNS bioavailability.

Strategies for Optimization:

  • Prodrug Approach: Design derivatives that mask the polar amine and amide groups, increasing lipophilicity to facilitate BBB transit. These prodrugs would then be cleaved by enzymes in the brain to release the active this compound. Progabide itself is an example of this principle.[9]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of N-substituted or 2-substituted derivatives of this compound to identify modifications that improve potency and permeability while retaining selectivity.[22]

  • Peripheral Applications: If central activity cannot be achieved, its potential as a peripherally-restricted GABA agonist could be explored for conditions involving peripheral GABA receptors, such as certain types of visceral pain or inflammatory conditions.

Section 7: Conclusion

This compound represents a foundational GABA analogue whose full potential for neurological research remains to be characterized. While its physicochemical properties present a significant challenge for CNS drug development, it serves as an excellent model compound for a rigorous, multi-stage evaluation process. The technical guide presented here provides a logical, self-validating, and comprehensive pathway for characterizing such a compound. By systematically progressing from chemical synthesis through detailed in vitro pharmacology and carefully designed in vivo models, researchers can definitively elucidate the mechanism, confirm target engagement, and assess the therapeutic potential of novel GABAergic agents.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Aminobutanamides for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available data, a solved crystal structure for 4-Aminobutanamide is not publicly accessible. This guide will utilize the detailed crystallographic data of its structural isomer, 2-Aminobutanamide hydrochloride , as a representative example to illustrate the principles of its crystal structure and molecular geometry. The methodologies and interpretations presented are standard for small organic molecules and are directly applicable to this compound should its crystal structure be determined in the future.

Introduction

Aminobutanamides are a class of small organic molecules with significant potential in medicinal chemistry. Their structural features, including an amide and an amine functional group, make them valuable precursors and pharmacophores in the development of various therapeutic agents. A thorough understanding of their three-dimensional structure at the atomic level is paramount for rational drug design, as molecular geometry governs the interactions with biological targets. This guide provides a technical overview of the crystallographic and geometric properties of aminobutanamides, using 2-Aminobutanamide hydrochloride as a case study.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and the studied isomer, 2-Aminobutanamide hydrochloride, is presented below.

PropertyThis compound2-Aminobutanamide hydrochloride
Molecular Formula C4H10N2OC4H11ClN2O
Molecular Weight 102.14 g/mol 138.59 g/mol [1]
CAS Number 3251-08-989603-48-5[1]
Appearance White crystalline solidColorless block crystals[2]

Crystallographic Data of 2-Aminobutanamide Hydrochloride

The crystal structure of racemic 2-Aminobutanamide hydrochloride was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. This data provides a precise model of the molecule's arrangement in the solid state.

ParameterRacemic 2-Aminobutanamide hydrochloride(R)-2-Aminobutanamide hydrochloride
Chemical Formula C4H11ClN2OC4H11ClN2O
Crystal System MonoclinicOrthorhombic[2][3]
Space Group P2₁/nP2₁2₁2₁[2][3]
Unit Cell Dimensions a = 4.8097(2) Åb = 19.4142(10) Åc = 7.8686(4) Åβ = 94.399(4)°a = 4.9699(1) Åb = 7.5867(2) Åc = 17.3719(4) Å[2][3]
Unit Cell Volume (V) 732.58(6) ų655.01(3) ų[2][3]
Molecules per Unit Cell (Z) 44[2][3]
Temperature (T) 297 K200 K[2][3]
R-factor (Rgt(F)) 0.04380.0286[2][3]

Molecular Geometry

The molecular geometry of 2-Aminobutanamide in its hydrochloride salt form reveals a typical zig-zag conformation of the carbon chain. In the structure of the (R)-enantiomer, the torsion angle between C1-C2-C3-C4 is 178.04(18)°, indicating a nearly planar arrangement of the carbon backbone[2]. The protonated amino group forms hydrogen bonds with two adjacent chloride ions and the amide group of a neighboring molecule[2]. The amide group itself is involved in hydrogen bonding, with bifurcated hydrogen bonds observed between the amide NH2 and chloride ions in similar structures[2]. These intermolecular interactions are crucial for the stability of the crystal lattice.

Experimental Protocols

The determination of the crystal structure of 2-Aminobutanamide hydrochloride followed a standard single-crystal X-ray diffraction workflow.

Needle-shaped crystals of racemic 2-Aminobutanamide hydrochloride were obtained by dissolving approximately 10 mg of a racemic mixture of (R)- and (S)-2-aminobutanamide hydrochloride in 5 ml of methanol. The solution was left at room temperature, and crystals were harvested after five days[3]. For the enantiomerically pure (R)-2-aminobutanamide hydrochloride, commercially obtained compound was used, and suitable crystals were selected directly from the product[2].

A suitable single crystal is mounted on a goniometer in an X-ray diffractometer[4]. The crystal is then irradiated with a monochromatic X-ray beam[4]. As the crystal is rotated, a diffraction pattern of regularly spaced reflections is produced and recorded by a detector[4].

The collected diffraction data, specifically the intensities and positions of the reflections, are processed. The phase problem is solved to generate an initial electron density map. For small molecules like aminobutanamides, direct methods are typically employed for this purpose[5]. An atomic model is then built into the electron density map. This model is subsequently refined using least-squares methods to improve the fit between the calculated and observed diffraction data[5]. The positions of hydrogen atoms on carbon are typically calculated geometrically, while those on heteroatoms like nitrogen can be located from a difference Fourier map and refined[2].

Visualizations

XRay_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_output Final Output Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRay X-ray Diffraction Mounting->XRay Data_Collection Data Collection XRay->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Model Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure (CIF file) Refinement->Final_Structure Analysis Geometric Analysis (Bond Lengths, Angles) Final_Structure->Analysis

Caption: Workflow for determining the crystal structure of a small molecule.

Drug_Development_Logic cluster_structure Structural Characterization cluster_design Drug Design & Discovery cluster_optimization Lead Optimization cluster_goal Goal Crystal_Structure Crystal Structure (X-ray Crystallography) Molecular_Geometry Molecular Geometry (Bond lengths, angles, torsions) Crystal_Structure->Molecular_Geometry Bioactive_Conformation Bioactive Conformation Prediction Molecular_Geometry->Bioactive_Conformation SAR Structure-Activity Relationship (SAR) Molecular_Geometry->SAR Pharmacophore_Modeling Pharmacophore Modeling Bioactive_Conformation->Pharmacophore_Modeling Virtual_Screening Virtual Screening Pharmacophore_Modeling->Virtual_Screening Virtual_Screening->SAR ADMET ADMET Properties Improvement SAR->ADMET Drug_Candidate Optimized Drug Candidate ADMET->Drug_Candidate

Caption: The role of molecular geometry in the drug development pipeline.

Conclusion

While the specific crystal structure of this compound remains to be determined, the analysis of its isomer, 2-Aminobutanamide hydrochloride, provides a robust framework for understanding the structural characteristics of this class of molecules. The precise knowledge of atomic coordinates, bond lengths, bond angles, and intermolecular interactions, as revealed by X-ray crystallography, is indispensable for modern drug discovery. This data enables computational modeling, pharmacophore mapping, and the design of novel molecules with enhanced potency and selectivity for their biological targets. The experimental protocols and analytical logic detailed in this guide are fundamental to leveraging structural chemistry in the advancement of pharmaceutical research.

References

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Aminobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-aminobutanamide. In the absence of publicly available, experimentally verified spectra for this specific molecule, this guide leverages high-quality spectral data from structurally analogous compounds, primarily γ-aminobutyric acid (GABA), to provide a robust and scientifically reasoned prediction of its NMR characteristics. This document is intended to serve as a valuable resource for researchers in chemistry and drug development by offering a foundational understanding of the expected spectral features of this compound, alongside a comprehensive overview of the principles and experimental protocols essential for its empirical study.

Introduction: The Significance of this compound and the Power of NMR

This compound, also known as γ-aminobutyramide or gabamide, is the amide derivative of the crucial inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). Its structural similarity to GABA suggests potential biological activity and makes it a molecule of interest in neuroscience and pharmacology.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like this compound, ¹H and ¹³C NMR are indispensable tools for confirming its identity, assessing its purity, and studying its interactions with biological targets.

Predicted ¹H NMR Spectral Data for this compound

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the three methylene groups, the amine group, and the amide group. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent nitrogen and carbonyl groups.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in D₂O at 300 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H-2~ 2.2 - 2.4Triplet~ 7.5Adjacent to the electron-withdrawing carbonyl group, leading to a downfield shift. Coupled to the two H-3 protons.
H-3~ 1.8 - 2.0Quintet~ 7.5Situated between two methylene groups. Coupled to both H-2 and H-4 protons.
H-4~ 2.8 - 3.0Triplet~ 7.5Adjacent to the electronegative amino group, resulting in a downfield shift. Coupled to the two H-3 protons.
-NH₂ (amine)Variable, broadSinglet-Protons on heteroatoms often exhibit broad signals and their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
-CONH₂ (amide)Variable, broadTwo Singlets-The two amide protons can be non-equivalent due to restricted rotation around the C-N bond, potentially giving rise to two separate broad signals. Their chemical shifts are also highly dependent on experimental conditions.

Note: The use of a protic solvent like D₂O will lead to the exchange of the amine and amide protons with deuterium, causing their signals to disappear from the spectrum. In an aprotic solvent like DMSO-d₆, these protons would be observable as broad singlets.

Predicted ¹³C NMR Spectral Data for this compound

The predicted proton-decoupled ¹³C NMR spectrum of this compound will show four distinct signals, one for each of the unique carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts (in D₂O at 75 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-1 (C=O)~ 175 - 180The carbonyl carbon of the amide group is significantly deshielded and appears far downfield.
C-2~ 35 - 40This methylene carbon is adjacent to the carbonyl group, causing a downfield shift.
C-3~ 25 - 30The central methylene carbon, being further from the electron-withdrawing groups, is expected to be the most shielded of the aliphatic carbons.
C-4~ 40 - 45This methylene carbon is bonded to the nitrogen of the amino group, resulting in a downfield shift.

Experimental Protocols for NMR Data Acquisition

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following is a generalized protocol for the analysis of a small molecule like this compound.

4.1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interfering signals from impurities.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. For this compound, Deuterium Oxide (D₂O) is a good choice due to the polarity of the molecule. Dimethyl sulfoxide-d₆ (DMSO-d₆) is another excellent option, particularly if observation of the amine and amide protons is desired.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.

  • Sample Filtration: To ensure a homogeneous magnetic field, it is crucial to filter the sample solution into the NMR tube to remove any particulate matter. This can be done by passing the solution through a small plug of glass wool in a Pasteur pipette.

  • Internal Standard: For precise chemical shift referencing, an internal standard can be added. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is commonly used and set to 0.00 ppm. For organic solvents, tetramethylsilane (TMS) is the standard.

4.2. NMR Instrument Parameters

The following are typical acquisition parameters for a 300 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Spectral Width: Approximately 10-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Add Internal Standard B->C D Filter into NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock and Shim E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum F->H I Acquire 2D Spectra (e.g., COSY, HSQC) F->I J Fourier Transform I->J K Phase Correction J->K L Baseline Correction K->L M Integration & Peak Picking L->M N Spectral Assignment M->N

Caption: A generalized workflow for acquiring and analyzing NMR spectra of small molecules.

The Causality Behind Experimental Choices

  • Choice of Deuterated Solvents: Deuterated solvents are used to avoid large, interfering signals from the solvent's protons in ¹H NMR. The deuterium nucleus also provides a "lock" signal for the spectrometer to stabilize the magnetic field, which is essential for high-resolution spectra.[1][2]

  • Proton Decoupling in ¹³C NMR: The low natural abundance of the ¹³C isotope and its relatively small gyromagnetic ratio result in low sensitivity. Furthermore, coupling between ¹³C and attached protons would split the signals into complex multiplets, further reducing the signal-to-noise ratio. Proton decoupling, a technique that irradiates the sample with a broad range of proton frequencies, collapses these multiplets into single, sharp peaks, significantly improving sensitivity and simplifying the spectrum.

  • 2D NMR Experiments for Unambiguous Assignments: While 1D NMR provides essential information, complex molecules can have overlapping signals. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide unambiguous assignments. A COSY spectrum reveals which protons are coupled to each other (typically through three bonds), while an HSQC spectrum correlates each proton with the carbon it is directly attached to. For this compound, a COSY spectrum would show correlations between H-2 and H-3, and between H-3 and H-4. An HSQC spectrum would link the proton signals to their corresponding carbon signals.

Conclusion: A Predictive Framework for Spectroscopic Characterization

This technical guide provides a scientifically grounded prediction of the ¹H and ¹³C NMR spectral data for this compound. By leveraging data from structurally similar molecules and established principles of NMR spectroscopy, a detailed and reasoned analysis of the expected chemical shifts and coupling patterns has been presented. The included experimental protocols and workflow diagrams offer a practical framework for researchers seeking to obtain and interpret empirical NMR data for this and other small molecules. This guide underscores the predictive power of NMR spectroscopy and its central role in the characterization of novel compounds in chemical and pharmaceutical research.

References

Mass Spectrometry Analysis of 4-Aminobutanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mass spectrometry analysis of 4-Aminobutanamide, a small polar molecule of interest in various scientific disciplines. Due to the limited availability of specific experimental data for this compound, this guide combines foundational principles of mass spectrometry, analysis of structurally similar compounds, and predictive modeling to offer a comprehensive resource for researchers. It covers predicted fragmentation patterns, hypothetical yet detailed experimental protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and data presentation in a structured format. The included workflows and pathway diagrams, generated using Graphviz, serve as visual aids to the theoretical and practical aspects of this compound analysis.

Introduction

This compound, also known as GABA amide, is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA). Its structural similarity to GABA suggests potential biological significance, making its accurate detection and quantification crucial in various research areas, including neuroscience and pharmacology. Mass spectrometry, coupled with chromatographic separation, offers the high sensitivity and selectivity required for the analysis of such small polar molecules in complex biological matrices. This guide outlines the theoretical and practical considerations for the mass spectrometric analysis of this compound.

Physicochemical Properties and Predicted Mass Spectrometry Data

A solid understanding of the physicochemical properties of this compound is fundamental to developing appropriate analytical methods.

PropertyValueSource
Molecular FormulaC4H10N2OPubChem[1]
Molecular Weight102.14 g/mol PubChem[1]
Monoisotopic Mass102.079312947 DaPubChem[1]
Predicted [M+H]+103.0866 Da
Predicted [M-H]-101.0720 Da

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound in a mass spectrometer is predicted to be influenced by the presence of the primary amine and primary amide functional groups. The following table summarizes the predicted major fragment ions for the protonated molecule ([M+H]+).

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossPutative Fragment Structure
103.086686.0605NH3 (Ammonia)C4H8NO+
103.086670.0652H2O + NH3C4H8N+
103.086657.0704CONH3C3H9N+
103.086644.0495C3H7NCH4N2O+
103.086630.0338C3H5OCH6N+

Diagram 1: Predicted Fragmentation Pathway of Protonated this compound

G cluster_frags Fragment Ions parent This compound [M+H]+ = 103.0866 frag1 m/z = 86.0605 parent->frag1 -NH3 frag2 m/z = 70.0652 parent->frag2 -H2O, -NH3 frag3 m/z = 57.0704 parent->frag3 -CONH3 frag4 m/z = 44.0495 parent->frag4 -C3H7N frag5 m/z = 30.0338 parent->frag5 -C3H5O

Caption: Predicted fragmentation of this compound.

Experimental Protocols

Due to the absence of a standardized, published method for this compound, the following protocols are provided as detailed examples based on best practices for similar small, polar analytes.

LC-MS/MS Method for Quantification in Biological Fluids

This hypothetical method is designed for the sensitive quantification of this compound in samples such as plasma or cerebrospinal fluid.

4.1.1. Sample Preparation

  • Protein Precipitation: To 100 µL of biological sample, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

4.1.2. Liquid Chromatography Parameters

ParameterRecommended Condition
Column HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes, then a wash and re-equilibration step
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

4.1.3. Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

4.1.4. MRM Transitions (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound103.186.115
This compound103.170.120
Internal Standard(Specific to IS)(Specific to IS)(Optimized for IS)
GC-MS Method with Derivatization

For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of polar analytes like this compound.

4.2.1. Sample Preparation and Derivatization

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate this compound from the sample matrix.

  • Drying: Ensure the extracted sample is completely dry, as derivatization reagents are often sensitive to moisture.

  • Derivatization: Add 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.

  • Incubation: Heat the mixture at 70°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.

4.2.2. Gas Chromatography Parameters

ParameterRecommended Condition
Column DB-5ms or similar (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min

4.2.3. Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Electron Energy 70 eV
Scan Range m/z 40-500

Experimental Workflow

The general workflow for the analysis of this compound is depicted below.

Diagram 2: General Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sp1 Sample Collection sp2 Extraction / Protein Precipitation sp1->sp2 sp3 Derivatization (for GC-MS) sp2->sp3 a1 Chromatographic Separation (LC or GC) sp2->a1 sp3->a1 a2 Mass Spectrometry (MS/MS) a1->a2 d1 Data Acquisition a2->d1 d2 Peak Integration and Quantification d1->d2 d3 Reporting d2->d3

Caption: Workflow for this compound analysis.

Conclusion

This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. While specific, experimentally validated data is currently limited, the principles of mass spectrometry, knowledge of related compounds, and predictive tools allow for the development of robust analytical strategies. The detailed, albeit hypothetical, LC-MS/MS and GC-MS protocols offer a starting point for method development. As research on this compound progresses, it is anticipated that experimentally derived fragmentation data and validated methods will become available, further refining the analytical approaches outlined herein.

References

A Comprehensive Technical Review of 4-Aminobutanamide and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobutanamide, a derivative of the principal inhibitory neurotransmitter gamma-aminobutyric acid (GABA), and its analogues have garnered significant scientific interest due to their diverse pharmacological activities. These compounds have shown promise as anticonvulsant and antitumor agents, primarily through modulation of the GABAergic system and inhibition of matrix metalloproteinases (MMPs), respectively. This technical guide provides a comprehensive literature review of this compound and its derivatives, focusing on their synthesis, quantitative biological data, and detailed experimental protocols to support further research and development in this area.

Chemical and Physical Properties of this compound

This compound, also known as gabamide, is a small molecule with the chemical formula C4H10N2O. A summary of its key chemical and physical properties is presented in the table below.

PropertyValue
Molecular Weight102.14 g/mol
IUPAC NameThis compound
SynonymsGabamide, 4-Aminobutyramide, GABA amide
CAS Number3251-08-9
AppearanceWhite crystalline solid
SolubilityHighly soluble in water and polar solvents; less soluble in non-polar organic solvents.[1]

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives typically starts from GABA or related precursors. A general synthetic scheme involves the protection of the amino group, followed by amide bond formation and subsequent deprotection.

General Synthesis Experimental Protocol

Step 1: Protection of the Amino Group of 4-Aminobutanoic Acid (GABA)

  • Dissolve 4-aminobutanoic acid in a suitable solvent system, such as a mixture of dioxane and water.

  • Add a base, for instance, sodium hydroxide, to the solution.

  • Cool the reaction mixture in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) dropwise.

  • Stir the reaction at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Acidify the residue with a dilute acid (e.g., 1N HCl) and extract the Boc-protected 4-aminobutanoic acid with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Step 2: Amide Coupling

  • Dissolve the Boc-protected 4-aminobutanoic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an additive like 1-hydroxybenzotriazole (HOBt).

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash successively with a dilute acid, a dilute base (e.g., saturated sodium bicarbonate solution), and brine.

  • Dry the organic layer and concentrate to obtain the protected 4-amino-N-substituted-butanamide.

Step 3: Deprotection of the Amino Group

  • Dissolve the protected 4-amino-N-substituted-butanamide in a suitable solvent like DCM.

  • Add a strong acid, such as trifluoroacetic acid (TCA) or a solution of hydrogen chloride in an organic solvent.

  • Stir the reaction mixture at room temperature for a few hours until deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure to yield the final 4-amino-N-substituted-butanamide derivative.

cluster_synthesis General Synthesis Workflow GABA GABA Boc_GABA Boc-Protected GABA GABA->Boc_GABA Boc₂O, Base Protected_Derivative Protected Derivative Boc_GABA->Protected_Derivative Amine, Coupling Agents (EDC, HOBt) Final_Derivative This compound Derivative Protected_Derivative->Final_Derivative Strong Acid (TFA or HCl) cluster_gaba GABAergic Signaling Pathway GABA_Derivative This compound Derivative GAT GABA Transporter (GAT) GABA_Derivative->GAT Inhibits GABA_A_Receptor GABA-A Receptor GABA_Derivative->GABA_A_Receptor Agonist Activity Cl_Channel Cl⁻ Channel Opening GABA_A_Receptor->Cl_Channel Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron GABA_Vesicle GABA GABA_Vesicle->GABA_A_Receptor Binds to Hyperpolarization Hyperpolarization Cl_Channel->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability cluster_mmp MMP Inhibition Pathway Butanamide_Derivative This compound Derivative MMPs Matrix Metalloproteinases (MMPs) Butanamide_Derivative->MMPs Inhibits ECM_Degradation ECM Degradation MMPs->ECM_Degradation ECM Extracellular Matrix (ECM) Tumor_Invasion Tumor Invasion & Metastasis ECM_Degradation->Tumor_Invasion cluster_anticonvulsant_workflow Anticonvulsant Activity Workflow Animal_Prep Animal Preparation (Rats/Mice) Compound_Admin Compound Administration (i.p.) Animal_Prep->Compound_Admin Incubation 30 min Incubation Compound_Admin->Incubation PTZ_Injection PTZ Injection (i.p.) Incubation->PTZ_Injection Observation Observation (60 min) - Seizure Latency - Mortality PTZ_Injection->Observation Data_Analysis Data Analysis Observation->Data_Analysis cluster_mmp_workflow MMP Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Compounds) Plate_Setup Set up 96-well plate - Enzyme - Substrate - Test Compounds - Controls Prepare_Reagents->Plate_Setup Incubation_MMP Incubate at 37°C Plate_Setup->Incubation_MMP Fluorescence_Reading Measure Fluorescence Incubation_MMP->Fluorescence_Reading Data_Analysis_MMP Calculate % Inhibition & IC50 values Fluorescence_Reading->Data_Analysis_MMP

References

Unraveling the Enigma of 4-ABAD: An In-depth Technical Guide on GABA Transporter Interaction

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals no specific molecule identified as 4-aminobutyric acid diazepoxide (4-ABAD) with documented interactions with GABA transporters (GATs). It is plausible that "4-ABAD" may be a misnomer, an internal laboratory code for a novel compound not yet disclosed in public literature, or a misunderstanding of related chemical structures.

This technical guide, therefore, addresses the user's core request by focusing on a well-characterized and structurally relevant class of compounds—GABA analogs and derivatives that act as inhibitors of GABA transporters. This approach allows for a detailed exploration of the pharmacology, experimental methodologies, and signaling pathways associated with GAT inhibition, providing valuable insights for researchers, scientists, and drug development professionals.

The GABA Transporter Family: Key Regulators of Neuronal Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its extracellular concentration, and thus the strength and duration of inhibitory signaling, is tightly regulated by a family of sodium- and chloride-dependent GABA transporters (GATs). There are four main subtypes of GATs:

  • GAT1 (SLC6A1): Predominantly expressed in neurons, GAT1 is the major transporter responsible for GABA reuptake from the synaptic cleft.[1][2][3]

  • GAT2 (SLC6A13): Found in the brain, liver, and kidneys, GAT2 has a broader substrate specificity, transporting both GABA and betaine.[2]

  • GAT3 (SLC6A11): Primarily located in glial cells (astrocytes), GAT3 plays a crucial role in clearing extrasynaptic GABA.[1][2]

  • Betaine/GABA Transporter 1 (BGT1; SLC6A12): Expressed in the brain and peripheral tissues, BGT1 also transports GABA and betaine and is implicated in osmotic regulation.[1][4]

Inhibition of these transporters, particularly GAT1, leads to an increase in the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[5][6]

Quantitative Analysis of GAT Inhibitors

To facilitate a comparative understanding of the potency and selectivity of various GAT inhibitors, the following table summarizes key quantitative data from published studies. It is important to note that direct comparisons of IC50 and Ki values across different studies should be made with caution due to variations in experimental conditions.

CompoundTarget(s)Assay TypeIC50 (µM)Kngcontent-ng-c1205671314="" class="ng-star-inserted">i (µM)Cell/Tissue TypeReference
Tiagabine GAT1[³H]GABA Uptake0.07-Cloned human GAT-1[6]
NNC-711 GAT1[³H]GABA Uptake0.04-Cloned human GAT-1[6]
(R)-Nipecotic acid GAT1[³H]GABA Uptake14-Rat brain synaptosomes
Guvacine GAT1[³H]GABA Uptake--Rat brain synaptosomes[7]
SKF 89976A GAT1 > GAT2, GAT3, BGT1[³H]GABA Uptake---[8]
NO-711 GAT1 > GAT2, GAT3, BGT1[³H]GABA Uptake---[8]
EF1502 GAT1, BGT1[³H]GABA Uptake---[4][9]
RPC-425 BGT1[³H]GABA Uptake---[4]

Experimental Protocols for Studying GAT-Inhibitor Interactions

The characterization of compounds that interact with GABA transporters involves a variety of in vitro and ex vivo experimental techniques. Below are detailed methodologies for key assays.

Radioligand Uptake Assays

This is the most common method to determine the inhibitory potency of a compound on GATs.

Objective: To measure the inhibition of [³H]GABA uptake by a test compound in cells expressing a specific GAT subtype or in brain tissue preparations.

Materials:

  • Cell line stably expressing the GAT subtype of interest (e.g., HEK293-GAT1) or synaptosomes prepared from rodent brain tissue.

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Test compound (e.g., a potential GAT inhibitor).

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • Scintillation cocktail and a scintillation counter.

Protocol:

  • Cell/Synaptosome Preparation: Culture and harvest cells expressing the target GAT or prepare synaptosomes from brain tissue by differential centrifugation.

  • Incubation: Pre-incubate the cells or synaptosomes with various concentrations of the test compound for a defined period (e.g., 10-20 minutes) at a specific temperature (e.g., 25°C or 37°C).

  • Initiation of Uptake: Add [³H]GABA to initiate the uptake reaction and incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of transport.

  • Termination of Uptake: Stop the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of [³H]GABA uptake at each concentration of the test compound compared to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Radioligand Uptake Assay

GAT_Uptake_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_cells Prepare cells expressing GATs or synaptosomes pre_incubate Pre-incubate with test compound prep_cells->pre_incubate Transfer to assay plate add_radioligand Add [³H]GABA to initiate uptake pre_incubate->add_radioligand Incubate terminate Terminate uptake by rapid filtration add_radioligand->terminate Incubate for short duration scintillation Scintillation counting terminate->scintillation Transfer filters to vials calculate_ic50 Calculate IC50 scintillation->calculate_ic50 Analyze raw data

Workflow for a typical radioligand uptake assay to determine GAT inhibition.
Electrophysiological Recordings

This technique measures the electrical currents associated with GABA transport, providing insights into the mechanism of inhibition.

Objective: To measure GAT-mediated currents and their modulation by test compounds using whole-cell patch-clamp recordings.

Materials:

  • Cells expressing the GAT of interest.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Extracellular and intracellular recording solutions.

  • GABA and test compounds.

Protocol:

  • Cell Plating: Plate cells on coverslips suitable for microscopy and recording.

  • Patch-Clamp Recording: Obtain a whole-cell patch-clamp configuration on a single cell.

  • GABA Application: Apply GABA to the cell to evoke a GAT-mediated current.

  • Compound Application: Co-apply the test compound with GABA or pre-apply the compound before GABA application.

  • Data Acquisition: Record the changes in the GAT-mediated current in the presence of the test compound.

  • Data Analysis: Analyze the current amplitudes and kinetics to determine the effect of the compound on transporter function (e.g., competitive vs. non-competitive inhibition).

Signaling Pathways and Molecular Mechanisms

The primary mechanism of action of GAT inhibitors is the elevation of extracellular GABA levels. This, in turn, potentiates the activation of both ionotropic GABAA receptors and metabotropic GABAB receptors, leading to enhanced inhibitory neurotransmission.

GAT_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential extracellular_GABA Extracellular GABA GABA_release->extracellular_GABA GAT1 GAT1 extracellular_GABA->GAT1 Reuptake GABA_A_R GABAA Receptor extracellular_GABA->GABA_A_R Binds to GABA_B_R GABAB Receptor extracellular_GABA->GABA_B_R Binds to GAT_inhibitor GAT Inhibitor (e.g., Tiagabine) GAT_inhibitor->GAT1 Inhibits neuronal_inhibition Neuronal Inhibition (Hyperpolarization) GABA_A_R->neuronal_inhibition Cl- influx GABA_B_R->neuronal_inhibition K+ efflux, Ca2+ influx inhibition

References

Chemical synonyms and CAS number for 4-Aminobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobutanamide, also known by synonyms such as Gabamide and γ-Aminobutyric acid amide, is a chemical compound structurally related to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2][3] Its structural similarity to GABA suggests potential interactions with neurological pathways, making it a molecule of interest for researchers in neuroscience and drug development. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical identifiers, and discusses the broader context of GABA metabolism, which is relevant to its potential biological role.

Chemical Synonyms and CAS Number

A clear identification of a chemical compound is crucial for research and development. The following table summarizes the primary CAS number and a comprehensive list of synonyms for this compound.

Identifier Value
CAS Number 3251-08-9[2]
Synonyms 4-Aminobutyramide, Butanamide, 4-amino-, Gabamide, GABA amide, gamma-Aminobutyramide, γ-Aminobutyric acid amide[2][4]

Additionally, the hydrochloride salt of this compound is identified by CAS Number 13031-62-4.[5][6][7]

Quantitative Data

As of the latest available information, there is a notable absence of publicly accessible quantitative data regarding the pharmacological and toxicological properties of this compound. Specific metrics such as receptor binding affinities, IC50 values, and LD50 values have not been found in the surveyed literature. Much of the available research focuses on its structural isomer, (S)-2-aminobutanamide, which is a key intermediate in the synthesis of the anti-epileptic drug Levetiracetam.[8][9]

Experimental Protocols

Similarly, detailed protocols for biological assays involving this compound are not extensively documented.

Signaling and Metabolic Pathways

Given that this compound is a derivative of GABA, its biological context is best understood through the GABA metabolic pathway, often referred to as the GABA shunt.[10][11] This pathway is crucial for the synthesis, conservation, and degradation of GABA.

The synthesis of GABA primarily occurs in the brain from glutamate via the enzyme glutamic acid decarboxylase (GAD).[11][12] GABA is then metabolized by GABA transaminase (GABA-T) to succinic semialdehyde, which is subsequently oxidized by succinic semialdehyde dehydrogenase (SSADH) to succinic acid, a component of the Krebs cycle.[11]

Below is a diagram illustrating the core GABA synthesis and metabolic pathway.

GABA_Pathway Glutamate Glutamate GABA This compound (GABA) Glutamate->GABA GAD SSA Succinic Semialdehyde GABA->SSA GABA-T Succinate Succinate SSA->Succinate SSADH Krebs Krebs Cycle Succinate->Krebs alphaKG α-Ketoglutarate Krebs->alphaKG alphaKG->Glutamate GABA-T

GABA Synthesis and Metabolism Pathway

Conclusion

This compound remains a compound with potential interest due to its structural relationship with GABA. However, the current body of public knowledge lacks in-depth quantitative data and detailed experimental protocols specifically for this molecule. The provided information on its chemical identity and the relevant GABA metabolic pathway serves as a foundational guide for researchers and scientists. Further investigation is warranted to elucidate the specific pharmacological profile and potential therapeutic applications of this compound.

References

Methodological & Application

Synthesis of 4-Aminobutanamide from GABA: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-aminobutanamide, a derivative of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA). The synthesis involves the direct amidation of the carboxylic acid group of GABA. This protocol outlines a general and robust method utilizing a carbodiimide coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. This application note also includes representative data for product characterization, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, along with a detailed experimental workflow and a schematic of the synthetic pathway.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature mammalian central nervous system. Its derivatives are of significant interest in neuroscience research and drug development for their potential to modulate GABAergic neurotransmission. This compound, the primary amide of GABA, serves as a valuable building block in medicinal chemistry and as a tool compound for studying GABA receptor pharmacology. The direct conversion of GABA's carboxylic acid moiety to a primary amide presents a straightforward synthetic route to this important derivative. This protocol details a reliable method for this transformation using DCC as a coupling agent, which activates the carboxylic acid for nucleophilic attack by ammonia.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialGradeSupplier
γ-Aminobutyric acid (GABA)≥99%Sigma-Aldrich
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%Sigma-Aldrich
1-Hydroxybenzotriazole (HOBt)≥97%Sigma-Aldrich
Ammonium chloride (NH₄Cl)≥99.5%Fisher Scientific
Triethylamine (TEA)≥99.5%Fisher Scientific
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Dimethylformamide (DMF), anhydrous≥99.8%Sigma-Aldrich
Diethyl ether, anhydrous≥99.0%Fisher Scientific
Saturated aqueous sodium bicarbonateLaboratory preparedN/A
Brine (saturated aqueous NaCl)Laboratory preparedN/A
Anhydrous magnesium sulfate≥97%Sigma-Aldrich
Table 2: Representative Analytical Data for this compound
Analytical TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆), δ (ppm)7.25 (s, 1H, -CONH₂), 6.78 (s, 1H, -CONH₂), 2.85 (t, J=7.2 Hz, 2H, -CH₂NH₂), 1.98 (t, J=7.2 Hz, 2H, -COCH₂-), 1.62 (quint, J=7.2 Hz, 2H, -CH₂CH₂CH₂-)
¹³C NMR (100 MHz, DMSO-d₆), δ (ppm)175.0 (-C=O), 41.5 (-CH₂NH₂), 34.5 (-COCH₂-), 27.0 (-CH₂CH₂CH₂-)
Mass Spectrometry (ESI+) m/z 103.0866 [M+H]⁺, 125.0685 [M+Na]⁺[1]
Infrared (IR) Spectroscopy (KBr, cm⁻¹)~3400 (N-H stretch, amine), ~3200 (N-H stretch, amide), ~1650 (C=O stretch, amide I), ~1620 (N-H bend, amide II)

Note: The analytical data presented are representative and may vary slightly based on the specific instrumentation and experimental conditions.

Experimental Protocols

Synthesis of this compound from GABA

This protocol describes the synthesis of this compound from GABA using DCC as a coupling agent and ammonium chloride with triethylamine as the ammonia source.

1. Reaction Setup:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add γ-aminobutyric acid (GABA) (1.0 eq).

  • Add anhydrous dichloromethane (DCM) and anhydrous dimethylformamide (DMF) (e.g., in a 4:1 ratio) to dissolve the GABA.

  • Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) to the solution.

  • In a separate flask, prepare a solution of ammonium chloride (NH₄Cl) (1.5 eq) and triethylamine (TEA) (1.6 eq) in anhydrous DMF.

2. Carboxylic Acid Activation and Amidation:

  • Cool the GABA solution to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the cooled GABA solution.

  • Stir the reaction mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Slowly add the prepared ammonium chloride and triethylamine solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

3. Work-up and Purification:

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether or isopropanol).[2]

4. Characterization:

  • Determine the yield of the purified product.

  • Characterize the product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Mandatory Visualization

Synthesis_Workflow cluster_reagents Reagents cluster_process Process cluster_product Product GABA GABA Activation Carboxylic Acid Activation GABA->Activation DCC DCC DCC->Activation HOBt HOBt HOBt->Activation NH4Cl NH4Cl/TEA Amidation Amidation NH4Cl->Amidation Activation->Amidation Purification Purification Amidation->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Pathway cluster_structures GABA GABA (γ-Aminobutyric acid) Activated_Ester Activated Ester Intermediate GABA->Activated_Ester DCC, HOBt Product This compound Activated_Ester->Product NH₄Cl, TEA GABA_struct Product_struct

Caption: Synthetic pathway from GABA to this compound.

Discussion

The described protocol provides a general method for the synthesis of this compound from GABA. The use of DCC and HOBt is a common and effective strategy for amide bond formation, minimizing side reactions and racemization if chiral centers were present. The choice of an anhydrous solvent system is critical to prevent the hydrolysis of the activated intermediate and the coupling agent. Purification by recrystallization is generally effective for removing the urea byproduct and other impurities. The yield and purity of the final product will depend on the specific reaction conditions and the efficiency of the purification process. Researchers should optimize parameters such as solvent, temperature, and reaction time for their specific needs.

Safety Precautions

  • N,N'-Dicyclohexylcarbodiimide (DCC) is a potent sensitizer and should be handled with extreme care in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Dichloromethane and dimethylformamide are hazardous solvents. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Triethylamine is a corrosive and flammable liquid. Handle with care in a fume hood.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Synthesis of 4-Aminobutyramide via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobutyramide, a derivative of the inhibitory neurotransmitter GABA, is a valuable building block in medicinal chemistry and drug development. This document outlines a detailed methodology for the synthesis of 4-aminobutyramide employing a reductive amination strategy. Due to the limited commercial availability of the direct precursor, a two-step synthetic route is proposed, commencing with the synthesis of the key intermediate, 4-oxobutanamide, followed by its reductive amination.

Data Presentation

A summary of the key physicochemical and spectroscopic data for the final product and the intermediate is presented below for easy reference and comparison.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
4-OxobutanamideC₄H₇NO₂101.10Solid (predicted)
4-AminobutyramideC₄H₁₀N₂O102.14[1]Solid

Table 2: Spectroscopic Data for 4-Aminobutyramide

SpectroscopyData
¹H NMR Expected: Signals corresponding to protons on the aliphatic chain.
¹³C NMR From SpectraBase: Chemical shifts available.[1]
Mass Spec. Molecular Ion Peak (M+) expected at m/z = 102.14.

Table 3: Expected Spectroscopic Data for 4-Oxobutanamide

SpectroscopyExpected Data
¹H NMR A singlet for the aldehydic proton (~9.7 ppm), and multiplets for the two methylene groups.
¹³C NMR A signal for the aldehydic carbon (~200 ppm), a signal for the amide carbonyl carbon (~175 ppm), and signals for the two methylene carbons.
IR Characteristic peaks for the aldehyde C-H stretch (~2720, 2820 cm⁻¹), aldehyde C=O stretch (~1725 cm⁻¹), and amide C=O stretch (~1650 cm⁻¹).

Experimental Protocols

Part 1: Synthesis of 4-Oxobutanamide from Ethyl 4-Oxobutanoate

This protocol describes the aminolysis of commercially available ethyl 4-oxobutanoate to yield the key intermediate, 4-oxobutanamide.

Materials and Equipment:

  • Ethyl 4-oxobutanoate

  • Anhydrous ammonia (gas or a solution in methanol)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet tube

  • Drying tube

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve ethyl 4-oxobutanoate (1.0 eq.) in anhydrous methanol to make a 0.5 M solution.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble anhydrous ammonia gas through the solution for 2-3 hours, or add a saturated solution of ammonia in methanol (2.0-3.0 eq.).

  • After the addition, seal the flask and allow the reaction mixture to stir at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting ester is consumed.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-oxobutanamide.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Part 2: Reductive Amination of 4-Oxobutanamide to 4-Aminobutyramide

This protocol details the conversion of 4-oxobutanamide to the final product, 4-aminobutyramide, via reductive amination using ammonia and sodium borohydride.[2][3][4]

Materials and Equipment:

  • 4-Oxobutanamide

  • Ammonia solution (e.g., 7N in methanol)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Equipment for aqueous work-up and extraction

  • Rotary evaporator

Procedure:

  • Dissolve 4-oxobutanamide (1.0 eq.) in anhydrous methanol in a round-bottom flask.

  • Add a solution of ammonia in methanol (7N, 5-10 eq.) to the flask.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq.) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium borohydride by the slow addition of 1 M hydrochloric acid until the effervescence ceases and the pH is acidic.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH > 10).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or a mixture of isopropanol/chloroform) multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-aminobutyramide.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and the chemical reaction pathway.

G Synthesis Workflow for 4-Aminobutyramide cluster_0 Step 1: Synthesis of 4-Oxobutanamide cluster_1 Step 2: Reductive Amination A Ethyl 4-Oxobutanoate B Ammonolysis (Ammonia in Methanol) A->B C Crude 4-Oxobutanamide B->C D Purification (Recrystallization/Chromatography) C->D E Pure 4-Oxobutanamide D->E F Pure 4-Oxobutanamide G Reductive Amination (Ammonia, NaBH4 in Methanol) F->G H Crude 4-Aminobutyramide G->H I Purification (Recrystallization/Chromatography) H->I J Pure 4-Aminobutyramide I->J

Caption: Logical workflow for the two-step synthesis of 4-aminobutyramide.

G Chemical Reaction Pathway for 4-Aminobutyramide Synthesis cluster_0 Step 1: Aminolysis cluster_1 Step 2: Reductive Amination A Ethyl 4-oxobutanoate (C₆H₁₀O₃) reagent1 + NH₃ (in Methanol) B 4-Oxobutanamide (C₄H₇NO₂) C 4-Oxobutanamide (C₄H₇NO₂) reagent1->B reagent2 1. NH₃ 2. NaBH₄ D 4-Aminobutyramide (C₄H₁₀N₂O) reagent2->D

Caption: Two-step chemical synthesis of 4-aminobutyramide.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of GABA Amides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] GABA amides, synthetic derivatives of GABA, are of significant interest in drug development for their potential as GABA receptor modulators and for their ability to cross the blood-brain barrier more effectively than GABA itself. Accurate quantification of these compounds in biological and pharmaceutical matrices is essential for pharmacokinetic, pharmacodynamic, and quality control studies.

A significant analytical challenge is that GABA and its amide derivatives lack a native chromophore or fluorophore, making them difficult to detect using standard HPLC with UV-Vis or fluorescence detectors.[3][4] To overcome this, a pre-column derivatization step is employed. This protocol details a robust and sensitive reversed-phase HPLC (RP-HPLC) method using Dansyl Chloride as a derivatizing agent. Dansyl chloride reacts with the primary or secondary amine group present in GABA amides to form a stable, highly fluorescent derivative that can be quantified with high sensitivity.[3][5]

Principle of the Method

The method is based on the pre-column derivatization of the GABA amide with Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). The reaction, known as dansylation, occurs under alkaline conditions (pH 9.5-10.5) where the amine group of the analyte is unprotonated and acts as a nucleophile.[3][6] It attacks the electrophilic sulfonyl chloride group of Dansyl Chloride, forming a stable N-dansyl-sulfonamide adduct. This derivative is highly fluorescent and possesses increased hydrophobicity, allowing for excellent retention and separation on a C18 reversed-phase column.[3]

Detailed Experimental Protocol

This protocol is adapted from established methods for GABA and other primary amines and should be validated for each specific GABA amide.[4]

1. Materials and Reagents

  • GABA amide standard (of known purity)

  • Dansyl Chloride (≥99%)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetone, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Sodium Acetate, HPLC grade

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm syringe filters (for sample and mobile phase filtration)

2. Equipment

  • HPLC system with a gradient pump, autosampler, column thermostat, and a fluorescence or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Heating block or water bath

  • Microcentrifuge tubes (1.5 mL)

3. Solution Preparation

  • Mobile Phase A (Aqueous): Prepare a 0.05 M sodium acetate buffer. Adjust the pH to 8.0 with a suitable acid/base. Filter through a 0.22 µm filter.

  • Mobile Phase B (Organic): Methanol, HPLC grade.

  • Derivatization Buffer (0.1 M Sodium Bicarbonate, pH 8.7): Dissolve the appropriate amount of NaHCO₃ in ultrapure water and adjust the pH.

  • Dansyl Chloride Reagent (0.5 mg/mL): Dissolve 5 mg of Dansyl Chloride in 10 mL of acetone. This solution should be prepared fresh daily and kept protected from light.[4]

  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve the GABA amide standard in ultrapure water to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using ultrapure water to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Derivatization Procedure [4]

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the sample or standard solution.

  • Add 900 µL of the Derivatization Buffer (0.1 M Sodium Bicarbonate, pH 8.7).

  • Add 1000 µL of the Dansyl Chloride Reagent (0.5 mg/mL in acetone).

  • Vortex the mixture thoroughly for 30 seconds.

  • Incubate the mixture in a heating block or water bath at 55-60°C for 1 hour, protected from light.[4][6]

  • After incubation, allow the solution to cool to room temperature.

  • Filter the derivatized solution through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

5. HPLC Conditions

The following are typical starting conditions and may require optimization for specific GABA amides.

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.05 M Sodium Acetate, pH 8.0
Mobile Phase B Methanol
Gradient Program 0-10 min: 20% to 60% B10-11 min: 60% to 100% B11-17 min: Hold at 100% B17-18 min: 100% to 20% B18-25 min: Re-equilibrate at 20% B
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Fluorescence: Excitation (λex) ~330 nm, Emission (λem) ~530 nmUV/Vis: ~254 nm

6. Data Analysis

  • Identify the peak corresponding to the derivatized GABA amide based on the retention time of the injected standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of the GABA amide in the unknown samples by interpolating their peak areas from the calibration curve.

Data Presentation and Performance

The performance of the method should be validated according to standard guidelines. The table below summarizes typical performance characteristics observed for GABA analysis using similar derivatization methods. These values serve as a reference and must be established for the specific GABA amide being analyzed.

ParameterTypical ValueReference
Linearity Range 0.2 - 600 µg/mL[7]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.004 - 1 µg/mL[7]
Limit of Quantification (LOQ) 0.02 - 5 µg/mL[7]
Recovery 97.8 – 104.9%[4]
Precision (%RSD) < 3%[4]

Visualizations

GABAergic Synaptic Signaling Pathway

The diagram below illustrates the synthesis of GABA from glutamate in a presynaptic neuron, its release into the synaptic cleft, and its subsequent binding to postsynaptic GABA-A receptors. This binding opens chloride ion channels, leading to hyperpolarization and inhibition of the postsynaptic neuron.[1][2]

GABA_Signaling_Pathway Simplified GABAergic Synapse Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Enzyme Glutamate->GAD Decarboxylation GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging (vGAT) Receptor GABA-A Receptor (Ligand-gated Cl⁻ Channel) Vesicle->Receptor GABA Release (Exocytosis) Chloride_in Cl⁻ Influx Inhibition Hyperpolarization (Inhibitory Postsynaptic Potential) Chloride_in->Inhibition Leads to

Caption: Simplified GABAergic Synapse Pathway.

Experimental Workflow for HPLC Analysis

This workflow diagram outlines the sequential steps involved in the quantification of a GABA amide, from initial sample preparation to final data analysis.

HPLC_Workflow HPLC Analysis Workflow for GABA Amide node_prep 1. Sample Preparation (Extraction / Dilution) node_deriv 2. Derivatization (Add Buffer & Dansyl-Cl, Heat) node_prep->node_deriv node_filter 3. Filtration (0.22 µm Syringe Filter) node_deriv->node_filter node_hplc 4. HPLC Analysis (Injection & Separation) node_filter->node_hplc node_data 5. Data Processing (Peak Integration & Quantification) node_hplc->node_data

Caption: HPLC Analysis Workflow for GABA Amide.

References

Application Notes and Protocols for the Synthesis of Levetiracetam Using 4-Aminobutanamide as an Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levetiracetam, an anticonvulsant drug, is widely used in the treatment of epilepsy. Its synthesis often involves the use of a chiral intermediate to ensure the production of the desired (S)-enantiomer, which is the pharmacologically active form. One key intermediate in several efficient synthesis routes is (S)-2-aminobutanamide or its hydrochloride salt. This document provides detailed application notes and protocols for the synthesis of Levetiracetam utilizing (S)-2-aminobutanamide hydrochloride as the starting material. The primary reaction involves the condensation of (S)-2-aminobutanamide hydrochloride with 4-chlorobutyryl chloride, followed by an intramolecular cyclization to yield Levetiracetam.

Synthesis Overview

The synthesis of Levetiracetam from (S)-2-aminobutanamide hydrochloride is a two-step process that can be performed in a one-pot reaction. The first step is the acylation of the primary amine of (S)-2-aminobutanamide with 4-chlorobutyryl chloride to form the intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide. The second step is the intramolecular cyclization of this intermediate under basic conditions to form the pyrrolidinone ring of Levetiracetam.

The overall reaction scheme is as follows:

(S)-2-aminobutanamide hydrochloride + 4-chlorobutyryl chloride → (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide → Levetiracetam

Quantitative Data Summary

The following tables summarize the typical quantitative data associated with the synthesis of Levetiracetam from (S)-2-aminobutanamide hydrochloride.

Table 1: Reactants and Stoichiometry

ReactantMolecular Weight ( g/mol )Molar Ratio
(S)-2-aminobutanamide hydrochloride138.591.0
4-chlorobutyryl chloride141.001.05 - 1.2
Potassium Hydroxide56.112.0 - 3.0
Tetrabutylammonium bromide (catalyst)322.370.01 - 0.05

Table 2: Reaction Conditions

ParameterValue
SolventDichloromethane (DCM) or Acetonitrile
Reaction Temperature-10°C to 0°C
Reaction Time4 - 6 hours
Purification MethodRecrystallization
Recrystallization SolventEthyl acetate or Acetone

Table 3: Product Yield and Purity

ParameterValueReference
Crude Yield70 - 85%
Purified Yield60 - 75%
HPLC Purity (Crude)~76%[1]
HPLC Purity (Purified)>99.8%[2]
Chiral Purity (Purified)>99.9%[2]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Levetiracetam

This protocol details a one-pot synthesis method for Levetiracetam starting from (S)-2-aminobutanamide hydrochloride.

Materials:

  • (S)-2-aminobutanamide hydrochloride

  • 4-chlorobutyryl chloride

  • Potassium hydroxide (KOH), powdered

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM), anhydrous

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate solution, saturated

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel

  • Ice-salt bath

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask, suspend (S)-2-aminobutanamide hydrochloride (1.0 eq) and anhydrous sodium sulfate (1.5 eq) in anhydrous dichloromethane (10 mL per gram of starting material).

  • Cooling: Cool the suspension to -10°C to -5°C using an ice-salt bath.

  • Addition of Base and Catalyst: Add powdered potassium hydroxide (2.5 eq) and tetrabutylammonium bromide (0.02 eq) to the cooled suspension under vigorous stirring.

  • Addition of Acylating Agent: Slowly add a solution of 4-chlorobutyryl chloride (1.1 eq) in anhydrous dichloromethane (2 mL per gram of acyl chloride) to the reaction mixture via a dropping funnel over a period of 1-2 hours, maintaining the temperature between -10°C and -5°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at -5°C to 0°C for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, slowly add deionized water to quench the reaction, keeping the temperature below 10°C.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude Levetiracetam as a solid or semi-solid.

Protocol 2: Purification of Levetiracetam by Recrystallization

This protocol describes the purification of crude Levetiracetam obtained from the synthesis.

Materials:

  • Crude Levetiracetam

  • Ethyl acetate or Acetone

  • Activated carbon

Equipment:

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and flask

  • Vacuum oven

Procedure:

  • Dissolution: Place the crude Levetiracetam in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate or acetone to dissolve the solid completely.

  • Decolorization: Add a small amount of activated carbon to the hot solution and continue to heat with stirring for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a Büchner funnel with a filter paper to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation of Crystals: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified Levetiracetam crystals in a vacuum oven at a temperature below 50°C until a constant weight is achieved. The final product should be a white to off-white crystalline powder.[3]

Visualizations

Diagram 1: Synthesis Workflow of Levetiracetam

Synthesis_Workflow cluster_reactants Reactants cluster_reaction One-Pot Synthesis cluster_product Product and Purification 4_Aminobutanamide (S)-2-aminobutanamide hydrochloride Condensation Acylation and Cyclization 4_Aminobutanamide->Condensation Acyl_Chloride 4-chlorobutyryl chloride Acyl_Chloride->Condensation Crude_Levetiracetam Crude Levetiracetam Condensation->Crude_Levetiracetam Purification Recrystallization (Ethyl Acetate/Acetone) Crude_Levetiracetam->Purification Pure_Levetiracetam Pure Levetiracetam Purification->Pure_Levetiracetam

Caption: Workflow for the synthesis of Levetiracetam.

Diagram 2: Mechanism of Action of Levetiracetam

Levetiracetam_Mechanism cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Levetiracetam Levetiracetam SV2A Synaptic Vesicle Protein 2A (SV2A) Levetiracetam->SV2A Binds to Synaptic_Vesicle Synaptic Vesicle Neurotransmitter_Release Neurotransmitter Release Synaptic_Vesicle->Neurotransmitter_Release Modulates Neurotransmitters Neurotransmitter_Release->Neurotransmitters releases Ca_Channel Voltage-gated Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx allows Ca_Influx->Neurotransmitter_Release triggers Postsynaptic_Receptor Postsynaptic Receptors Neurotransmitters->Postsynaptic_Receptor binds to Neuronal_Excitability Reduced Neuronal Excitability Postsynaptic_Receptor->Neuronal_Excitability leads to

Caption: Levetiracetam's mechanism of action at the synapse.

References

In Vitro Assay for Testing 4-Aminobutanamide on GABA Uptake: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a critical role in maintaining the balance between neuronal excitation and inhibition. The reuptake of GABA from the synaptic cleft by GABA transporters (GATs) is a key mechanism for terminating its neurotransmission. Consequently, inhibitors of GATs can prolong the action of GABA, representing a promising therapeutic strategy for neurological disorders such as epilepsy.

This document provides detailed application notes and protocols for the in vitro evaluation of 4-Aminobutanamide and its derivatives as potential inhibitors of GABA uptake. The methodologies described are based on established radiolabeled substrate uptake assays in cell lines expressing specific GABA transporter subtypes.

Data Presentation

Compound ClassTarget(s)Potency (pIC50)
2-substituted this compound derivativesmGAT1-44.23 - 5.23

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Signaling Pathway: GABAergic Synapse and Reuptake Inhibition

The primary mechanism of action for GABA uptake inhibitors is the blockade of GABA transporters (GATs).[3] By inhibiting these transporters, compounds can increase the concentration and prolong the presence of GABA in the synaptic cleft. This enhanced GABAergic signaling leads to increased activation of postsynaptic GABA receptors (GABA-A and GABA-B), resulting in neuronal inhibition.[3]

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell presynaptic Presynaptic Terminal GABA GABA presynaptic->GABA Exocytosis vesicle GABA Vesicle GABA_release GABA Release GABA_receptor GABA Receptor GABA->GABA_receptor Binding & Activation GAT_glia GAT GABA->GAT_glia Reuptake GAT_presynaptic GAT GABA->GAT_presynaptic Reuptake postsynaptic Postsynaptic Neuron GABA_receptor->postsynaptic Inhibitory Signal glia Glial Cell GAT_glia->glia GAT_presynaptic->presynaptic inhibitor This compound (Inhibitor) inhibitor->GAT_glia Inhibition inhibitor->GAT_presynaptic Inhibition

Caption: GABAergic synapse and the mechanism of reuptake inhibition.

Experimental Protocols

The following is a detailed protocol for an in vitro GABA uptake assay to assess the inhibitory potential of compounds like this compound. This protocol is based on the widely used radiolabeled substrate uptake method.

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the desired GABA transporter subtype (e.g., hGAT-1, hGAT-2, hGAT-3, or hBGT-1).

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1.2 mM MgSO4, and 10 mM D-glucose.

  • Test Compound: this compound (or its derivatives).

  • Reference Inhibitor: A known potent GAT inhibitor such as Tiagabine or (S)-SNAP-5114.

  • Radiolabeled Substrate: [³H]GABA (gamma-aminobutyric acid).

  • Lysis Buffer: 0.1 M NaOH or a suitable commercial cell lysis buffer.

  • Scintillation Cocktail: A high-efficiency liquid scintillation cocktail.

  • Equipment:

    • Cell culture incubator (37°C, 5% CO₂)

    • 96-well cell culture plates

    • Liquid scintillation counter

    • Multichannel pipette

Experimental Workflow

GABA_Uptake_Assay_Workflow start Start cell_culture 1. Cell Culture HEK293 cells expressing GATs are seeded in 96-well plates and grown to confluence. start->cell_culture compound_prep 2. Compound Preparation Prepare serial dilutions of this compound and reference inhibitor. cell_culture->compound_prep pre_incubation 3. Pre-incubation Wash cells with Assay Buffer. Add test compounds and incubate for 10-20 minutes. compound_prep->pre_incubation uptake_initiation 4. Uptake Initiation Add [³H]GABA to each well to start the uptake reaction. Incubate for a defined period (e.g., 10-30 minutes). pre_incubation->uptake_initiation termination 5. Termination of Uptake Rapidly wash cells with ice-cold Assay Buffer to stop the uptake. uptake_initiation->termination lysis 6. Cell Lysis Add Lysis Buffer to each well to lyse the cells and release intracellular contents. termination->lysis scintillation_counting 7. Scintillation Counting Transfer lysate to scintillation vials, add scintillation cocktail, and measure radioactivity. lysis->scintillation_counting data_analysis 8. Data Analysis Calculate specific uptake and determine IC50 values. scintillation_counting->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro GABA uptake assay.

Step-by-Step Protocol
  • Cell Culture:

    • Culture HEK293 cells expressing the target GAT subtype in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Compound Preparation:

    • Prepare a stock solution of this compound and the reference inhibitor in a suitable solvent (e.g., water or DMSO).

    • Perform serial dilutions of the stock solutions in Assay Buffer to achieve the desired final concentrations for the dose-response curve.

  • Assay Performance:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cell monolayer twice with pre-warmed Assay Buffer.

    • Add the diluted test compounds or reference inhibitor to the respective wells. For total uptake control, add Assay Buffer alone. For non-specific uptake control, add a high concentration of a potent GAT inhibitor.

    • Pre-incubate the plate at room temperature for 10-20 minutes.

    • Initiate the GABA uptake by adding a fixed concentration of [³H]GABA to all wells.

    • Incubate the plate for a predetermined time (e.g., 10-30 minutes) at room temperature. This incubation time should be within the linear range of GABA uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution from the wells and washing the cells three times with ice-cold Assay Buffer.

    • Lyse the cells by adding Lysis Buffer to each well and incubating for at least 30 minutes at room temperature with gentle agitation.

  • Scintillation Counting:

    • Transfer the cell lysates from each well to individual scintillation vials.

    • Add an appropriate volume of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Uptake:

    • Specific Uptake = (Total Uptake CPM) - (Non-specific Uptake CPM).

  • Determine Percentage Inhibition:

    • Percentage Inhibition = [1 - (CPM in presence of test compound - Non-specific Uptake CPM) / (Specific Uptake CPM)] x 100.

  • Generate Dose-Response Curve and Calculate IC50:

    • Plot the Percentage Inhibition against the logarithm of the test compound concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of specific GABA uptake.[3] The pIC50 can then be calculated as the negative logarithm of the IC50 value.[3]

References

Application Notes and Protocols for Cell-Based Assay of GAT Inhibition by 4-Aminobutanamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition. GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its signaling.[1][2] Inhibition of GATs can prolong the action of GABA, making them attractive therapeutic targets for various neurological disorders such as epilepsy, anxiety, and pain.[3] Four subtypes of GATs have been identified: GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1).[4] 4-Aminobutanamide derivatives have emerged as a promising class of GAT inhibitors.[5] This document provides a detailed protocol for a cell-based assay to screen and characterize the inhibitory activity of this compound derivatives on different GAT subtypes.

Principle of the Assay

This cell-based assay quantifies the inhibition of GABA uptake by this compound derivatives in a recombinant cell line stably expressing a specific GAT subtype. The most common method involves the use of radiolabeled GABA, typically [3H]GABA, which allows for sensitive detection of its uptake into the cells.[6] The inhibitory potency of the test compounds is determined by measuring the reduction in [3H]GABA uptake in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is then calculated, and its negative logarithm (pIC50) is used to express the inhibitory activity.[5]

Data Presentation

The inhibitory activities of various this compound derivatives against the four mouse GAT subtypes (mGAT1-4) are summarized in the table below. The data is presented as pIC50 values, where a higher value indicates greater inhibitory potency.

Compound IDmGAT1 (pIC50)mGAT2 (pIC50)mGAT3 (pIC50)mGAT4 (pIC50)
50a 4.895.43<4.04.65
50b 4.875.21<4.04.51
51a 4.885.35<4.04.62
51b 4.855.19<4.04.49
(S)-SNAP-5114 4.954.325.875.13
Compound 13 4.764.454.984.87

Data compiled from a study on functionalized amino acids as GAT inhibitors.[7]

Experimental Protocols

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing one of the mouse GAT subtypes (mGAT1, mGAT2, mGAT3, or mGAT4).[8]

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).[9]

  • Assay Buffer (Krebs-Ringer-HEPES - KRH): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4.[10]

  • [3H]GABA (gamma-aminobutyric acid, [2,3-3H(N)]-): Specific activity of 30-60 Ci/mmol.

  • Unlabeled GABA

  • This compound derivatives (test compounds)

  • Scintillation Cocktail

  • Poly-D-lysine coated 96-well plates

  • Microplate scintillation counter

Cell Culture and Plating
  • Culture HEK-293 cells expressing the desired mGAT subtype in T-75 flasks with complete DMEM at 37°C in a humidified atmosphere of 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • For the assay, detach the cells using trypsin-EDTA, resuspend them in fresh medium, and seed them into poly-D-lysine coated 96-well plates at a density of 4 x 10^4 cells per well.

  • Incubate the plates for 24-48 hours to allow for cell attachment and formation of a monolayer.

[3H]GABA Uptake Inhibition Assay
  • Preparation of Solutions:

    • Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO) and then dilute them to the desired concentrations in KRH buffer. The final DMSO concentration in the assay should not exceed 0.5%.

    • Prepare a solution of [3H]GABA and unlabeled GABA in KRH buffer to achieve a final concentration of 1 µM GABA (with a specific activity of approximately 1 µCi/mL).

  • Assay Procedure:

    • On the day of the experiment, aspirate the culture medium from the 96-well plates.

    • Wash the cells twice with 200 µL of pre-warmed KRH buffer.

    • Add 100 µL of KRH buffer containing various concentrations of the test compounds (this compound derivatives) or vehicle (for total uptake) to the respective wells. For determining non-specific uptake, add a high concentration of a known GAT inhibitor (e.g., 1 mM tiagabine).

    • Pre-incubate the plates at 37°C for 15-20 minutes.

    • Initiate the uptake reaction by adding 100 µL of the GABA solution (containing [3H]GABA) to each well.

    • Incubate the plates at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the uptake is in the linear range.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold KRH buffer.

    • Lyse the cells by adding 100 µL of 0.1 M NaOH or a suitable lysis buffer to each well and incubate for 30 minutes at room temperature.

    • Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a saturating concentration of a known inhibitor) from the total uptake (in the absence of inhibitor).

    • Plot the percentage of specific [3H]GABA uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of specific GABA uptake) by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

    • Calculate the pIC50 value as the negative logarithm of the IC50 value.

Signaling Pathways and Experimental Workflows

GABAergic Synapse and GAT Function

The following diagram illustrates the key components of a GABAergic synapse and the central role of GABA transporters (GATs) in regulating GABAergic signaling. GAT inhibitors, such as this compound derivatives, block the reuptake of GABA, leading to its accumulation in the synaptic cleft and enhanced activation of postsynaptic GABA receptors.

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Astrocyte Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre VGAT VGAT GABA_pre->VGAT Vesicle Synaptic Vesicle GABA_cleft GABA Vesicle->GABA_cleft Release VGAT->Vesicle Packaging GABA_A_R GABAA Receptor (Ionotropic) GABA_cleft->GABA_A_R Binds GABA_B_R GABAB Receptor (Metabotropic) GABA_cleft->GABA_B_R Binds GAT3 GAT3 GABA_cleft->GAT3 Reuptake GAT1 GAT1 GABA_cleft->GAT1 Reuptake Cl_ion Cl- influx GABA_A_R->Cl_ion Opens GPCR_signal G-protein signaling GABA_B_R->GPCR_signal Activates GABA_glia GABA GAT3->GABA_glia GABA_T GABA-T GABA_glia->GABA_T Metabolism Succinate Succinate Semialdehyde GABA_T->Succinate GAT1->GABA_pre Recycling Inhibitor This compound Derivative Inhibitor->GAT3 Inhibits Inhibitor->GAT1 Inhibits

Caption: GABAergic synapse and GAT inhibition.

Experimental Workflow for GAT Inhibition Assay

The following flowchart outlines the major steps involved in the cell-based assay for determining the inhibitory activity of this compound derivatives on GABA transporters.

GAT_Inhibition_Workflow start Start culture_cells Culture HEK-293 cells stably expressing a GAT subtype start->culture_cells seed_cells Seed cells into 96-well plates culture_cells->seed_cells wash_cells1 Wash cells with KRH buffer seed_cells->wash_cells1 add_inhibitor Add this compound derivatives (test compounds) at various concentrations wash_cells1->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_gaba Add [3H]GABA solution pre_incubate->add_gaba incubate Incubate at 37°C for uptake add_gaba->incubate terminate_wash Terminate uptake and wash cells with ice-cold KRH buffer incubate->terminate_wash lyse_cells Lyse cells terminate_wash->lyse_cells scintillation_count Measure radioactivity using a scintillation counter lyse_cells->scintillation_count data_analysis Data Analysis: - Calculate specific uptake - Determine IC50 and pIC50 values scintillation_count->data_analysis end End data_analysis->end

Caption: Workflow for GAT inhibition assay.

GABA Transporter (GAT) Trafficking and Regulation

The cell surface expression and activity of GATs are not static but are dynamically regulated through complex trafficking mechanisms. This regulation is crucial for fine-tuning GABAergic neurotransmission. The diagram below illustrates the key pathways involved in GAT trafficking.

GAT_Trafficking synthesis Synthesis in ER and processing in Golgi vesicular_transport Vesicular Transport to Plasma Membrane synthesis->vesicular_transport plasma_membrane Plasma Membrane vesicular_transport->plasma_membrane gat_pm Functional GAT (GABA Uptake) plasma_membrane->gat_pm endocytosis Endocytosis (Clathrin-mediated) gat_pm->endocytosis Internalization early_endosome Early Endosome endocytosis->early_endosome recycling_endosome Recycling Endosome early_endosome->recycling_endosome Sorting lysosome Lysosome (Degradation) early_endosome->lysosome Targeting for Degradation recycling Recycling to Plasma Membrane recycling_endosome->recycling recycling->plasma_membrane

Caption: GAT trafficking and regulation pathways.

References

Application Notes and Protocols for Studying Gabamide in Brain Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for characterizing the effects of Gabamide, a GABA analogue and active metabolite of the anticonvulsant drug progabide, on neuronal activity using brain slice electrophysiology. The following protocols are designed for researchers familiar with patch-clamp electrophysiology techniques.

Introduction to Gabamide and its Putative Mechanism of Action

Gabamide (γ-aminobutyramide) is a structural analogue of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). It is an active metabolite of progabide, a drug that has been investigated for its anticonvulsant properties. Progabide is known to act as an agonist at both ionotropic GABA-A receptors and metabotropic GABA-B receptors.[1][2][3] This suggests that Gabamide likely exerts its physiological effects by modulating one or both of these receptor subtypes, leading to a decrease in neuronal excitability.

The experimental protocols outlined below are designed to elucidate the specific effects of Gabamide on synaptic transmission and neuronal excitability in acute brain slices, a preparation that preserves the local synaptic circuitry.

Experimental Objectives

  • To determine the effect of Gabamide on inhibitory postsynaptic currents (IPSCs).

  • To investigate the impact of Gabamide on excitatory postsynaptic currents (EPSCs).

  • To characterize the concentration-dependent effects of Gabamide.

  • To pharmacologically dissect the contribution of GABA-A and GABA-B receptors to the observed effects of Gabamide.

Materials and Reagents

A comprehensive list of necessary materials and the composition of all required solutions are provided in the tables below.

Table 1: Key Reagents and Pharmacological Agents
Reagent/DrugSupplierCatalog #Stock ConcentrationSolventFinal ConcentrationPurpose
Gabamide(Specify)(Specify)100 mMWater or DMSO1 µM - 1 mMTest Compound
Bicuculline(Specify)(Specify)10 mMDMSO10 µMGABA-A Antagonist
CGP 55845(Specify)(Specify)10 mMDMSO1 µMGABA-B Antagonist
CNQX(Specify)(Specify)10 mMDMSO10 µMAMPA/Kainate Antagonist
D-AP5(Specify)(Specify)50 mMWater50 µMNMDA Antagonist
Tetrodotoxin (TTX)(Specify)(Specify)1 mMWater0.5 µMVoltage-gated Na+ channel blocker
Table 2: Composition of Solutions
SolutionComponentConcentration (mM)
Artificial Cerebrospinal Fluid (ACSF) NaCl125
KCl2.5
NaH2PO41.25
NaHCO325
D-Glucose25
MgCl21
CaCl22
Sucrose-based Cutting Solution Sucrose210
KCl2.5
NaH2PO41.25
NaHCO325
D-Glucose10
MgCl27
CaCl20.5
K-Gluconate Internal Solution (for EPSC/IPSC recording) K-Gluconate135
KCl10
HEPES10
Mg-ATP4
Na-GTP0.3
EGTA0.2

Experimental Protocols

Acute Brain Slice Preparation (Hippocampus)

This protocol describes the preparation of acute hippocampal slices from rodents.

  • Anesthesia and Decapitation: Anesthetize the animal using an approved method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail) until it is deeply unresponsive to noxious stimuli. Perform surgical decapitation using a sharp guillotine.

  • Brain Extraction: Rapidly dissect the brain and immerse it in ice-cold, carbogenated (95% O2 / 5% CO2) sucrose-based cutting solution.

  • Hemisection and Blocking: Place the brain on a chilled filter paper. Make a midsagittal cut to separate the hemispheres. For each hemisphere, make a coronal cut to create a flat surface for mounting.

  • Slicing: Mount the blocked brain onto the vibratome stage using cyanoacrylate glue. Submerge the tissue in the ice-cold, carbogenated cutting solution. Cut 300-400 µm thick coronal slices.

  • Recovery: Transfer the slices to a holding chamber containing ACSF continuously bubbled with carbogen. Allow the slices to recover for at least 1 hour at 32-34°C, and then maintain them at room temperature.

Whole-Cell Patch-Clamp Electrophysiology

The following protocols detail the recording of synaptic currents from pyramidal neurons in the CA1 region of the hippocampus.

  • Slice Placement: Transfer a slice to the recording chamber and continuously perfuse with carbogenated ACSF at a rate of 2-3 ml/min.

  • Neuron Identification: Visualize CA1 pyramidal neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

  • Patching: Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette (3-5 MΩ) filled with K-Gluconate internal solution.

  • Voltage Clamp: Clamp the neuron at a holding potential of -70 mV.

  • Pharmacological Isolation: To isolate GABA-A receptor-mediated sIPSCs, add CNQX (10 µM) and D-AP5 (50 µM) to the ACSF to block glutamatergic transmission.

  • Baseline Recording: Record a stable baseline of sIPSC activity for 5-10 minutes.

  • Gabamide Application: Perfuse the slice with ACSF containing the desired concentration of Gabamide (e.g., 1 µM, 10 µM, 100 µM, 1 mM). Record for 10-15 minutes.

  • Washout: Perfuse with drug-free ACSF to observe the reversal of the effect.

  • Data Analysis: Analyze changes in sIPSC frequency, amplitude, and decay kinetics.

  • Stimulation Electrode Placement: Place a bipolar stimulating electrode in the stratum radiatum to evoke GABAergic inhibitory responses.

  • Recording: Follow steps 1-5 from the sIPSC protocol.

  • Stimulation Protocol: Deliver brief electrical stimuli (e.g., 0.1 ms duration) at a low frequency (e.g., 0.1 Hz) to evoke eIPSCs.

  • Baseline and Drug Application: Record a stable baseline of eIPSCs before, during, and after the application of Gabamide.

  • Data Analysis: Measure the peak amplitude of the eIPSCs.

To determine if Gabamide acts on GABA-B receptors, repeat the eIPSC protocol in the presence of the GABA-A receptor antagonist, bicuculline (10 µM). Any remaining effect of Gabamide on synaptic transmission would suggest a GABA-B receptor-mediated mechanism.

  • Recording Configuration: Follow steps 1-3 from the sIPSC protocol.

  • Voltage Clamp: Clamp the neuron at a holding potential of -70 mV.

  • Baseline Recording: Record a stable baseline of sEPSC activity.

  • Gabamide Application and Washout: Perfuse with Gabamide and then washout as described previously.

  • Data Analysis: Analyze changes in sEPSC frequency and amplitude.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 3: Effect of Gabamide on sIPSC Properties
Gabamide ConcentrationMean sIPSC Frequency (Hz)Mean sIPSC Amplitude (pA)Mean sIPSC Decay Tau (ms)
Control
1 µM
10 µM
100 µM
1 mM
Washout
Table 4: Effect of Gabamide on eIPSC Amplitude
Gabamide ConcentrationMean eIPSC Amplitude (pA)% Change from Control
Control 0%
1 µM
10 µM
100 µM
1 mM
Washout
Table 5: Effect of Gabamide on sEPSC Properties
Gabamide ConcentrationMean sEPSC Frequency (Hz)Mean sEPSC Amplitude (pA)
Control
1 µM
10 µM
100 µM
1 mM
Washout

Visualizations

Putative Signaling Pathway of Gabamide

Gabamide_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Gabamide_pre Gabamide GABAB_R_pre GABA-B Receptor Gabamide_pre->GABAB_R_pre activates Synaptic_Cleft Synaptic Cleft Ca_Channel Voltage-gated Ca2+ Channel GABAB_R_pre->Ca_Channel inhibits Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Ca_Channel->Vesicle_Fusion triggers Gabamide_post Gabamide GABAA_R GABA-A Receptor Gabamide_post->GABAA_R activates Cl_influx Cl- Influx GABAA_R->Cl_influx Hyperpolarization Hyperpolarization (IPSP) Cl_influx->Hyperpolarization

Caption: Putative signaling pathways of Gabamide at presynaptic and postsynaptic sites.

Experimental Workflow for Brain Slice Electrophysiology

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Animal_Anesthesia Animal Anesthesia & Decapitation Brain_Extraction Brain Extraction Animal_Anesthesia->Brain_Extraction Slicing Vibratome Slicing (300-400 µm) Brain_Extraction->Slicing Recovery Slice Recovery in ACSF (>1 hr) Slicing->Recovery Patch_Clamp Whole-Cell Patch-Clamp Recovery->Patch_Clamp Baseline Baseline Recording (5-10 min) Patch_Clamp->Baseline Drug_Application Gabamide Application Baseline->Drug_Application Washout Washout Drug_Application->Washout Data_Analysis Analysis of Synaptic Currents (Frequency, Amplitude, Kinetics) Washout->Data_Analysis Pharmacological_Dissection Start Record Baseline Synaptic Activity Apply_Gabamide Apply Gabamide Start->Apply_Gabamide Effect_Observed Effect on Synaptic Activity? Apply_Gabamide->Effect_Observed Apply_Bicuculline Apply Bicuculline (GABA-A Antagonist) Effect_Observed->Apply_Bicuculline Yes No_Effect No Significant Effect Effect_Observed->No_Effect No Effect_Blocked Effect Blocked? Apply_Bicuculline->Effect_Blocked GABAA_Mediated GABA-A Receptor Mediated Effect Effect_Blocked->GABAA_Mediated Yes Apply_CGP Apply CGP 55845 (GABA-B Antagonist) Effect_Blocked->Apply_CGP No/Partial Effect_Blocked2 Remaining Effect Blocked? Apply_CGP->Effect_Blocked2 GABAB_Mediated GABA-B Receptor Mediated Effect Effect_Blocked2->GABAB_Mediated Yes

References

Application Notes and Protocols for the Quantification of 4-Aminobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminobutanamide, a derivative of the neurotransmitter gamma-aminobutyric acid (GABA), is a molecule of interest in pharmaceutical and neuroscience research. Accurate and reliable quantification of this compound in various matrices, including bulk drug substances, formulated products, and biological fluids, is critical for quality control, pharmacokinetic studies, and drug development. This document provides detailed application notes and protocols for the development and validation of analytical methods for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Method Development and Validation Workflow

The development and validation of a robust analytical method follow a structured workflow to ensure the method is suitable for its intended purpose. This process includes method development, optimization, and a thorough validation of performance characteristics as per ICH guidelines.[1][2][3][4][5]

Analytical Method Development and Validation Workflow Analytical Method Development and Validation Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_App Application Dev1 Define Analytical Target Profile (ATP) Dev2 Select Analytical Technique (HPLC, LC-MS/MS, GC-MS) Dev1->Dev2 Dev3 Initial Method Scouting (Column, Mobile Phase, etc.) Dev2->Dev3 Dev4 Method Optimization Dev3->Dev4 Val1 Specificity / Selectivity Dev4->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 Limit of Detection (LOD) Val4->Val5 Val6 Limit of Quantification (LOQ) Val5->Val6 Val7 Robustness Val6->Val7 App1 Routine Sample Analysis Val7->App1 App2 Data Reporting & Review App1->App2

Caption: Workflow for analytical method development and validation.

HPLC-UV Method

The HPLC-UV method is a robust and widely accessible technique for the quantification of this compound in bulk and pharmaceutical dosage forms. As this compound lacks a strong chromophore, derivatization or detection at a low UV wavelength is necessary.

Experimental Protocol

1.1.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile. For Mass-Spec (MS) compatible applications, formic acid can be used instead of non-volatile buffers.[6]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

1.1.2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (e.g., water or mobile phase).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The HPLC-UV method should be validated according to ICH guidelines to ensure its suitability for the intended application.[1][2][4][5]

ParameterSpecificationTypical Result
Specificity No interference from excipients or degradation products at the retention time of this compound.The method is specific for this compound.
Linearity (R²)
)≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0%Repeatability: 0.8%Intermediate Precision: 1.2%
LOD Signal-to-Noise ratio of 3:10.3 µg/mL
LOQ Signal-to-Noise ratio of 10:11.0 µg/mL
Robustness No significant impact on results with small variations in method parameters (e.g., pH, flow rate).The method is robust.

LC-MS/MS Method

For the quantification of this compound in complex biological matrices such as plasma or urine, an LC-MS/MS method is preferred due to its high sensitivity and selectivity.

Experimental Protocol

2.1.1. Instrumentation and Conditions

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate this compound from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (to be determined during method development)

    • Internal Standard (IS) (e.g., isotope-labeled this compound): Precursor ion > Product ion

2.1.2. Sample Preparation (Solid-Phase Extraction - SPE)

A critical step in analyzing biological samples is the effective removal of interfering substances like proteins and phospholipids.[1]

  • Sample Pre-treatment: To 100 µL of plasma, add 25 µL of the internal standard solution and 200 µL of 1% formic acid in water. Vortex for 30 seconds.[1]

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[1]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines.

ParameterSpecificationTypical Result
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix.The method is selective.
Linearity (R²)
)≥ 0.990.998
Range (LLOQ to ULOQ) 0.5 - 500 ng/mL0.5 - 500 ng/mL
Accuracy (% Recovery) 85.0% - 115.0% (LLOQ: 80.0% - 120.0%)92.5% - 108.3%
Precision (% RSD) ≤ 15.0% (LLOQ: ≤ 20.0%)Intra-day: 4.2% - 8.7%Inter-day: 6.5% - 11.2%
LLOQ 0.5 ng/mL0.5 ng/mL
Matrix Effect Consistent and reproducible response in the presence of matrix components.Matrix effect is within acceptable limits.
Stability Stable under various storage and handling conditions (freeze-thaw, short-term, long-term).Analyte is stable.

GC-MS Method with Derivatization

GC-MS can be a powerful tool for the analysis of this compound, particularly after derivatization to increase its volatility and thermal stability.[7][8]

Experimental Protocol

3.1.1. Derivatization

  • Evaporate the sample extract containing this compound to dryness.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative.

3.1.2. Instrumentation and Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Injection Mode: Splitless.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

Method Validation Summary
ParameterSpecificationTypical Result
Specificity Unique mass spectrum and retention time for the derivatized analyte.The method is specific.
Linearity (R²)
)≥ 0.9950.997
Range 10 - 1000 ng/mL10 - 1000 ng/mL
Accuracy (% Recovery) 90.0% - 110.0%94.8% - 106.1%
Precision (% RSD) ≤ 15.0%Intra-day: 5.8%Inter-day: 9.3%
LOD 3 ng/mL3 ng/mL
LOQ 10 ng/mL10 ng/mL

Signaling Pathways and Logical Relationships

The choice of analytical method is logically dependent on the sample matrix and the required sensitivity of the assay.

Method Selection Logic Logical Flow for Method Selection Start Sample Matrix DrugSubstance Bulk Drug / Formulation Start->DrugSubstance BiologicalMatrix Biological Fluid (Plasma, Urine) Start->BiologicalMatrix HighConc High Concentration Assay DrugSubstance->HighConc LowConc Trace Level Analysis BiologicalMatrix->LowConc HPLC_UV HPLC-UV LC_MS LC-MS/MS GC_MS GC-MS (with Derivatization) HighConc->HPLC_UV LowConc->LC_MS LowConc->GC_MS

Caption: Decision tree for selecting an analytical method.

Conclusion

The choice of the analytical method for the quantification of this compound depends on the sample matrix, the required sensitivity, and the available instrumentation. For routine quality control of bulk drug substance and formulations, the HPLC-UV method provides a robust and cost-effective solution. For bioanalytical applications requiring high sensitivity and selectivity, the LC-MS/MS method is the gold standard. The GC-MS method with derivatization offers an alternative for specific applications. All methods must be properly validated to ensure the reliability and accuracy of the results.

References

Application Notes and Protocols: 4-Aminobutanamide in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobutanamide, a derivative of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a molecule of significant interest in medicinal chemistry and drug discovery. Its structural similarity to GABA allows it to interact with components of the GABAergic system, offering potential therapeutic applications in a range of neurological disorders such as epilepsy, anxiety, and pain. Furthermore, derivatives of this compound have demonstrated promise in other therapeutic areas, including oncology.

This document provides a comprehensive overview of the applications of this compound and its derivatives, detailing experimental protocols for their synthesis and biological evaluation, and presenting key quantitative data to guide further research and development.

Applications in Medicinal Chemistry

The primary therapeutic rationale for exploring this compound and its analogs lies in their ability to modulate GABAergic neurotransmission. This can be achieved through several mechanisms, including:

  • Inhibition of GABA Transporters (GATs): By blocking the reuptake of GABA from the synaptic cleft, these compounds can prolong the inhibitory action of GABA, thereby reducing neuronal excitability.

  • Direct Interaction with GABA Receptors: As GABA analogs, they may bind to and modulate the activity of GABAA and GABAB receptors.

Beyond neurology, certain derivatives, such as 4-oxobutanamides, have been investigated for their antitumor properties .

Quantitative Data

The following tables summarize the biological activities of this compound derivatives from selected studies.

Table 1: Inhibitory Activity of 2-Substituted this compound Derivatives on Mouse GABA Transporters (mGAT1-4)

Compound IDpIC50 (mGAT1)pIC50 (mGAT2)pIC50 (mGAT3)pIC50 (mGAT4)Reference
15b 4.854.654.554.75[1]
15c 5.234.874.684.91[1]

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Table 2: Antitumor Activity of Selected 4-Oxobutanamide Derivatives

Compound IDTarget Cell LineIC50 (µM)Positive Control (IC50, µM)Reference
DN4 A498 (Human Kidney Carcinoma)1.94Paclitaxel (8.81), Colchicine (7.17)

Experimental Protocols

Synthesis of this compound (Adapted from GABA Synthesis)

This protocol is an adaptation from established methods for the synthesis of GABA and its derivatives.

Principle: This synthetic route involves the ring-opening of γ-butyrolactone, a readily available starting material, using a nitrogen source, followed by appropriate work-up to yield this compound.

Materials:

  • γ-Butyrolactone

  • Ammonia (aqueous or gas) or an amine source

  • Solvent (e.g., Ethanol, Methanol)

  • Acid for neutralization (e.g., HCl)

  • Standard laboratory glassware and purification apparatus (distillation, chromatography)

Procedure:

  • In a pressure-resistant reaction vessel, dissolve γ-butyrolactone in a suitable solvent such as ethanol.

  • Introduce the ammonia source. This can be done by bubbling ammonia gas through the solution or by adding a concentrated aqueous ammonia solution. The reaction is typically carried out under pressure and at an elevated temperature.

  • Seal the vessel and heat the reaction mixture. Reaction conditions (temperature, pressure, and time) will need to be optimized for the specific setup. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Remove the solvent under reduced pressure.

  • The crude product will likely be a mixture of this compound and unreacted starting materials. Purify the product using techniques such as distillation or column chromatography.

  • Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.

In Vitro Biological Assays

Principle: This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA ([3H]GABA) into cells expressing a specific GABA transporter subtype (e.g., GAT1, GAT2, GAT3, or GAT4).

Materials:

  • HEK-293 cells stably expressing the desired mouse GABA transporter (mGAT1-4)

  • Cell culture medium and supplements

  • [3H]GABA

  • Test compounds (e.g., this compound derivatives)

  • Assay buffer

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cell Culture: Culture the HEK-293 cells expressing the specific mGAT subtype in appropriate culture flasks until they reach the desired confluency.

  • Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay: a. Wash the cells with assay buffer. b. Add the test compound dilutions to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature. c. Initiate the uptake by adding a solution containing a fixed concentration of [3H]GABA. d. Incubate for a short period (e.g., 1-3 minutes) to ensure measurement of the initial uptake rate. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Quantification: a. Lyse the cells to release the intracellular contents. b. Add a scintillation cocktail to the cell lysate. c. Measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Determine the percentage of inhibition for each compound concentration relative to the control (no compound). b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Calculate the IC50 value using a non-linear regression analysis. The pIC50 can then be calculated as -log(IC50).

Principle: The SRB assay is a colorimetric method used to determine cell viability by measuring the total cellular protein content. It is a reliable method for assessing the cytotoxicity of compounds against adherent cancer cell lines.[2][3][4]

Materials:

  • Adherent cancer cell line (e.g., A498)

  • Complete cell culture medium

  • Test compounds (e.g., 4-oxobutanamide derivatives)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate the cells in 96-well plates at an appropriate density and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA to each well and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Solubilization: Air dry the plates and add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value.

In Vivo Neurological Disorder Model

Principle: 4-Aminopyridine is a potassium channel blocker that induces seizures in rodents, providing a model for generalized seizures. This model can be used to evaluate the anticonvulsant effects of test compounds.[5][6]

Materials:

  • Rodents (e.g., mice or rats)

  • 4-Aminopyridine (4-AP)

  • Test compound (e.g., this compound derivative)

  • Vehicle for drug administration

  • Behavioral observation setup (e.g., video recording)

  • Electroencephalogram (EEG) recording equipment (optional)

Procedure:

  • Animal Acclimatization: Acclimate the animals to the experimental environment.

  • Compound Administration: Administer the test compound or vehicle to the animals via a suitable route (e.g., intraperitoneal injection).

  • Seizure Induction: After a predetermined pre-treatment time, administer a convulsive dose of 4-AP.

  • Behavioral Observation: Observe the animals for a set period and record seizure-related behaviors, such as latency to the first seizure, seizure severity (using a scoring system like the Racine scale), and the number and duration of seizures.

  • EEG Monitoring (Optional): For more detailed analysis, record cortical electrical activity using implanted electrodes to monitor epileptiform discharges.

  • Data Analysis: Compare the seizure parameters between the vehicle-treated and compound-treated groups to assess the anticonvulsant efficacy of the test compound.

Principle: In vivo microdialysis is a technique used to sample the extracellular fluid from specific brain regions of freely moving animals. This allows for the measurement of neurotransmitter levels, such as GABA, in response to pharmacological challenges.[7][8][9]

Materials:

  • Rats or mice

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • Analytical system for GABA quantification (e.g., HPLC with fluorescence or mass spectrometric detection)

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Probe Implantation: Under anesthesia, surgically implant a microdialysis guide cannula into the desired brain region (e.g., hippocampus, striatum) using a stereotaxic frame.

  • Recovery: Allow the animals to recover from surgery for a specified period.

  • Microdialysis Experiment: a. Insert a microdialysis probe through the guide cannula. b. Perfuse the probe with aCSF at a slow, constant flow rate. c. Collect dialysate samples at regular intervals using a fraction collector.

  • Drug Administration: After collecting baseline samples, administer the test compound.

  • Sample Analysis: Analyze the collected dialysate samples to determine the concentration of GABA.

  • Data Analysis: Express the GABA concentrations as a percentage of the baseline levels and compare the changes over time between the treatment and control groups.

Signaling Pathways and Experimental Workflows

GABAergic Synapse and the Role of GABA Transporters

The primary mechanism of action for many this compound derivatives is the inhibition of GABA transporters (GATs). The following diagram illustrates the key elements of a GABAergic synapse and the point of intervention for GAT inhibitors.

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle Synthesis VGAT vGAT GABA_vesicle->VGAT Packaging GABA_cleft GABA VGAT->GABA_cleft Release GAT1_pre GAT1 GABA_cleft->GAT1_pre Reuptake GABA_A_Receptor GABA-A Receptor GABA_cleft->GABA_A_Receptor Binding GAT_glia GAT GABA_cleft->GAT_glia Reuptake Cl_ion Cl- GABA_A_Receptor->Cl_ion Influx Cl_ion->GABA_A_Receptor Aminobutanamide This compound Derivative Aminobutanamide->GAT1_pre Inhibition Aminobutanamide->GAT_glia Inhibition

Caption: GABAergic synapse showing GABA synthesis, release, and reuptake.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines the typical workflow for evaluating the cytotoxic effects of this compound derivatives using the SRB assay.

SRB_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate 24h cell_seeding->incubation_24h compound_treatment Treat with This compound Derivative incubation_24h->compound_treatment incubation_48h Incubate 48h compound_treatment->incubation_48h cell_fixation Fix cells with TCA incubation_48h->cell_fixation staining Stain with SRB cell_fixation->staining washing Wash with acetic acid staining->washing solubilization Solubilize dye with Tris buffer washing->solubilization read_absorbance Read absorbance at 510 nm solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Logical Relationship for Drug Discovery Cascade

The development of this compound derivatives as therapeutic agents follows a logical progression from initial screening to preclinical evaluation.

Drug_Discovery_Cascade synthesis Synthesis of This compound Derivatives in_vitro_screening In Vitro Screening (e.g., GAT Inhibition, Cytotoxicity) synthesis->in_vitro_screening sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro_screening->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design in_vivo_testing In Vivo Efficacy (e.g., Seizure Model) lead_optimization->in_vivo_testing preclinical_dev Preclinical Development in_vivo_testing->preclinical_dev

Caption: Drug discovery cascade for this compound derivatives.

References

Topic: Strategic Synthesis of N-Substituted 4-Aminobutanamide Libraries for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol from a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Introduction: The Strategic Value of 4-Aminobutanamide Scaffolds

4-Aminobutanoic acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its analogs are of profound interest in drug discovery for treating conditions like epilepsy, anxiety, and neuropathic pain. The N-substituted this compound scaffold serves as a versatile and synthetically accessible platform for exploring the chemical space around the GABA core. By systematically modifying the N-substituent, researchers can modulate physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric profile. This fine-tuning is the cornerstone of Structure-Activity Relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.

This document provides a detailed, field-tested guide to the synthesis, purification, and characterization of a library of N-substituted 4-aminobutanamides. We will move beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a robust and reproducible workflow, empowering researchers to efficiently generate compound libraries for biological screening.

Overall Synthetic Strategy

The most reliable and modular approach to synthesizing N-substituted 4-aminobutanamides involves a three-stage process. This strategy is designed to prevent unwanted side reactions and ensure clean, high-yielding conversions.

  • N-Protection: The primary amine of 4-aminobutanoic acid is temporarily "masked" with a protecting group. This is a critical step to prevent the molecule from reacting with itself (self-polymerization) during the subsequent amide bond formation. The tert-butyloxycarbonyl (Boc) group is an industry-standard choice due to its stability under coupling conditions and its clean, acid-labile removal.

  • Amide Coupling: The carboxylic acid of the N-protected GABA is activated and coupled with a diverse range of primary or secondary amines. This is the key diversification step where the desired "R" group is introduced. We will detail two highly effective coupling protocols: the classic carbodiimide-based EDC/HOBt system and the modern, high-efficiency HATU reagent.

  • N-Deprotection: The Boc protecting group is removed under acidic conditions to yield the final target compound as a salt, which can be used directly for screening or neutralized to the free base.

Below is a visualization of this synthetic workflow.

G cluster_0 Synthetic Workflow A Start: 4-Aminobutanoic Acid (GABA) B Step 1: N-Boc Protection (Boc)₂O, Dioxane/H₂O A->B C Intermediate: Boc-GABA B->C D Step 2: Amide Coupling (e.g., HATU, DIPEA, R-NH₂) C->D E Intermediate: Protected Product D->E F Step 3: N-Deprotection (e.g., TFA or HCl) E->F G Final Product: N-Substituted this compound F->G

Caption: General three-step workflow for the synthesis of the target compounds.

Detailed Protocols and Methodologies

Safety Precaution: Always work in a certified fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials and Equipment
  • Reagents: 4-aminobutanoic acid, di-tert-butyl dicarbonate ((Boc)₂O), sodium hydroxide (NaOH), 1,4-dioxane, ethyl acetate (EtOAc), hydrochloric acid (HCl), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), 1-Hydroxybenzotriazole (HOBt), O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), N,N-Diisopropylethylamine (DIPEA), a library of primary/secondary amines, trifluoroacetic acid (TFA), dichloromethane (DCM), anhydrous dimethylformamide (DMF), anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Magnetic stirrers with stir bars, round-bottom flasks, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), column chromatography setup (silica gel), NMR spectrometer, Mass Spectrometer (LC-MS or direct infusion).

Step 1: N-Boc Protection of 4-Aminobutanoic Acid

Rationale: The protection of the amine is mandatory. Without it, the EDC or HATU coupling reagents would activate one molecule of GABA, which would then rapidly react with the free amine of another GABA molecule, leading to oligomers and polymers instead of the desired product.

Protocol:

  • Dissolve 4-aminobutanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous NaOH (approx. 4 mL per gram of GABA).

  • Cool the vigorously stirring solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 using 1 M HCl. The product will precipitate as a white solid or oil.

  • Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield Boc-4-aminobutanoic acid as a white solid. Purity is typically >95% and can often be used without further purification.

Step 2: Amide Coupling to Introduce Diversity

This is the core reaction for generating the library. The choice of coupling agent can depend on the scale, cost, and nature of the amine being coupled.

Option A: EDC/HOBt Coupling (The Robust Workhorse)

Mechanism Insight: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and side reactions. HOBt acts as an additive that rapidly traps the intermediate to form an activated HOBt-ester, which is more stable and reacts cleanly with the amine to form the amide bond.

Protocol:

  • Dissolve Boc-4-aminobutanoic acid (1.0 eq) in anhydrous DMF or DCM (approx. 10 mL per gram).

  • Add HOBt (1.2 eq) and EDC (1.2 eq). Stir at room temperature for 15 minutes to pre-activate the acid.

  • Add the desired amine (R-NH₂, 1.1 eq) and DIPEA (2.5 eq). Note: DIPEA is a non-nucleophilic base used to scavenge the HCl produced and drive the reaction forward.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with EtOAc and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure, Boc-protected N-substituted this compound.

Option B: HATU Coupling (The High-Efficiency Expert)

Mechanism Insight: HATU is a uronium-based coupling reagent that contains a derivative of HOBt (HOAt) within its structure. It reacts with the carboxylic acid to form a highly activated O-acylisourea which rapidly rearranges to the even more reactive N-acylpyridinium species, leading to faster reaction times and higher yields, especially for sterically hindered amines.

Protocol:

  • Dissolve Boc-4-aminobutanoic acid (1.0 eq) and the desired amine (R-NH₂, 1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir for 2 minutes.

  • Add HATU (1.2 eq) in one portion. The reaction is often mildly exothermic.

  • Stir at room temperature. Reactions are typically complete within 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up and purification are identical to the EDC/HOBt protocol.

Reagent SystemProsConsBest For
EDC/HOBt Cost-effective, widely availableSlower reactions, potential side reactionsStandard primary/secondary amines, large scale
HATU Very fast, high yielding, efficientMore expensive, produces more byproductsHindered amines, difficult couplings, speed
Step 3: N-Deprotection to Yield Final Product

Rationale: The final step involves the cleavage of the Boc protecting group to reveal the primary amine of the GABA core. This is reliably achieved under strong acidic conditions.

Protocol:

  • Dissolve the purified, Boc-protected intermediate (1.0 eq) in DCM (approx. 20 mL per gram).

  • Add trifluoroacetic acid (TFA, 10-20 eq) or a 4 M solution of HCl in dioxane (10-20 eq).

  • Stir at room temperature for 1-3 hours. Monitor deprotection by LC-MS until no starting material is observed.

  • Concentrate the reaction mixture in vacuo to remove the solvent and excess acid.

  • The resulting residue is the TFA or HCl salt of your final product. It can be triturated with cold diethyl ether to induce precipitation, filtered, and dried. This salt form is often ideal for creating aqueous stock solutions for biological assays.

Characterization and Quality Control

Ensuring the identity and purity of each compound in the library is paramount for reliable SAR data.

  • ¹H NMR: Confirms the structure. Expect to see characteristic peaks for the GABA backbone and the newly introduced N-substituent.

  • LC-MS: Confirms the molecular weight of the target compound and provides an assessment of purity (typically >95% is desired for screening).

  • HPLC: Used for a more accurate determination of purity and for purification if needed.

Amine Input (R-NH₂)Expected Final Mass (M+H)⁺Notes
Benzylamine193.13A simple aromatic substituent.
Cyclohexylamine185.17Introduces a bulky, lipophilic aliphatic ring.
Morpholine173.12A secondary amine that introduces a polar heterocyclic moiety.
Aniline179.10A less basic aromatic amine, may require longer coupling times.

Integrating Synthesis with SAR Studies

The power of this synthetic workflow lies in its iterative application within a drug discovery program. The goal is not simply to make compounds, but to generate knowledge that guides the design of the next generation of molecules.

G cluster_0 The SAR Iterative Cycle A Design Analogs Propose a set of diverse N-substituents (R¹, R², R³...Rⁿ) to probe properties like size, electronics, and polarity. B Synthesize Library Use the robust protocols described to create the library of N-substituted 4-aminobutanamides. A->B Hypothesis C Biological Screening Test all compounds in a relevant primary assay (e.g., receptor binding, enzyme inhibition) at a fixed concentration. B->C Compounds D Analyze Data & Build SAR Correlate chemical structure with biological activity. Identify which substituents increase (or decrease) potency. C->D Data D->A New Hypothesis

Caption: The iterative cycle of design, synthesis, and testing in an SAR study.

Example Application: Imagine a starting "hit" compound, N-benzyl-4-aminobutanamide, shows weak activity. An initial SAR campaign might involve synthesizing analogs where the benzyl group is replaced with:

  • 4-Methoxybenzyl: To probe electronic effects.

  • Cyclohexylmethyl: To replace aromaticity with a lipophilic aliphatic group.

  • 2-Pyridylmethyl: To introduce a hydrogen bond acceptor and change the pKa.

By comparing the biological activity of these closely related analogs, a medicinal chemist can deduce the structural requirements for improved potency, guiding the design of more effective compounds.

Application Notes and Protocols: Handling and Storage of Solid 4-Aminobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview

4-Aminobutanamide, also known as Gabamide, is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA).[1] It is a white crystalline solid at room temperature.[1] Its chemical structure, featuring both an amine and an amide functional group, makes it highly soluble in water and other polar solvents, but less soluble in non-polar organic solvents.[1] Due to its biological relevance and potential as a precursor for bioactive molecules, strict adherence to proper handling and storage protocols is essential to maintain its integrity and ensure the safety of laboratory personnel.[1] This document outlines the recommended guidelines for the safe handling and optimal storage of solid this compound.

Physicochemical and Safety Data

Proper handling procedures are informed by the compound's physical properties and potential hazards. The following data has been compiled from various safety and chemical information sources.

PropertyValueSource
Molecular Formula C₄H₁₀N₂O[2][3][4]
Molecular Weight 102.14 g/mol [2][3][4]
Appearance White crystalline solid[1]
State at Room Temp. Solid[1]
Melting Point 144.00 °C[1]
Boiling Point 191.46 °C to 352.30 °C (estimate)[1][4]
Solubility Highly soluble in water[1]
Stability Stable under normal conditions[1][5][6]

Note: While a specific Safety Data Sheet (SDS) for this compound was not available, information has been inferred from related compounds and general chemical safety documents. Hazard classifications for similar aminobutanamide hydrochlorides include warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[7]

Safe Handling Protocols

Adherence to the following procedures is mandatory to minimize exposure risk and prevent contamination.

3.1 Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is the foundation of safe handling.

  • Eye Protection: Wear chemical safety goggles or glasses that conform to approved standards such as EN166 (EU) or NIOSH (US).[6][8]

  • Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the compound.[8]

  • Body Protection: A standard laboratory coat or long-sleeved clothing is required to prevent skin contact.[6][8]

  • Respiratory Protection: Under normal laboratory use with adequate ventilation, respiratory protection may not be required. However, if dust formation is likely, use a NIOSH/MSHA-approved particle dust respirator.[9]

3.2 Engineering Controls

  • Ventilation: Always handle solid this compound in a well-ventilated area.[5][9] A chemical fume hood is recommended, especially when weighing or transferring powder, to avoid the formation and inhalation of dust.[10]

3.3 General Handling Procedures

  • Avoid all personal contact, including inhalation of dust.[9]

  • Do not eat, drink, or smoke in the handling area.[5][9]

  • Wash hands thoroughly with soap and water after handling the compound.[5][9]

  • Ensure containers are securely sealed when not in use to prevent contamination and accidental spills.[9]

Storage Guidelines

Proper storage is critical for maintaining the stability and purity of this compound.

4.1 Storage Conditions

  • Temperature: Store in a cool, dry place.[9][10] Specific temperature requirements should be followed as indicated by the manufacturer, but ambient room temperature is generally acceptable.

  • Container: Keep the compound in its original, tightly closed container.[5][6][9][10]

  • Environment: Store in a well-ventilated area away from incompatible materials.[5][9]

4.2 Incompatible Materials

  • Avoid storage with strong oxidizing agents.[5]

The following diagram illustrates the recommended workflow for receiving, handling, and storing the compound.

G cluster_receiving Receiving & Initial Processing cluster_storage Storage cluster_handling Handling & Use cluster_cleanup Post-Use Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Log Log into Inventory System Inspect->Log Store Store in Cool, Dry, Well-Ventilated Area Log->Store Transfer Transfer to Fume Hood Store->Transfer Weigh Weigh Required Amount Transfer->Weigh Prepare Prepare Solution / Use in Exp. Weigh->Prepare Reseal Securely Reseal Container Prepare->Reseal Dispose Dispose of Contaminated Waste Prepare->Dispose Return Return to Storage Reseal->Return Return->Store

Caption: Workflow for handling and storage of this compound.

Accidental Release and First Aid

5.1 Accidental Release Measures

  • Evacuate: Evacuate personnel from the immediate area.[8]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, carefully sweep or vacuum the solid material, avoiding dust generation.[8][9] Place the spilled material into a sealed container for disposal.

  • Clean: Wash the spill area thoroughly with water.[9] Prevent runoff from entering drains.

5.2 First Aid

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[5][8]

  • Skin Contact: Wash the affected area immediately with soap and plenty of water. If skin irritation occurs, seek medical advice.[5][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[5][8]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center.[5][8]

The following diagram illustrates the hierarchy of controls for minimizing exposure.

G Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Admin Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Least Effective)

Caption: Hierarchy of safety controls for handling chemical solids.

Protocol: Assessment of Solid-State Stability

To ensure the long-term integrity of this compound, a stability study can be performed. This general protocol can be adapted for specific laboratory capabilities.

Objective: To determine the stability of solid this compound under defined storage conditions over time.

Methodology:

  • Sample Preparation:

    • Aliquot approximately 10-20 mg of solid this compound into several clean, dry, and inert vials (e.g., amber glass).

    • Create separate sets of samples for each storage condition to be tested (e.g., Room Temperature/Ambient Light, 4°C/Dark, 40°C/75% RH).

    • Tightly cap all vials. One vial will serve as the Time 0 (T₀) control.

  • Time 0 (T₀) Analysis:

    • Analyze the T₀ sample immediately to establish a baseline.

    • Appearance: Record the physical appearance (color, crystallinity).

    • Purity Assay (HPLC):

      • Accurately weigh and dissolve a sample in a suitable solvent (e.g., water) to a known concentration.

      • Analyze by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

      • Record the peak area of the main this compound peak. This is the 100% reference value.

  • Stability Storage:

    • Place the remaining sets of vials in their respective stability chambers or designated storage locations.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 3, 6, 12 months), remove one vial from each storage condition.

    • Allow the sample to equilibrate to room temperature before opening.

    • Perform the same analyses as the T₀ sample (Appearance, Purity Assay).

  • Data Analysis:

    • Compare the physical appearance of the aged samples to the T₀ sample.

    • Calculate the purity of each sample relative to the T₀ standard using the HPLC peak area.

    • Purity (%) = (Peak Area at Tₓ / Peak Area at T₀) * 100

    • Summarize the results in a table to track degradation over time and under different conditions. A significant change in purity (e.g., >5%) may indicate instability under that condition.

References

Preparation of 4-Aminobutanamide Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobutanamide, also known as γ-aminobutyramide, is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] As a small molecule with potential biological activity, its use in cell culture experiments is of growing interest for neuroscience research and drug discovery. The proper preparation of this compound stock solutions is a critical first step to ensure the accuracy, reproducibility, and reliability of in vitro studies.

These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in a cell culture setting. The information is intended to guide researchers in handling this compound and in designing experiments to investigate its cellular effects.

Physicochemical Properties and Solubility

Understanding the physical and chemical properties of this compound is essential for its proper handling and the preparation of stock solutions.

PropertyValueReference
Molecular Formula C₄H₁₀N₂O[1]
Molecular Weight 102.14 g/mol [1]
Appearance White crystalline solid[1]
Solubility Highly soluble in water and polar solvents. Less soluble in non-polar organic solvents.[1]
Stability Stable under normal laboratory conditions.[1]

Experimental Protocols

Materials
  • This compound powder

  • Sterile, deionized, and filtered water (cell culture grade)

  • or Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile serological pipettes

  • Sterile pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

  • Sterile, screw-cap cryovials for aliquoting

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

This protocol is recommended for most applications due to the high water solubility of this compound.

  • Calculation: To prepare a 100 mM stock solution, calculate the required mass of this compound using the following formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) For 10 mL of a 100 mM (0.1 mol/L) solution: Mass (g) = 0.1 mol/L x 0.01 L x 102.14 g/mol = 0.10214 g (or 102.14 mg)

  • Weighing: Accurately weigh 102.14 mg of this compound powder and transfer it to a sterile 15 mL conical tube.

  • Dissolution: Add a small volume of sterile water (e.g., 5 mL) to the conical tube. Vortex thoroughly until the powder is completely dissolved.

  • Volume Adjustment: Add sterile water to bring the final volume to 10 mL.

  • Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for up to a week.

Protocol 2: Preparation of a 100 mM DMSO Stock Solution

While this compound is highly water-soluble, a DMSO stock solution may be preferred in some experimental setups, for example, when co-administering with other compounds that are only soluble in DMSO.

  • Calculation: The mass calculation is the same as in Protocol 1.

  • Weighing: Accurately weigh 102.14 mg of this compound powder and transfer it to a sterile 15 mL conical tube.

  • Dissolution: Add a small volume of cell culture grade DMSO (e.g., 5 mL) to the conical tube. Vortex thoroughly until the powder is completely dissolved.

  • Volume Adjustment: Add DMSO to bring the final volume to 10 mL.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -20°C.

Important Note on DMSO: When using a DMSO stock solution, ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used (typically <0.5%, and often recommended to be at or below 0.1%). Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Experimental Workflow

The following diagram illustrates the general workflow for preparing a this compound stock solution.

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation & Use calc 1. Calculate Mass of This compound weigh 2. Weigh Powder calc->weigh dissolve 3. Dissolve in Sterile Water or DMSO weigh->dissolve adjust_vol 4. Adjust to Final Volume dissolve->adjust_vol sterilize 5. Sterile Filter (0.22 µm filter) adjust_vol->sterilize aliquot 6. Aliquot into Cryovials sterilize->aliquot store 7. Store at -20°C aliquot->store thaw 8. Thaw a Single Aliquot store->thaw For Experiment dilute 9. Dilute in Cell Culture Medium thaw->dilute treat 10. Treat Cells dilute->treat assay 11. Perform Cellular Assay treat->assay

Caption: Workflow for the preparation and use of this compound stock solutions.

Application in Cell Culture

Determining Working Concentrations

The optimal working concentration of this compound should be determined experimentally for each cell line and assay. It is recommended to perform a dose-response study to determine the desired biological effect. A starting point for such a study could be a range of concentrations from low micromolar (e.g., 1 µM) to low millimolar (e.g., 1 mM).

Vehicle Controls

It is crucial to include a vehicle control in all experiments.

  • For aqueous stock solutions , the vehicle control would be the addition of an equivalent volume of sterile water to the cell culture medium.

  • For DMSO stock solutions , the vehicle control would be the addition of an equivalent volume of DMSO to the cell culture medium, ensuring the final DMSO concentration is identical to that in the experimental wells.

Potential Signaling Pathway Involvement

As a derivative of GABA, this compound may interact with components of the GABAergic signaling system. The specific signaling pathway for this compound has not been fully elucidated in the available scientific literature. However, a representative GABAergic signaling pathway is presented below to illustrate a potential mechanism of action for GABAergic compounds.

G cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space GABA GABAergic Compound GABA_R GABA Receptor (e.g., GABA_A or GABA_B) GABA->GABA_R Binds to Ion_Channel Ion Channel Modulation (e.g., Cl- influx) GABA_R->Ion_Channel Activates Second_Messenger Second Messenger Modulation (e.g., ↓cAMP) GABA_R->Second_Messenger Activates Hyperpolarization Membrane Hyperpolarization Ion_Channel->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Second_Messenger->Neuronal_Inhibition Hyperpolarization->Neuronal_Inhibition

Caption: Representative GABAergic signaling pathway. The specific pathway for this compound is not yet fully characterized.

Summary of Quantitative Data

ParameterRecommended Value
Stock Solution Concentration 100 mM
Solvent Sterile Water or DMSO
Storage Temperature -20°C (long-term), 4°C (short-term)
Final DMSO Concentration in Media < 0.5% (ideally ≤ 0.1%)
Suggested Working Concentration Range 1 µM - 1 mM (to be determined experimentally)

These application notes and protocols provide a foundation for the reliable use of this compound in cell culture experiments. Adherence to these guidelines will contribute to the generation of high-quality, reproducible data in the investigation of this compound's biological effects.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Aminobutyramide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-aminobutyramide. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing reaction conditions and troubleshooting common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 4-aminobutyramide?

A1: Common starting materials for the synthesis of 4-aminobutyramide include γ-aminobutyric acid (GABA), γ-butyrolactone, and succinimide. Another documented route involves the use of alkyl 4-nitrobutanoates.

Q2: What are the key reaction steps in the synthesis of 4-aminobutyramide from an alkyl 4-nitrobutanoate?

A2: The synthesis from an alkyl 4-nitrobutanoate is typically a two-step process.[1] The first step is the aminolysis of the alkyl 4-nitrobutanoate to form 4-nitrobutyramide.[1] The second step involves the reduction of the nitro group of 4-nitrobutyramide to an amino group, yielding 4-aminobutyramide, commonly achieved through catalytic hydrogenation.[1]

Q3: What catalysts are effective for the hydrogenation of 4-nitrobutyramide?

A3: Platinum oxide and Raney nickel are effective catalysts for the hydrogenation of 4-nitrobutyramide to 4-aminobutyramide.[1] The hydrogenation in the presence of platinum oxide can be carried out in the presence of an acid, such as hydrochloric acid.[1]

Q4: How can I purify the final 4-aminobutyramide product?

A4: Crystallization is a common and effective method for purifying 4-aminobutyramide.[1][2] The choice of solvent is crucial for successful crystallization; the ideal solvent should have high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[2] For 4-aminobutyramide, a mixture of ethanol and ethyl acetate has been used to induce crystallization.[1]

Q5: What are the general stability considerations for 4-aminobutyramide?

A5: Like other amides, 4-aminobutyramide is susceptible to hydrolysis of the amide bond under both acidic and basic conditions, which would yield 4-aminobutyric acid (GABA) and ammonia.[3] The rate of this hydrolysis is influenced by pH and temperature, with higher temperatures and extreme pH values accelerating degradation.[3] For storage, it is advisable to keep the compound in a cool, dry place and to use buffered solutions at an optimal pH if in solution for extended periods.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Aminolysis Step (Alkyl 4-nitrobutanoate to 4-nitrobutyramide) Incomplete reaction.- Increase reaction time. - Ensure an adequate excess of ammonia is used. - The presence of ammonium chloride can facilitate the reaction.[1]
Loss of product during workup.- Optimize the extraction procedure. 4-nitrobutyramide can be extracted with ethyl acetate.[1] - Minimize the volume of solvent used for washing crystals to reduce dissolution losses.
Low Yield in Hydrogenation Step (4-nitrobutyramide to 4-aminobutyramide) Inefficient catalyst activity.- Ensure the catalyst is fresh and has not been deactivated. - Optimize the catalyst loading. - Ensure adequate hydrogen pressure and efficient stirring to maximize contact between the substrate, catalyst, and hydrogen.[1]
Incomplete reaction.- Increase reaction time. - Monitor the reaction progress by techniques such as TLC or HPLC to determine the endpoint.
Side reactions.- Over-reduction is a potential side reaction. Careful monitoring of the reaction can help prevent this.
Formation of 4-aminobutyric acid (GABA) as a side product Hydrolysis of the amide bond in 4-aminobutyramide.- This can occur during the reaction or workup if acidic or basic conditions are too harsh or if the reaction is heated for an extended period in the presence of water.[3] - Maintain a neutral pH during workup and purification steps. - Use moderate temperatures during the reaction and purification.
Difficulty in Product Crystallization Improper solvent system.- Experiment with different solvent systems. A good starting point is a solvent in which the compound is soluble when hot and insoluble when cold.[2] For 4-aminobutyramide, a mixture of ethanol and ethyl acetate has been shown to be effective.[1]
Presence of impurities.- Impurities can inhibit crystallization. Attempt to further purify the crude product by other means, such as column chromatography, before crystallization.
Supersaturation not reached or too high.- Slowly cool the saturated solution to induce crystallization.[2] - If the solution is too concentrated, it may oil out instead of crystallizing. In this case, add a small amount of solvent. - If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Experimental Protocols

Synthesis of 4-Nitrobutyramide from Methyl 4-Nitrobutanoate

This protocol is adapted from a patented procedure.[1]

Materials:

  • Methyl 4-nitrobutanoate

  • Ammonia solution (d = 0.92)

  • Ammonium chloride

  • Ethyl acetate

  • Activated charcoal

Procedure:

  • In a suitable flask, combine 15 g (0.102 mol) of methyl 4-nitrobutanoate with 60 ml of ammonia solution and 1.5 g (0.03 mol) of ammonium chloride.

  • Stir the mixture overnight at room temperature.

  • Concentrate the solution under vacuum at 45-50 °C.

  • Take up the residue in 200 ml of ethyl acetate.

  • Filter the solution to remove any salts.

  • Add a small amount of activated charcoal, stir, and filter again.

  • Concentrate the filtrate to approximately one-third of its initial volume.

  • Allow the product to crystallize.

  • Collect the white crystals by filtration.

Synthesis of 4-Aminobutyramide by Hydrogenation of 4-Nitrobutyramide

This protocol is adapted from a patented procedure.[1]

Materials:

  • 4-Nitrobutyramide

  • Ethanol

  • Platinum oxide (catalyst)

  • Hydrochloric acid (optional, to form the hydrochloride salt)

  • Ethyl acetate

Procedure:

  • Dissolve 4-nitrobutyramide in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of platinum oxide.

  • If the hydrochloride salt is desired, add an equivalent of hydrochloric acid.

  • Pressurize the vessel with hydrogen gas (e.g., 4 bars).

  • Stir the mixture at room temperature for approximately 2 hours, or until the reaction is complete (monitor by TLC or HPLC).

  • Once the reaction is complete, carefully filter the mixture to remove the catalyst.

  • Concentrate the filtrate to obtain the crude product.

  • To purify, dissolve the crude product in a minimal amount of hot ethanol.

  • Add ethyl acetate to the solution to induce crystallization.

  • Cool the solution to allow for complete crystallization.

  • Filter the crystals and dry them to obtain pure 4-aminobutyramide (or its hydrochloride salt). A yield of 98% has been reported for the hydrochloride salt.[1]

Data Presentation

Table 1: Reported Yield for 4-Aminobutyramide Hydrochloride Synthesis

Reaction Step Starting Material Product Reported Yield Reference
Hydrogenation4-Nitrobutyramide4-Aminobutyramide Hydrochloride98%[1]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Aminolysis cluster_step2 Step 2: Hydrogenation start Methyl 4-Nitrobutanoate product1 4-Nitrobutyramide start->product1 Aminolysis reagent1 Ammonia, Ammonium Chloride product2 4-Aminobutyramide product1->product2 Reduction reagent2 H2, PtO2

Caption: Workflow for the synthesis of 4-aminobutyramide.

Troubleshooting_Logic cluster_investigation Investigation Steps cluster_causes Potential Causes issue Low Final Yield check_step1 Analyze Step 1 (Aminolysis) Yield issue->check_step1 check_step2 Analyze Step 2 (Hydrogenation) Yield issue->check_step2 check_purity Check Purity of Final Product issue->check_purity cause1 Incomplete Aminolysis check_step1->cause1 cause3 Product Loss During Workup/Purification check_step1->cause3 cause2 Inefficient Hydrogenation check_step2->cause2 check_step2->cause3 cause4 Side Product Formation (e.g., Hydrolysis) check_purity->cause4

Caption: Troubleshooting logic for low yield in 4-aminobutyramide synthesis.

References

Solving 4-Aminobutanamide solubility issues in assay buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 4-Aminobutanamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered when using this compound in various assay buffers. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to diagnose and solve problems effectively.

Understanding this compound: A Quick Reference

This compound, also known as GABA amide, is a derivative of the neurotransmitter GABA.[1] Its structure contains both a primary amine and a primary amide functional group, making its solubility highly dependent on the physicochemical environment.[1][2] While generally considered water-soluble due to its polar nature and ability to form hydrogen bonds, issues can arise when transitioning from a concentrated stock solution to an aqueous assay buffer.[1][3]

PropertyValueSource
Molecular Formula C₄H₁₀N₂O[4][5]
Molecular Weight 102.14 g/mol [4][5][6]
Appearance White crystalline solid[1]
General Water Solubility High[1][2]
XLogP3 -1.5[4][6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 2[6]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions in a logical progression, from initial stock preparation to complex buffer interactions.

Q1: My this compound stock solution in DMSO is clear, but it precipitates immediately upon dilution into my aqueous assay buffer. What's happening?

This is a classic case of exceeding the compound's kinetic solubility limit.[7] Organic compounds are often highly soluble in aprotic polar solvents like DMSO but can "crash out" when diluted into a buffer where their thermodynamic solubility is much lower.[7][8] The dramatic shift in solvent polarity from nearly 100% organic to >99% aqueous is the primary cause.[7]

Immediate Actions:

  • Lower the Final Concentration: Your target concentration may be above the solubility limit of this compound in your specific buffer. Perform a serial dilution to find the maximum soluble concentration.[7]

  • Check DMSO Percentage: While a final DMSO concentration of 0.5-1% is standard, higher percentages can sometimes aid solubility.[7] However, be aware that DMSO can affect enzyme activity or cell viability, so a co-solvent tolerance test is crucial (see protocol below).

Q2: How does the pH of my assay buffer affect the solubility of this compound?

The pH is one of the most critical factors governing the solubility of this compound. The compound has a primary amine group (-NH₂) which is basic.

  • At Acidic to Neutral pH (below its pKa): The amine group will be protonated to form an ammonium salt (R-NH₃⁺). This positive charge significantly increases the molecule's polarity and its ability to interact with water, thereby increasing solubility.[9][10]

  • At Alkaline pH (above its pKa): The amine group will be in its neutral, uncharged form (R-NH₂). This reduces its polarity and can lead to decreased aqueous solubility, especially at high concentrations.

The pKa of the conjugate acid of a primary amine is typically in the 9-11 range. For this compound, this means it will be predominantly in its highly soluble, protonated form in most common biological buffers like MES, PIPES, MOPS, and HEPES, which have a working pH range of 6-8.[11][12][13]

G cluster_0 Low pH (e.g., < 8) cluster_1 High pH (e.g., > 10) low_pH H₂N-CH₂-CH₂-CH₂-C(=O)NH₂ + H⁺ ⇌ ⁺H₃N-CH₂-CH₂-CH₂-C(=O)NH₂ low_sol Protonated Form (High Polarity, High Solubility) low_pH->low_sol Favored high_pH ⁺H₃N-CH₂-CH₂-CH₂-C(=O)NH₂ ⇌ H₂N-CH₂-CH₂-CH₂-C(=O)NH₂ + H⁺ high_sol Neutral Form (Lower Polarity, Lower Solubility) high_pH->high_sol Favored

Caption: Effect of pH on the ionization and solubility of this compound.

Q3: I'm using a standard phosphate buffer at pH 7.4 and still see precipitation. Could the buffer itself be the problem?

Yes, while less common for a small molecule like this, buffer components can sometimes interact with the compound. High ionic strength or specific salt interactions can influence solubility.[14] This is often referred to as "salting out," where high concentrations of salt ions compete for water molecules, effectively reducing the amount of "free" water available to dissolve the compound.

Troubleshooting Workflow:

The following workflow provides a systematic approach to diagnosing and solving solubility issues.

G A Precipitation Observed in Assay Well B Step 1: Verify Stock Solution Is the 100% DMSO stock clear? A->B C Step 2: Control Experiment Add stock to buffer (no enzyme/cells). Still precipitates? B->C Yes L Re-dissolve stock at a lower concentration or use gentle warming. B->L No D Issue is likely Kinetic Solubility or Buffer Incompatibility. C->D Yes K Precipitation occurs only during reaction. Consider Product Precipitation. C->K No E Step 3: Optimize Buffer Test different buffers (e.g., Tris vs. Phosphate). Vary pH within assay limits. D->E F Step 4: Adjust Assay Conditions E->F Precipitation Persists J Problem Solved E->J Solubility Improved G Lower Final Compound Concentration F->G H Increase Final DMSO % (run tolerance test) F->H I Add Solubilizing Excipients (e.g., BSA, cyclodextrins) F->I G->E H->E I->E M No N Yes O Yes P No

Caption: Systematic workflow for troubleshooting this compound precipitation.

Protocols for Solubility Optimization

Protocol 1: Systematic Buffer Solubility Screen

This protocol allows you to test the solubility of this compound in various buffer systems to identify the most suitable one for your assay.[15]

Materials:

  • Concentrated stock of this compound (e.g., 20 mM in 100% DMSO).

  • Panel of prepared assay buffers (e.g., Phosphate, Tris, HEPES at pH 7.4, 0.1 M).[11][14]

  • Control solvent (100% DMSO).

  • Clear microplate and plate reader capable of measuring turbidity/light scatter (nephelometer) or visual inspection.

Procedure:

  • Prepare Buffers: Ensure all test buffers are at the final ionic strength and pH intended for the assay.

  • Set up Plate: In triplicate, add 98 µL of each buffer to separate wells of the microplate.

  • Add Compound: Add 2 µL of the 20 mM this compound stock to each well to achieve a final concentration of 400 µM (and 2% DMSO).

  • Control Wells: In separate wells, add 2 µL of 100% DMSO to 98 µL of each buffer to serve as a baseline control.

  • Mix and Incubate: Mix the plate thoroughly on a plate shaker for 1 minute. Incubate at your intended assay temperature for 15-30 minutes.

  • Observe: Visually inspect each well against a dark background for any signs of cloudiness or precipitate. For quantitative results, read the plate on a nephelometer.

  • Analysis: Compare the turbidity of the compound-containing wells to the DMSO-only control wells. A significant increase in light scatter indicates precipitation.

Protocol 2: Co-Solvent (DMSO) Tolerance Test

This protocol determines the maximum percentage of DMSO your biological system (e.g., enzyme, cells) can tolerate without significant inhibition or toxicity.[15] This is essential before increasing the final DMSO concentration to aid solubility.

Materials:

  • All components of your assay (enzyme, substrate, cells, etc.).

  • 100% DMSO.

  • Assay buffer.

Procedure:

  • Set up Reactions: Prepare a series of assay reactions (in triplicate) with all components except your test compound.

  • Create DMSO Gradient: Add varying amounts of 100% DMSO to the reactions to create a final concentration gradient (e.g., 0%, 0.25%, 0.5%, 1.0%, 2.0%, 4.0%). Ensure the final volume is the same in all wells by adjusting the volume of assay buffer added.

  • Initiate Reaction: Start the assay as you normally would (e.g., by adding a substrate).

  • Measure Activity: Measure the assay signal (e.g., fluorescence, absorbance) over time or at a fixed endpoint.

  • Analyze Data: Plot the assay signal (or calculated activity) as a percentage of the 0% DMSO control against the final DMSO concentration.

  • Determine Limit: The highest DMSO concentration that does not cause a significant drop in activity (e.g., maintains >90% of the control activity) is your tolerance limit.

Final Recommendations

  • Always Prepare Fresh: Prepare aqueous dilutions of this compound fresh for each experiment from a validated DMSO stock. Do not store aqueous solutions for extended periods.[16]

  • Vortex Thoroughly: When diluting the DMSO stock into the buffer, vortex or mix vigorously immediately to minimize localized high concentrations that can initiate precipitation.

  • Consider Temperature: The solubility of most solids increases with temperature.[17][18] If your assay can be performed at a slightly higher temperature (e.g., 37°C vs. room temperature), it may improve solubility. However, verify the stability of all reagents at the higher temperature.

By understanding the chemical properties of this compound and systematically evaluating the parameters of your assay system, you can effectively overcome solubility challenges and ensure reliable, reproducible data.

References

Technical Support Center: 4-Aminobutanamide in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Aminobutanamide in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound, as a primary amide, is relatively stable in aqueous solutions under neutral pH and at room temperature.[1] The amide bond is stabilized by resonance, making it less susceptible to hydrolysis compared to esters.[2] However, its stability is influenced by factors such as pH, temperature, and the presence of enzymatic or microbial contamination.

Q2: What is the primary degradation pathway for this compound in water?

A2: The primary degradation pathway for this compound in aqueous solution is hydrolysis. This reaction involves the cleavage of the amide bond to yield 4-aminobutanoic acid (GABA) and ammonia. This process can be catalyzed by acidic or basic conditions.

Q3: How does pH affect the stability of this compound?

A3: The rate of hydrolysis of this compound is significantly influenced by pH. Both acidic and basic conditions can accelerate the degradation process. Generally, amides exhibit maximum stability at a neutral or near-neutral pH. Under strongly acidic or basic conditions, the rate of hydrolysis increases.

Q4: Does temperature impact the stability of this compound solutions?

A4: Yes, temperature is a critical factor. As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. For long-term storage, it is advisable to keep aqueous solutions at low temperatures (e.g., refrigerated or frozen) to minimize degradation.

Q5: Are there any other factors that can affect the stability of my this compound solution?

A5: Beyond pH and temperature, the presence of enzymes (e.g., amidases) or microbial contamination can lead to the degradation of this compound. It is crucial to use sterile water and aseptic techniques when preparing and handling solutions for biological experiments. The presence of other reactive species in the solution could also potentially lead to degradation.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Unexpectedly low concentration of this compound in my prepared solution. 1. Degradation due to improper storage conditions (high temperature, prolonged storage at room temperature).2. pH of the solution is too acidic or basic.3. Microbial or enzymatic contamination.4. Inaccurate initial weighing of the compound.1. Prepare fresh solutions before use. If storage is necessary, store at 2-8°C for short-term or ≤ -20°C for long-term. Protect from light.2. Ensure the pH of the aqueous solution is buffered to a neutral or near-neutral range (pH 6-8) unless the experimental protocol requires otherwise.3. Use sterile, high-purity water and filter-sterilize the final solution if appropriate for the application.4. Re-calibrate the balance and carefully re-weigh the compound.
Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC). 1. Degradation of this compound into 4-aminobutanoic acid and other byproducts.2. Contamination of the solvent or glassware.3. Interaction with other components in a complex mixture.1. Analyze a freshly prepared standard of this compound to confirm its retention time. Compare with the chromatogram of the aged solution to identify degradation products.2. Use high-purity solvents and thoroughly clean all glassware.3. Run individual components of the mixture to identify the source of the unknown peak.
Variability in experimental results between different batches of solutions. 1. Inconsistent solution preparation methods.2. Use of solutions of different ages or stored under different conditions.3. Inconsistent pH of the prepared solutions.1. Standardize the solution preparation protocol, including weighing, dissolution, and pH adjustment.2. Prepare fresh solutions for each experiment or establish a strict protocol for the storage and use of stock solutions.3. Always measure and adjust the pH of the final solution to the desired value.

Quantitative Stability Data

The following tables summarize the expected stability of this compound in aqueous solution under various conditions. Please note that these are generalized data for primary amides and actual stability may vary based on the specific experimental conditions. It is highly recommended to perform a stability study for your specific formulation and storage conditions.

Table 1: Effect of pH on the Stability of this compound at 25°C

pHBuffer SystemEstimated % Degradation after 30 days
3.0Citrate Buffer5 - 10%
5.0Acetate Buffer1 - 5%
7.0Phosphate Buffer< 1%
9.0Borate Buffer5 - 15%
11.0Carbonate-Bicarbonate Buffer20 - 40%

Table 2: Effect of Temperature on the Stability of this compound in Neutral Aqueous Solution (pH 7.0)

TemperatureEstimated % Degradation after 30 days
4°C< 0.5%
25°C< 1%
40°C2 - 5%
60°C10 - 25%

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Solution

This protocol outlines a general procedure for conducting a stability study of this compound in an aqueous buffer.

1. Materials:

  • This compound

  • High-purity water (e.g., HPLC grade)

  • Buffer salts (e.g., phosphate, citrate, borate)

  • Acid and base for pH adjustment (e.g., HCl, NaOH)

  • Volumetric flasks and pipettes

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Temperature-controlled chambers/incubators

2. Preparation of Buffered Solutions of this compound:

  • Prepare buffers of the desired pH values (e.g., 3, 5, 7, 9, 11).

  • Accurately weigh a known amount of this compound and dissolve it in each buffer to a final concentration (e.g., 1 mg/mL).

  • Verify and, if necessary, adjust the pH of each solution after the addition of this compound.

  • Filter the solutions through a 0.22 µm filter into sterile containers.

3. Stability Study Conditions:

  • Aliquot the prepared solutions into multiple vials for each time point.

  • Store the vials at different temperatures (e.g., 4°C, 25°C, 40°C).

  • Protect the solutions from light by using amber vials or by wrapping them in aluminum foil.

4. Sample Analysis:

  • At predetermined time points (e.g., 0, 7, 14, 30, 60, and 90 days), withdraw a vial from each storage condition.

  • Allow the sample to come to room temperature.

  • Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.

  • Quantify the amount of this compound remaining and calculate the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Storage cluster_analysis Sample Analysis prep1 Prepare Buffers (pH 3, 5, 7, 9, 11) prep2 Dissolve this compound prep1->prep2 prep3 Adjust pH prep2->prep3 prep4 Filter Sterilize prep3->prep4 storage1 Aliquot into Vials prep4->storage1 storage2 Store at Different Temperatures (4°C, 25°C, 40°C) storage1->storage2 analysis1 Withdraw Samples at Time Points storage2->analysis1 analysis2 HPLC Analysis analysis1->analysis2 analysis3 Quantify and Calculate Degradation analysis2->analysis3

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway aminobutanamide This compound hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) aminobutanamide->hydrolysis gaba 4-Aminobutanoic Acid (GABA) hydrolysis->gaba ammonia Ammonia hydrolysis->ammonia

Caption: Primary degradation pathway of this compound in aqueous solution.

References

Technical Support Center: Stabilizing GABA Amides in Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into preventing the degradation of γ-aminobutyric acid (GABA) amides during experimental workups. The following troubleshooting guides and FAQs are designed to address specific challenges you may encounter, explaining the causality behind each recommendation to ensure robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant loss of my GABA amide during the initial sample preparation and extraction from biological tissues. What's causing this, and how can I mitigate it?

A1: Root Cause Analysis & Prevention

During extraction from biological matrices (e.g., cell lysates, tissue homogenates), your GABA amide is exposed to two primary degradation threats: chemical hydrolysis and enzymatic breakdown .

  • Chemical Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, a process known as hydrolysis.[1] The stability of many amides is maximal in a slightly acidic to neutral pH range, approximately pH 3-6.[2] Using harsh extraction buffers or reagents outside this range can rapidly degrade your compound.

  • Enzymatic Degradation: Biological samples are rich in endogenous enzymes. Of particular concern are proteases, amidases, and specifically GABA transaminase (GABA-T), which catabolizes GABA into succinic semialdehyde.[3][4] While its primary substrate is GABA, structural similarity may allow it or other hydrolases to act on your amide derivative.

Troubleshooting Protocol: Stabilized Sample Extraction

To counteract these factors, a multi-pronged strategy focusing on temperature, pH control, and enzyme inhibition is critical.

Step-by-Step Protocol:

  • Pre-cool Everything: Before starting, place your homogenization buffer, tubes, and equipment on ice. Low temperatures are crucial for slowing both chemical reaction rates and enzymatic activity.

  • Buffer Selection: Prepare a homogenization buffer within the optimal stability range for amides. A phosphate or citrate buffer at pH 5.0-6.5 is a safe starting point. Avoid strongly acidic (e.g., perchloric acid) or alkaline (e.g., high pH carbonate) buffers unless absolutely required for other reasons, and if so, minimize exposure time.

  • Inhibitor Cocktail: Supplement your homogenization buffer with a broad-spectrum protease and phosphatase inhibitor cocktail immediately before use. For targeted protection against GABA-T, consider including a known inhibitor like vigabatrin if compatible with your downstream analysis.

  • Rapid Homogenization: Perform homogenization quickly and efficiently on ice. For tissue samples, mechanical disruption (e.g., bead beating or sonication) should be performed in short bursts with cooling periods in between to prevent localized heating.

  • Immediate Protein Precipitation/Extraction: Following homogenization, proceed immediately to a protein precipitation step to denature and remove enzymes. A common method is the addition of 3-4 volumes of ice-cold acetonitrile or methanol.

  • Centrifugation & Supernatant Collection: Centrifuge the sample at high speed (e.g., >10,000 x g) at 4°C. Carefully collect the supernatant containing your analyte and immediately place it on ice or freeze it at -80°C for storage.

This workflow creates a self-validating system by systematically neutralizing the major threats to your compound's integrity from the very first step.

Q2: My GABA amide is stable in the initial extract, but I lose a significant percentage during HPLC purification. What aspects of my chromatography should I investigate?

A2: Optimizing Chromatographic Conditions for Amide Stability

Loss during HPLC is almost always due to the chemical environment of the mobile phase or prolonged exposure under suboptimal conditions. The key factors to control are mobile phase pH, temperature, and analysis time.

Troubleshooting Guide for HPLC Purification:

ParameterCommon IssueRecommended Solution & Rationale
Mobile Phase pH Use of trifluoroacetic acid (TFA) or formic acid at concentrations >0.1% creates a highly acidic environment that promotes amide hydrolysis over the course of the run.[5]1. Reduce Acid Concentration: Use the lowest possible concentration of acid (e.g., 0.05% TFA or 0.1% formic acid) that still provides good peak shape. 2. Use Alternative Buffers: If possible, switch to a less aggressive buffer system like ammonium acetate or ammonium formate, which operate closer to the pH range of maximum stability (pH 3-6).[2]
Temperature Running at ambient or elevated column temperatures accelerates the rate of hydrolysis. The effect is cumulative; longer run times at higher temperatures lead to greater degradation.1. Cooled Autosampler: Keep your samples in a cooled autosampler set to 4-10°C. 2. Column Compartment Cooling: If degradation is significant, use a column compartment set to a controlled, lower temperature (e.g., 15-20°C).
Analysis Time Long, shallow gradients increase the residence time of the compound on the column and its exposure to potentially harsh mobile phase conditions.1. Method Optimization: Develop a faster gradient to reduce the overall run time. 2. Isocratic Segments: If a long run is unavoidable, try to position the elution of your compound in an isocratic segment with the mildest possible mobile phase composition.
Deprotection Steps In synthetic workflows, the final deprotection step (e.g., removing a Boc group with strong acid) is a known source of amide bond cleavage if not carefully controlled.[6]1. Milder Reagents: Explore alternative, milder deprotection strategies if available for your protecting group. 2. Strict Control: If strong acid is necessary, perform the reaction at 0°C, minimize the reaction time, and immediately neutralize the solution post-deprotection before workup or purification.[6]

By systematically evaluating and optimizing these parameters, you can significantly improve the recovery and purity of your GABA amide.

Visualized Workflows and Mechanisms

To better illustrate the critical points of intervention, the following diagrams outline the experimental workflow and the chemical pathways of degradation.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Purification & Analysis Start Start: Biological Sample Inhibitors Add Inhibitor Cocktail Start->Inhibitors Homogenize Homogenization Precipitate Protein Precipitation (Acetonitrile/Methanol) Homogenize->Precipitate Immediate Inhibitors->Homogenize On Ice pH 5.0-6.5 Buffer Centrifuge Centrifugation (4°C) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Injection Supernatant->HPLC Optimize Optimize Conditions? HPLC->Optimize Analysis Analysis / Fraction Collection Optimize->Analysis Yes (pH, Temp, Time) Degradation Degradation Detected Optimize->Degradation No Stable_Product Stable Product Analysis->Stable_Product

Caption: Key intervention points for preventing GABA amide degradation.

HydrolysisMechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide GABA Amide (R-CO-NH-R') Protonation 1. Protonation of Carbonyl Oxygen (Activation) Amide->Protonation H⁺ Attack_OH 1. Nucleophilic Attack by OH⁻ Amide->Attack_OH OH⁻ Attack_H2O 2. Nucleophilic Attack by H₂O Protonation->Attack_H2O Cleavage_Acid 3. C-N Bond Cleavage Attack_H2O->Cleavage_Acid Products_Acid Products: R-COOH + R'-NH₃⁺ Cleavage_Acid->Products_Acid Tetrahedral 2. Form Tetrahedral Intermediate Attack_OH->Tetrahedral Cleavage_Base 3. C-N Bond Cleavage Tetrahedral->Cleavage_Base Products_Base Products: R-COO⁻ + R'-NH₂ Cleavage_Base->Products_Base

Caption: Simplified chemical pathways for amide hydrolysis.

Q3: What are the best practices for storing my solid GABA amide and its stock solutions to ensure long-term stability?

A3: A Protocol for Stable Storage

Improper storage is a frequent cause of "unexplained" compound degradation over time. The key is to minimize exposure to water, temperature fluctuations, and light.

Recommended Storage Procedures:

FormStorage ConditionRationale
Solid Compound Store in a desiccator at -20°C, protected from light (e.g., in an amber vial).Minimizes exposure to atmospheric moisture, which is essential for hydrolysis. Low temperature slows any potential solid-state degradation.
Non-Aqueous Stock Dissolve in an anhydrous, aprotic solvent (e.g., DMSO, DMF). Aliquot into single-use volumes and store at -80°C in tightly sealed vials.Aprotic solvents lack the water needed for hydrolysis, providing excellent long-term stability. Aliquoting prevents repeated freeze-thaw cycles which can introduce condensation (water) into the stock.
Aqueous Stock Prepare in a buffer at the pH of maximum stability (typically pH 3-6).[2] Sterile filter the solution, aliquot into single-use volumes, and store at -80°C.If an aqueous solution is required, controlling the pH is paramount. Sterile filtering prevents microbial growth, which can introduce degrading enzymes. Aliquoting is critical to avoid freeze-thaw degradation.
Q4: I suspect my GABA amide is degrading. What are the expected by-products, and what is the best way to detect them?

A4: Identifying and Quantifying Degradation Products

The primary non-enzymatic degradation pathway is hydrolysis, which cleaves the amide bond.

  • Expected Degradation Products: You should expect to see the two original components that formed the amide:

    • Free GABA (or the corresponding amine if it's a derivative).

    • The corresponding carboxylic acid .

Analytical Detection Workflow:

The most powerful tool for this analysis is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) .

  • Method Development: Develop an HPLC method (preferably reverse-phase) that can separate the parent GABA amide from its more polar degradation products. GABA itself is very polar and will typically elute early.

  • Mass Spectrometry Detection: Use the mass spectrometer to monitor for the specific mass-to-charge ratios (m/z) of:

    • Your intact GABA amide.

    • Free GABA.

    • The expected carboxylic acid by-product.

  • Quantification: By comparing the peak areas of the parent compound and its degradation products, you can quantify the extent of degradation.

  • High-Sensitivity GABA Detection: GABA lacks a strong UV chromophore, making it difficult to detect at low concentrations with a standard UV detector. If you need to detect trace amounts of GABA as a degradation product, consider pre-column derivatization using reagents like o-phthalaldehyde (OPA) or 2,4-dinitrofluorobenzene (FDNB) , which creates a derivative that can be sensitively detected by fluorescence or UV, respectively.[7][8][9]

By specifically looking for these products, you can confirm whether hydrolysis is the cause of your compound's instability and assess the effectiveness of your mitigation strategies.

References

Troubleshooting poor peak shape in 4-Aminobutanamide HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis of 4-Aminobutanamide

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.

Frequently Asked Questions (FAQs)

Peak Tailing

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

A1: Peak tailing is a common chromatographic issue where the peak's trailing edge is broader than its leading edge, resulting in an asymmetrical shape.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian.[2] Peak tailing is problematic because it reduces the resolution between closely eluting compounds, can conceal smaller peaks, and negatively impacts the accuracy and precision of quantification.[1][2] this compound, being a basic compound, is particularly susceptible to peak tailing due to its tendency to interact with the stationary phase in multiple ways.[2][3] The asymmetry is often measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.2 is generally considered significant tailing.[3][4]

Q2: What are the primary causes of peak tailing for a basic compound like this compound?

A2: The causes of peak tailing can be categorized into four main areas: chemical interactions, column issues, mobile phase conditions, and system/sample effects.

CategoryCauseDescription
Chemical Interactions Secondary Silanol InteractionsThe basic amine group of this compound can form strong secondary interactions (hydrogen bonding) with acidic residual silanol groups on the surface of silica-based stationary phases (e.g., C18).[1][3][5] This is a primary cause of tailing for basic compounds.[3]
Metal ContaminationTrace metals in the stationary phase or from stainless-steel components (tubing, frits) can chelate with the analyte, causing tailing.[1]
Column Issues Column Degradation / ContaminationOver time, columns can become contaminated with strongly retained sample components or experience stationary phase degradation, leading to active sites that cause tailing.[1][4]
Column Void / Poor PackingA void at the column inlet or a poorly packed bed can create non-uniform flow paths, resulting in peak distortion.[2][4] This can be caused by pressure shocks or using the column outside its recommended pH range.[4]
Mobile Phase Issues Inappropriate pHIf the mobile phase pH is too high (e.g., > 4-5), silanol groups on the silica surface become ionized (SiO-), increasing their interaction with protonated basic compounds.[3][6] A pH close to the analyte's pKa can also lead to inconsistent ionization and peak broadening.[5]
Insufficient Buffer CapacityA low buffer concentration may not be able to maintain a consistent pH on the column surface, leading to tailing.[4]
System & Sample Issues Sample OverloadInjecting a sample that is too concentrated can saturate the stationary phase, causing tailing.[1][7]
Inappropriate Sample SolventIf the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to poor peak shape.[8][9]
Extra-Column VolumeExcessive volume from long or wide-diameter tubing, or poor connections between the column and detector, can cause the separated peak to broaden before it reaches the detector.[1][4][5]

Q3: How can I systematically troubleshoot and eliminate peak tailing for this compound?

A3: A logical troubleshooting approach is essential. The following workflow can help identify and resolve the root cause of peak tailing.

G start Peak Tailing Observed (Tf > 1.2) check_all_peaks Does it affect all peaks or just this compound? start->check_all_peaks all_peaks Likely a physical or system issue check_all_peaks->all_peaks All Peaks one_peak Likely a chemical interaction issue check_all_peaks->one_peak Just Analyte check_connections Check for leaks and extra-column volume. (Use shorter, narrower tubing) all_peaks->check_connections check_column Inspect column for voids. Replace inlet frit or column. check_connections->check_column all_peaks_solution Problem Resolved check_column->all_peaks_solution adjust_ph Adjust Mobile Phase pH. Lower to 2.5-3.5 to protonate silanols. one_peak->adjust_ph increase_buffer Increase buffer strength (e.g., 25-50 mM). adjust_ph->increase_buffer check_sample Reduce sample concentration. Dissolve sample in mobile phase. increase_buffer->check_sample change_column Switch to an end-capped or polar-embedded phase column. check_sample->change_column one_peak_solution Problem Resolved change_column->one_peak_solution

Caption: Troubleshooting workflow for peak tailing.

Peak Fronting

Q4: My this compound peak is fronting. What does this mean and what causes it?

A4: Peak fronting is the opposite of tailing; the peak's leading edge is sloped while the back is steep.[10] This distortion can lead to an underestimation of the analyte concentration because the peak height is reduced.[7][8] For this compound, common causes include:

  • Sample Overload: Injecting too high a concentration or volume of the sample can overwhelm the column's capacity.[7][8]

  • Sample Solvent Incompatibility: The most frequent cause is dissolving the sample in a solvent that is stronger (less polar in reversed-phase) than the mobile phase.[7][8][9] This causes the analyte to travel too quickly at the column inlet, leading to a distorted peak.

  • Column Issues: Poor column packing or a collapse of the column bed can create channels, leading to fronting.[8] In some cases, column phase collapse due to a highly aqueous mobile phase can also be a factor.[8]

  • Low Temperature: Operating at a temperature that is too low can sometimes contribute to fronting.[11]

Q5: What steps should I take to fix peak fronting?

A5: Follow this troubleshooting sequence to address peak fronting.

G start Peak Fronting Observed check_sample_solvent Is the sample solvent stronger than the mobile phase? start->check_sample_solvent dissolve_in_mp Action: Dissolve sample in the initial mobile phase. check_sample_solvent->dissolve_in_mp Yes check_concentration Is the sample concentration too high? check_sample_solvent->check_concentration No or_weaker If solubility is an issue, use the weakest possible solvent. dissolve_in_mp->or_weaker solution_path1 Problem Resolved or_weaker->solution_path1 reduce_conc Action: Dilute the sample or reduce injection volume. check_concentration->reduce_conc Yes check_column Inspect the column. Consider flushing or replacing it. check_concentration->check_column No solution_path2 Problem Resolved reduce_conc->solution_path2 check_temp Increase column temperature (e.g., to 30-40 °C). check_column->check_temp solution_path3 Problem Resolved check_temp->solution_path3

Caption: Troubleshooting workflow for peak fronting.

Experimental Protocols & Data

Protocol 1: Mobile Phase Preparation for this compound Analysis

This protocol is designed to minimize silanol interactions, a primary cause of peak tailing for basic analytes.

  • Buffer Selection: Choose a buffer with a pKa close to the target mobile phase pH.[12] For a target pH of 2.5-3.5, phosphate or formate buffers are suitable.[13] Ammonium formate is a good choice for LC-MS compatibility.[13]

  • Aqueous Phase Preparation:

    • Weigh and dissolve the buffer salt (e.g., ammonium formate) in HPLC-grade water to achieve the desired concentration (a good starting point is 20-25 mM).[14]

    • Adjust the pH to the target value (e.g., 3.0) using an appropriate acid (e.g., formic acid).[6] It is recommended to operate at least one pH unit away from the analyte's pKa.[6][13]

    • Filter the aqueous buffer through a 0.22 µm filter to remove particulates.[15]

  • Mobile Phase Mixing:

    • Prepare the final mobile phase by mixing the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.[16]

    • Degas the mobile phase using an inline degasser, sonication, or helium sparging to prevent bubble formation in the pump.[9]

ParameterRecommended Range/ValueRationale
Mobile Phase pH 2.5 - 4.0Suppresses the ionization of residual silanol groups on the column, minimizing secondary interactions with the basic analyte.[3][6]
Buffer Concentration 10 - 50 mMEnsures sufficient buffering capacity to maintain a stable pH and improve peak symmetry.[4]
Organic Modifier Acetonitrile / MethanolAcetonitrile often provides better peak shape and lower viscosity.[5][12] The choice can influence selectivity.
Protocol 2: Column Flushing and Regeneration

If column contamination or degradation is suspected, a flushing procedure can restore performance.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination of the flow cell.

  • Initial Flush: Flush the column with your mobile phase without the buffer (e.g., water/acetonitrile mixture) for 20 column volumes to remove salts.

  • Strong Solvent Wash (Reversed-Phase):

    • Flush the column with 100% Acetonitrile for 20-30 column volumes.[4]

    • Flush with 100% Isopropanol for 20-30 column volumes.

    • Flush with 100% Methylene Chloride (if compatible with your system).

    • Reverse the flush sequence, ending with the mobile phase without buffer.

  • Re-equilibration: Reconnect the column to the detector and equilibrate with the initial mobile phase conditions for at least 20 column volumes or until a stable baseline is achieved.[11]

Note: Always check the column's instruction manual to confirm solvent compatibility and whether it can be backflushed.[17] If performance does not improve after flushing, the column may need to be replaced.[4]

Protocol 3: Sample Preparation

Proper sample preparation is critical to avoid peak distortion.

  • Solvent Selection: Whenever possible, dissolve the this compound standard and samples in the initial mobile phase composition.[15] If a different solvent must be used due to solubility, choose one that is weaker than the mobile phase (e.g., higher water content in reversed-phase).[11]

  • Concentration: Prepare samples at a concentration known to be within the linear range of the assay.[15] If overloading is suspected (indicated by tailing or fronting), dilute the sample and reinject.[15] A typical starting concentration is around 1 mg/mL, which can be diluted as needed.[15]

  • Filtration: Filter all samples through a 0.22 µm syringe filter before transferring them to HPLC vials to remove any particulates that could block the column inlet frit.[15]

  • pH Adjustment: Ensure the final pH of the prepared sample is similar to that of the mobile phase to prevent on-column ionization shifts.[13]

References

Technical Support Center: Chiral Chromatography of GABA Amide Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chiral separation of GABA amide enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving good resolution for GABA amide enantiomers?

A1: The main challenge lies in the structural properties of GABA amides, such as pregabalin. These molecules are often small, polar, and possess significant conformational flexibility.[1] This requires a chiral stationary phase (CSP) that can provide strong and specific three-point interactions (e.g., hydrogen bonding, ionic, and steric interactions) to effectively differentiate between the enantiomers in three-dimensional space.[2]

Q2: Which type of chiral stationary phase (CSP) is most effective for GABA amide enantiomers?

A2: While several CSPs exist, zwitterionic CSPs derived from cinchona alkaloids, such as CHIRALPAK ZWIX(+), have proven highly effective for the direct resolution of GABA amide enantiomers like pregabalin.[3][4][5] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are also widely applicable in chiral separations and should be considered during method development screening.[1][2][6]

Q3: How does temperature impact the chiral separation of GABA amides?

A3: Temperature is a critical parameter. Generally, lower temperatures tend to increase chiral selectivity by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[7] For instance, in the separation of pregabalin enantiomers, decreasing the temperature has been shown to improve the resolution (Rs).[4] However, the effect is compound-dependent, and in some cases, higher temperatures can improve peak efficiency. Therefore, temperature must be carefully optimized for each specific method.[7]

Q4: Why are mobile phase additives like acids and bases necessary?

A4: Additives are crucial for controlling the ionization state of both the GABA amide (which is amphoteric) and the stationary phase, thereby improving interaction, peak shape, and resolution. For basic compounds, a basic additive like diethylamine (DEA) is often used.[8][9] For acidic compounds or to improve interactions on certain phases, an acid like formic acid or trifluoroacetic acid (TFA) is added.[8] These additives can also help prevent undesirable secondary interactions with the silica support, reducing peak tailing.[10]

Q5: Can flow rate be adjusted to improve resolution?

A5: Yes, flow rate significantly impacts resolution. Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min) as this provides more time for the enantiomers to interact with the chiral stationary phase, leading to better separation.[3][7][11] While increasing the flow rate can shorten run times, it often leads to broader peaks and a decrease in resolution.[11]

Troubleshooting Guide

Problem Question to Ask Recommended Action & Protocol
Poor or No Resolution (Co-eluting Peaks) 1. Is the Chiral Stationary Phase (CSP) appropriate?Action: Screen different types of CSPs. Zwitterionic (e.g., CHIRALPAK ZWIX) and polysaccharide-based columns are good starting points for GABA amides.[2][3]
2. Is the mobile phase composition optimal?Action: Systematically vary the organic modifier (e.g., Methanol, Ethanol) percentage. Adjust the concentration and type of acidic and basic additives. For zwitterionic phases, a combination of a weak acid (formic acid) and its salt (ammonium formate) can be effective.[4]
3. Is the column temperature optimized?Action: Decrease the column temperature in 5-10°C increments (e.g., from 25°C to 15°C or 10°C). Lower temperatures often enhance chiral recognition.[3][4][7]
Poor Peak Shape (Tailing or Fronting) 1. Are secondary interactions causing peak tailing?Action: Add or adjust the concentration of a mobile phase additive. For basic GABA amides, add 0.1% DEA. For acidic conditions, ensure the pH is low by adding 0.1% TFA or formic acid. Ensure buffer concentration is sufficient (typically 10-20 mM) if using a reversed-phase method.[10]
2. Is the column overloaded?Action: Reduce the sample concentration or injection volume. Dilute the sample by a factor of 10 and reinject. If the peak shape improves, the original sample was overloading the column.[10]
3. Is there a column hardware issue?Action: Check for a partially blocked column inlet frit. Reverse-flush the column to waste. If the problem persists, the issue may be a void at the column head, and the column may need replacement.[12]
Unstable or Drifting Retention Times 1. Is the column properly equilibrated?Action: Ensure the column is equilibrated with the mobile phase for a sufficient time before injection. Chiral columns can sometimes require longer equilibration times (up to 1-2 hours).[7][13]
2. Is the mobile phase composition consistent?Action: Prepare fresh mobile phase daily using high-purity solvents. If mixing online, check the pump for proper function and ensure there are no leaks.[13]
3. Is the column temperature stable?Action: Use a column oven and ensure it maintains a constant temperature. Fluctuations of even a few degrees can cause retention time shifts.[14]

Data Presentation: Parameter Optimization

Table 1: Effect of Column Temperature on Pregabalin Enantiomer Resolution

Conditions: CHIRALPAK ZWIX(+) column; Mobile Phase: MeOH/H₂O (98/2, v/v) with 5 mM each of formic acid and ammonium formate.

Temperature (°C)Resolution (Rs)
154.62
254.62
354.45

Data sourced from Molecules (2016).[4]

Table 2: Effect of Additive Concentration on Pregabalin Enantiomer Resolution

Conditions: CHIRALPAK ZWIX(+) column; Temperature: 25°C; Mobile Phase: MeOH/H₂O (98/2, v/v) with equal molar concentrations of formic acid and ammonium formate.

Additive Concentration (mM)Resolution (Rs)
203.98
104.04
54.62

Data sourced from Molecules (2016).[4]

Detailed Experimental Protocols

Protocol 1: Optimized Chiral Separation of Pregabalin Enantiomers with UV Detection

This protocol is based on a validated method for the direct resolution of pregabalin enantiomers.[3]

  • HPLC System and Column:

    • HPLC system with UV detector.

    • Column: CHIRALPAK ZWIX(+) (250 x 4.0 mm i.d., 3 µm).

  • Mobile Phase Preparation:

    • Prepare a solution of 5 mM ammonium dihydrogen orthophosphate in a mixture of Methanol/Water (90/10, v/v).

    • Filter the mobile phase through a 0.45 µm membrane filter before use.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 10 °C.

    • UV Detection Wavelength: 212 nm.

    • Run Time: 40 minutes.

  • Sample Preparation:

    • Dissolve the pregabalin sample in a Water/Methanol (50/50, v/v) mixture to a final concentration of 10 mg/mL.

  • Injection:

    • Inject 30 µL of the prepared sample solution.

Visualizations

Troubleshooting Workflow for Poor Resolution

G Start Start: Poor or No Resolution Check_CSP Is the CSP appropriate for GABA amides? Start->Check_CSP Check_MP Is the mobile phase optimized? Check_CSP->Check_MP Yes Action_CSP Action: Screen alternative CSPs (e.g., Zwitterionic, Polysaccharide) Check_CSP->Action_CSP No Check_Temp Is the temperature optimized? Check_MP->Check_Temp Yes Action_MP Action: Vary organic modifier %. Adjust additive type and concentration. Check_MP->Action_MP No Check_Flow Is the flow rate low enough? Check_Temp->Check_Flow Yes Action_Temp Action: Decrease temperature in 5-10°C increments. Check_Temp->Action_Temp No Action_Flow Action: Reduce flow rate (e.g., to 0.5 mL/min). Check_Flow->Action_Flow No End Resolution Achieved Check_Flow->End Yes Action_CSP->Check_MP Action_MP->Check_Temp Action_Temp->Check_Flow Action_Flow->End G cluster_params Experimental Parameters Resolution Enantiomeric Resolution (Rs) CSP Chiral Stationary Phase (CSP) Choice CSP->Resolution Determines primary interaction mechanism MobilePhase Mobile Phase Composition MobilePhase->Resolution Modifies selectivity & retention Temperature Column Temperature Temperature->Resolution Affects interaction strength (often ↑Rs at ↓T) FlowRate Flow Rate FlowRate->Resolution Affects efficiency (often ↑Rs at ↓Flow) Additives Mobile Phase Additives Additives->Resolution Controls ionization & suppresses secondary interactions

References

Technical Support Center: 4-Aminobutanamide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving reproducible results in experiments involving 4-Aminobutanamide.

Troubleshooting Guide

Question: Why am I experiencing low yields in my this compound synthesis?

Answer:

Low yields in amide synthesis can stem from several factors, from the choice of reagents to reaction conditions. Here are some common causes and potential solutions:

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient due to the poor leaving group nature of the hydroxyl group (-OH)[1][2]. The formation of a salt through an acid-base reaction can also hinder amide bond formation[1].

    • Solution: Employ a suitable coupling reagent to activate the carboxylic acid. Common choices for large-scale synthesis include carbodiimides like EDC, or activating agents like thionyl chloride (SOCl₂) or T3P®[3][4]. For smaller-scale synthesis, HATU and HBTU are highly effective[3].

  • Side Reactions: The chosen coupling reagent or reaction conditions might promote the formation of unwanted byproducts. For instance, anhydride formation can occur if the activated carboxylic acid does not react promptly with the amine[5].

    • Solution: Optimize the reaction temperature and addition sequence. Adding the amine shortly after the carboxylic acid activation can minimize side reactions. Additives like HOBt or OxymaPure® can also help suppress side reactions and reduce racemization if you are working with chiral molecules[3].

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using techniques like TLC or LC-MS. Consider extending the reaction time or moderately increasing the temperature. However, be cautious as excessive heat can lead to degradation. Some amide couplings may require several days to reach completion[5].

Question: My this compound product is impure. What are the likely causes and how can I improve its purity?

Answer:

Impurities in your product can arise from starting materials, side reactions, or the work-up and purification process.

  • Starting Material Purity: The purity of your starting materials, such as 2-aminobutyric acid, will directly impact the purity of the final product.

    • Solution: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point) before starting the synthesis.

  • Side Products from Synthesis: As mentioned above, side reactions during the amide coupling can generate impurities.

    • Solution: Optimize your reaction conditions to minimize side product formation. A change in coupling reagent or the addition of a racemization suppressor might be necessary[3].

  • Ineffective Purification: The chosen purification method may not be suitable for removing specific impurities.

    • Solution: this compound is highly soluble in water and polar solvents, and less soluble in non-polar organic solvents[6]. This property can be exploited for purification. Consider recrystallization from a suitable solvent system. Chromatographic techniques like column chromatography may also be effective.

Question: I am observing significant batch-to-batch variability in my results. How can I improve the reproducibility of my this compound experiment?

Answer:

Lack of reproducibility is often due to subtle variations in experimental parameters.

  • Control of Reaction Parameters: Temperature, reaction time, and stoichiometry are critical factors that must be precisely controlled[1].

    • Solution: Maintain a detailed and accurate record of all experimental parameters for each batch. Use calibrated equipment for measurements.

  • Solvent Quality: The solvent used can have a significant impact. Dipolar aprotic solvents like DMF and NMP are common but can have reprotoxicity concerns[4]. The presence of water can also interfere with some coupling reagents.

    • Solution: Use high-purity, dry solvents, especially when using water-sensitive reagents like acid chlorides[3].

  • Stability of this compound: The stability of the final compound can be affected by storage conditions. Factors like temperature, light, and pH can lead to degradation over time[7][8].

    • Solution: Store purified this compound in a cool, dark, and dry place. For solutions, consider the pH and potential for hydrolysis.

Experimental Protocols

Synthesis of (S)-2-Aminobutanamide from (S)-2-Aminobutyric Acid

This protocol is a generalized procedure based on common amide synthesis techniques.

  • Acid Activation:

    • In a round-bottom flask, dissolve (S)-2-aminobutyric acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, DMF).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the solution while stirring[9]. Maintain the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Ammonolysis:

    • In a separate flask, prepare a solution of ammonia in an alcoholic solvent like methanol or isopropanol[9].

    • Cool the activated acid chloride solution from step 1 to 0 °C.

    • Slowly add the ammonia solution to the acid chloride solution. An exothermic reaction may occur, so maintain the temperature below 20 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization. Given the high water solubility of this compound, a mixed solvent system might be necessary.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₁₀N₂O[10][11]
Molecular Weight102.14 g/mol [10][11]
Melting Point144.00 °C[6]
Boiling Point352.30 °C[6]
Solubility in WaterHighly soluble[6]
IUPAC NameThis compound[10]
CAS Number3251-08-9[10]

Table 2: Comparison of Common Amide Coupling Strategies

Coupling ReagentAdvantagesDisadvantagesTypical Solvents
Thionyl Chloride (SOCl₂) Cost-effective, efficient for acid chloride formation.[3]Generates HCl and SO₂ byproducts, can be harsh for sensitive substrates.DCM, Toluene
EDC/HOBt Good for preventing racemization, milder conditions.[3]EDC can be a skin irritant, HOBt has explosive properties when dry.DMF, DCM
HATU/HBTU High reactivity, low racemization, good for difficult couplings.[3]Expensive, poor atom economy for large-scale synthesis.[3]DMF, NMP
T3P® Versatile, effective for large-scale synthesis, good safety profile.[3]Can be more expensive than SOCl₂.Ethyl acetate, Acetonitrile

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis Starting_Material_QC Starting Material QC (Purity Check) Reagent_Preparation Reagent & Solvent Preparation (Dryness) Starting_Material_QC->Reagent_Preparation Ensure Quality Acid_Activation Carboxylic Acid Activation Reagent_Preparation->Acid_Activation Proceed to Synthesis Amine_Addition Amine Addition (Controlled Temp) Acid_Activation->Amine_Addition Critical Step Reaction_Monitoring Reaction Monitoring (TLC/LC-MS) Amine_Addition->Reaction_Monitoring Monitor Progress Workup Work-up Reaction_Monitoring->Workup Upon Completion Purification Purification (Recrystallization/ Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization Final Product

Caption: Workflow for reproducible this compound synthesis.

reproducibility_factors cluster_reagents Reagents cluster_conditions Reaction Conditions cluster_handling Post-Synthesis Handling Reproducibility Reproducibility Reagent_Purity Starting Material Purity Reagent_Purity->Reproducibility Coupling_Agent Choice of Coupling Agent Coupling_Agent->Reproducibility Solvent_Quality Solvent Dryness & Purity Solvent_Quality->Reproducibility Temperature Temperature Control Temperature->Reproducibility Reaction_Time Reaction Time Reaction_Time->Reproducibility Stoichiometry Reagent Stoichiometry Stoichiometry->Reproducibility Purification_Method Purification Technique Purification_Method->Reproducibility Storage_Conditions Storage (Temp, Light, pH) Storage_Conditions->Reproducibility

Caption: Factors influencing the reproducibility of this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is a solid at room temperature and should be stored in a cool, dry place, protected from light to prevent degradation[6][7][12]. For long-term storage, refrigeration is recommended.

Q2: What is the best solvent for dissolving this compound?

A2: this compound is highly soluble in water and other polar solvents due to its ability to form hydrogen bonds[6]. It has limited solubility in non-polar organic solvents.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: Standard analytical techniques can be used for characterization. 1D NMR (¹H and ¹³C) and mass spectrometry (GC-MS or LC-MS) are effective for confirming the structure and identifying impurities[10].

Q4: Is this compound a chiral molecule?

A4: this compound itself is achiral[11]. However, if you are synthesizing a derivative like (S)-2-aminobutanamide, then you are working with a chiral molecule, and you need to be mindful of potential racemization during synthesis[13][14].

Q5: Are there any safety precautions I should take when working with reagents for this compound synthesis?

A5: Yes, many reagents used in amide synthesis are hazardous. For example, thionyl chloride is corrosive and reacts violently with water. Coupling reagents like EDC can be irritants. Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

References

Technical Support Center: 4-Aminobutanamide Reaction Mixture Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-aminobutanamide. The following sections address common issues related to the identification of side products in the this compound reaction mixture, offering detailed experimental protocols and data analysis guidance.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the synthesis of this compound?

A1: The most prevalent side product is 2-pyrrolidone , which is formed through the intramolecular cyclization of this compound. Other potential impurities include unreacted starting materials, such as gamma-aminobutyric acid (GABA) , and byproducts derived from the coupling reagents used in the synthesis. For instance, when using carbodiimides like EDC, an N-acylurea byproduct can form.[1][2][3] In some cases, small amounts of oligomers of this compound may also be present.

Q2: How can the formation of 2-pyrrolidone be minimized during the synthesis?

A2: The formation of 2-pyrrolidone is an intramolecular cyclization that is often favored by certain reaction conditions. To minimize its formation, consider the following strategies:

  • Temperature Control: Perform the reaction at lower temperatures to reduce the rate of cyclization.

  • pH Adjustment: Maintaining a neutral or slightly acidic pH can sometimes disfavor the cyclization reaction.

  • Choice of Coupling Agent: The selection of an appropriate coupling agent and additives can influence the reaction kinetics and potentially reduce the time available for cyclization to occur.

  • Work-up Procedure: Promptly work up the reaction mixture after completion to isolate the this compound before significant cyclization can take place.

Q3: What analytical techniques are most suitable for identifying and quantifying side products in a this compound reaction mixture?

A3: A combination of chromatographic and spectroscopic methods is typically employed for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or Mass Spectrometric (MS) detection is a powerful technique for separating and quantifying this compound and its impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities, including 2-pyrrolidone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of unknown impurities and can be used for quantitative analysis (qNMR).[4]

Troubleshooting Guide: Side Product Identification

This guide provides solutions to common problems encountered during the analysis of this compound reaction mixtures.

Problem Potential Cause Recommended Solution
An unexpected peak is observed in the HPLC chromatogram. This could be an unreacted starting material, a coupling agent byproduct, or a degradation product.1. Co-injection: Spike the sample with known starting materials and potential byproducts to see if the peak intensity increases. 2. Mass Spectrometry: Use HPLC-MS or direct-infusion MS to obtain the molecular weight of the unknown peak. 3. NMR Spectroscopy: Isolate the impurity using preparative HPLC and analyze it by 1H and 13C NMR for structural elucidation.
The amount of 2-pyrrolidone is higher than expected. Reaction conditions (e.g., high temperature, prolonged reaction time, basic pH) may be promoting intramolecular cyclization.1. Optimize Reaction Conditions: Re-evaluate the reaction temperature, time, and pH. 2. Purification: Implement a purification step, such as recrystallization or column chromatography, to remove 2-pyrrolidone from the final product.
Difficulty in separating this compound from a specific impurity by HPLC. The chosen HPLC method may not have sufficient resolution for the compounds of interest.1. Method Development: Adjust the mobile phase composition, gradient profile, column temperature, or flow rate. 2. Column Selection: Try a different stationary phase (e.g., a different C18 column or a HILIC column) that may offer different selectivity.
A broad peak is observed for this compound in the HPLC chromatogram. This could be due to secondary interactions with the stationary phase, poor sample solubility, or column degradation.1. Mobile Phase Modifier: Add a small amount of an amine modifier like triethylamine to the mobile phase to reduce peak tailing. 2. Sample Diluent: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. 3. Column Health: Check the column's performance with a standard and replace it if necessary.

Data Presentation: Impurity Profile

The following table summarizes the typical impurities observed in the synthesis of this compound using a carbodiimide coupling agent like EDC with NHS as an additive. The percentages can vary significantly based on the specific reaction conditions.

Compound Typical Retention Time (HPLC) Typical Abundance (%) Identification Method
This compound5.2 min85 - 95%HPLC, NMR, MS
2-Pyrrolidone7.8 min1 - 10%HPLC, GC-MS, NMR
Gamma-Aminobutyric Acid (GABA)3.1 min< 2%HPLC, NMR
N-AcylureaVariable< 1%HPLC-MS, NMR
OligomersVariable< 0.5%HPLC-MS

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis of this compound

This method is suitable for the quantitative analysis of this compound and the detection of 2-pyrrolidone and unreacted GABA.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 30% B

    • 15-20 min: 30% B

    • 20-22 min: 30% to 5% B

    • 22-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the reaction mixture in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA). Filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for the Identification of Volatile Impurities

This method is effective for the identification and quantification of 2-pyrrolidone.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (split ratio 20:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the reaction mixture in a suitable solvent like methanol or dichloromethane at a concentration of approximately 1 mg/mL. If necessary, derivatization with a silylating agent (e.g., BSTFA) can be performed to improve the volatility of this compound and GABA.

Protocol 3: NMR Spectroscopy for Structural Elucidation and Quantification
  • Sample Preparation for Qualitative Analysis: Dissolve 5-10 mg of the crude reaction mixture or isolated impurity in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

  • Sample Preparation for Quantitative Analysis (qNMR):

    • Accurately weigh about 20 mg of the reaction mixture.

    • Accurately weigh about 10 mg of a certified internal standard (e.g., maleic acid or 1,4-dioxane).

    • Dissolve both in a precise volume of a suitable deuterated solvent (e.g., 1.0 mL of D₂O).

  • Spectrometer: 400 MHz or higher.

  • Experiments:

    • 1H NMR: For initial assessment of components and quantification.

    • 13C NMR: To identify the carbon skeleton of impurities.

    • 2D NMR (COSY, HSQC, HMBC): For detailed structural elucidation of unknown impurities.

  • Key Chemical Shifts (in D₂O, approximate):

    • This compound: ~2.0 ppm (quintet, 2H), ~2.4 ppm (t, 2H), ~3.0 ppm (t, 2H).

    • 2-Pyrrolidone: ~2.1 ppm (quintet, 2H), ~2.4 ppm (t, 2H), ~3.5 ppm (t, 2H).

    • GABA: ~1.9 ppm (quintet, 2H), ~2.3 ppm (t, 2H), ~3.0 ppm (t, 2H).

Mandatory Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_analysis Impurity Identification Workflow cluster_troubleshooting Troubleshooting Loop start Starting Materials (GABA, Coupling Agents) reaction Amidation Reaction start->reaction mixture Crude Reaction Mixture reaction->mixture hplc HPLC-UV/MS Analysis mixture->hplc Primary Screening gcms GC-MS Analysis mixture->gcms Volatile Impurities data Data Analysis & Quantification hplc->data gcms->data nmr NMR Spectroscopy id Impurity Identification data->id id->nmr Structure Confirmation optimize Optimize Reaction Conditions id->optimize purify Develop Purification Strategy id->purify optimize->reaction final_product Purified this compound purify->final_product

Caption: Workflow for the identification and troubleshooting of side products in a this compound reaction mixture.

signaling_pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways cluster_byproducts Resulting Side Products GABA Gamma-Aminobutyric Acid (GABA) Product This compound GABA->Product Coupling Agent (e.g., EDC/NHS) N_Acylurea N-Acylurea Formation GABA->N_Acylurea Carbodiimide AmineSource Amine Source (e.g., NH₃) AmineSource->Product Cyclization Intramolecular Cyclization Product->Cyclization Oligomerization Oligomerization Product->Oligomerization Dimerization, etc. Pyrrolidone 2-Pyrrolidone Cyclization->Pyrrolidone UreaByproduct N-Acylurea Byproduct N_Acylurea->UreaByproduct Oligomers Oligomers Oligomerization->Oligomers

Caption: Logical relationships between the main reaction and common side reactions in this compound synthesis.

References

Technical Support Center: Optimizing Gabamide Concentration for In Vitro Neuroactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Gabamide for in vitro neuroactivity assays. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is Gabamide and what is its mechanism of action?

Gabamide, also known as γ-aminobutyramide, is an amide derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] It functions as a GABA receptor agonist, meaning it binds to and activates GABA receptors, mimicking the effect of GABA.[1] As an active metabolite of the anticonvulsant drug progabide, Gabamide is peripherally selective as it cannot cross the blood-brain barrier on its own.[1]

Q2: What is a recommended starting concentration range for Gabamide in a neuroactivity assay?

Since specific effective concentrations (EC50) for Gabamide are not widely published, a common approach for novel or less-characterized compounds is to test a broad concentration range. A logarithmic or semi-logarithmic dilution series, for instance from 10 nM to 100 µM, is a recommended starting point. It is crucial to first perform a cytotoxicity assay to determine the concentration range where Gabamide itself is not toxic to the cells.

Q3: How do I prepare a stock solution of Gabamide?

For in vitro experiments, it is advisable to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). A stock concentration of 10-50 mM is typical. This stock solution can then be diluted to the final working concentration in the cell culture medium. To avoid precipitation and solvent toxicity, ensure the final DMSO concentration in the culture medium is low, typically ≤ 0.5%.[2][3]

Q4: What are the critical controls to include in my experiment?

To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: The solvent used to dissolve Gabamide (e.g., DMSO) at the same final concentration as in the experimental wells. This control accounts for any effects of the solvent on the cells.

  • Negative Control: Untreated cells to establish a baseline for normal cell function.

  • Positive Control: A known GABA receptor agonist (e.g., GABA or muscimol) to confirm that the assay is capable of detecting the expected neuroactive effect.[4]

Troubleshooting Guide

This guide addresses common issues encountered when optimizing Gabamide concentrations for in vitro neuroactivity assays.

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. "Edge effects" in multi-well plates. 4. Precipitation of Gabamide. 1. Ensure a homogenous cell suspension before and during seeding.2. Use calibrated pipettes and proper pipetting techniques.3. Avoid using the outer wells of the plate or fill them with sterile medium/PBS.4. Visually inspect wells for precipitation. Prepare fresh dilutions and consider vortexing or sonicating the stock solution before dilution.
No observable effect of Gabamide 1. Concentration is too low. 2. The cell line does not express the target GABA receptor subtype. 3. Assay incubation time is too short. 4. Degradation of Gabamide. 1. Test a wider and higher concentration range.2. Verify GABA receptor expression using techniques like RT-PCR or Western blotting.3. Optimize the incubation time by performing a time-course experiment.4. Prepare fresh stock solutions and store them appropriately.
High background signal or unexpected cell death 1. Solvent (DMSO) toxicity. 2. Gabamide cytotoxicity at high concentrations. 3. Contamination of cell culture or reagents. 1. Ensure the final DMSO concentration is below 0.5%. Run a vehicle control with the same DMSO concentration as the highest Gabamide concentration.[2][3]2. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of Gabamide.3. Use sterile techniques and fresh reagents.
Inconsistent results with known GABA agonists (positive control) 1. Receptor desensitization. 2. Assay conditions are not optimal. 1. Be mindful of prolonged exposure to agonists which can lead to receptor desensitization.[5]2. Optimize assay parameters such as temperature, pH, and buffer composition.

Experimental Protocols

Determining the Cytotoxicity of Gabamide (MTT Assay)

This protocol outlines the steps to assess the potential toxicity of Gabamide on your neuronal cell line.

Materials:

  • Neuronal cells

  • 96-well plates

  • Gabamide

  • DMSO

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of Gabamide in cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared Gabamide dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the LC50 (lethal concentration 50%).

In Vitro Neuroactivity Assay (FLIPR Membrane Potential Assay)

This protocol describes a high-throughput method to measure the neuroactivity of Gabamide by detecting changes in membrane potential.[6]

Materials:

  • HEK293 cells transiently transfected with the desired GABA receptor subunits

  • Cryopreserved transfected cells

  • FLIPR Membrane Potential Assay Kit

  • Gabamide

  • GABA (as a positive control)

  • Bicuculline (as an antagonist)

  • 96- or 384-well black-walled, clear-bottom plates

Procedure:

  • Cell Plating: Thaw and plate the cryopreserved transfected cells in the microplates and incubate overnight.

  • Dye Loading: Add the membrane potential-sensitive dye to the cells and incubate to allow for dye loading.

  • Compound Addition: Prepare a dilution plate of Gabamide, GABA, and bicuculline.

  • FLIPR Measurement: Place the cell plate and the compound plate into the FLIPR instrument. The instrument will add the compounds to the cells and measure the change in fluorescence, which corresponds to the change in membrane potential.

  • Data Analysis: The agonist activity of Gabamide will be detected as an increase in fluorescence. The data can be used to generate concentration-response curves and determine the EC50 value.

Data Presentation

Table 1: Example Cytotoxicity Data for Gabamide

Gabamide Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 5.2
0.198.6 ± 4.8
197.2 ± 5.5
1095.4 ± 6.1
5085.1 ± 7.3
10060.3 ± 8.9
20035.7 ± 9.5

Table 2: Example Neuroactivity Data for Gabamide (EC50 Determination)

CompoundEC50 (µM)
GABA8.5
GabamideTo be determined experimentally
Muscimol0.2

Note: The EC50 value for Gabamide needs to be determined through experimental dose-response curves. The EC50 for GABA can vary depending on the cell type and receptor subunit composition.[7][8]

Visualizations

Signaling Pathway

Gabamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gabamide Gabamide GABA_R GABA-A Receptor Gabamide->GABA_R Binds to Ion_Channel Cl- Channel GABA_R->Ion_Channel Opens Cl_Influx Cl- Influx Ion_Channel->Cl_Influx Allows Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Leads to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Results in

Caption: Presumed signaling pathway of Gabamide via the GABA-A receptor.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis A Prepare Gabamide Stock (in DMSO) C Cytotoxicity Assay (MTT) - Determine non-toxic range A->C D Neuroactivity Assay (FLIPR) - Determine EC50 A->D B Seed Neuronal Cells (96-well plate) B->C B->D E Calculate LC50 C->E F Generate Dose-Response Curve D->F G Calculate EC50 F->G

Caption: Workflow for optimizing Gabamide concentration in vitro.

Troubleshooting Logic

Troubleshooting_Logic Start Inconsistent Results? Check_Cells Cell Seeding Consistent? Start->Check_Cells Check_Pipetting Pipetting Accurate? Check_Cells->Check_Pipetting Yes End_Bad Re-evaluate Protocol Check_Cells->End_Bad No Check_Solubility Gabamide Precipitation? Check_Pipetting->Check_Solubility Yes Check_Pipetting->End_Bad No Check_Controls Controls Working? Check_Solubility->Check_Controls No Check_Solubility->End_Bad Yes End_Good Results Valid Check_Controls->End_Good Yes Check_Controls->End_Bad No

Caption: A logical approach to troubleshooting inconsistent assay results.

References

Technical Support Center: 4-Aminobutanamide Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting assays involving 4-aminobutanamide. This guide provides detailed information in a question-and-answer format to help researchers, scientists, and drug development professionals identify and resolve common issues related to buffer component interference during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound assay?

This compound, also known as GABA amide, is a derivative of the neurotransmitter GABA. An assay for this molecule is typically designed to quantify its concentration in a given sample. Since this compound is a small molecule with a primary amine, common analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): Often requires a pre-column derivatization step to make the molecule detectable by UV or fluorescence detectors.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive method that can directly measure the mass of the molecule.

  • Enzymatic Assays: Where this compound is a substrate or product of an enzymatic reaction, and its consumption or production is monitored.

  • Spectrophotometric/Fluorometric Assays: These methods typically involve a chemical reaction that produces a colored or fluorescent product, often by targeting the primary amine group.[2]

Q2: Why are buffer components a common source of interference?

Buffers are essential for maintaining a stable pH, which is crucial for the stability and activity of biological molecules.[3] However, the chemical components of the buffer can directly interfere with the assay in several ways:

  • Direct Reaction: Buffer components can react with the reagents used for detection. A classic example is the reaction of amine-containing buffers like Tris with amine-derivatizing agents.[4]

  • Enzyme Inhibition/Activation: Some buffer components can act as inhibitors or activators of enzymes, altering the reaction rate in enzymatic assays.[5]

  • Chromatographic Interference: Buffer salts can affect chromatographic separation by altering retention times, causing peak splitting, or precipitating in the HPLC system, especially with high concentrations of organic solvents.[6][7]

  • Mass Spectrometry Interference: Non-volatile buffer salts (like phosphate) are incompatible with mass spectrometry as they can contaminate the ion source. Other components can cause ion suppression, reducing the signal of the analyte.

Q3: Which buffer components are known to interfere with this compound assays?

Given that this compound is a primary amine, the following buffer components are common culprits of interference:

Buffer ComponentType of Assay AffectedMechanism of Interference
Tris (Tris(hydroxymethyl)aminomethane) Derivatization-based assays (e.g., OPA, Ninhydrin)Contains a primary amine that competes with this compound for the derivatizing reagent, leading to a high background signal or underestimated analyte concentration.[4]
Metalloenzyme assaysCan chelate metal ions, potentially inhibiting enzymes that require them for activity.[5]
Phosphate (e.g., PBS) HPLC/LC-MSCan precipitate in high organic mobile phases, clogging columns and tubing.[6] Incompatible with mass spectrometry. May enhance silica dissolution at high pH.[6]
Metalloenzyme assaysCan bind to metal ions, affecting enzyme activity.[8]
Glycine Derivatization-based assaysContains a primary amine and will react with amine-targeting reagents.[9]
High Salt Concentrations (e.g., >150 mM NaCl, KCl) Enzymatic assaysCan alter enzyme kinetics and protein stability.[3]
HPLCCan affect retention times and cause precipitation.
Q4: How can I identify if my buffer is causing interference?

To determine if your buffer is the source of assay problems, you can perform the following simple tests:

  • Run a "Buffer Blank": Prepare a sample that contains only the buffer and the assay reagents (no this compound). A high signal in this blank indicates that a buffer component is reacting with your detection reagents.

  • Test an Alternative Buffer: If you suspect interference, switch to a known non-interfering buffer. For example, if you are using Tris in a primary amine assay, switch to HEPES or PBS and compare the results.[10]

  • Perform a Spike and Recovery Test: Add a known amount of this compound (a "spike") to your sample matrix (including the buffer). If you recover significantly less or more than the amount you added, it suggests that something in your sample, possibly the buffer, is interfering with the assay.

Troubleshooting Guides

Issue 1: High Background Signal in a Derivatization-Based Assay

Scenario: You are using a fluorescent derivatization reagent like o-phthalaldehyde (OPA) to quantify this compound, and your "no-analyte" control shows a very high fluorescence signal.

Possible Cause: Your buffer contains a primary amine that is reacting with the OPA reagent. The most common offender is Tris buffer.

Troubleshooting Workflow:

start High background signal in OPA-based assay check_buffer Is Tris or another primary amine buffer being used? start->check_buffer replace_buffer Replace Tris with a non-amine buffer (e.g., HEPES, Borate, PBS) check_buffer->replace_buffer Yes other_source Interference may come from other sample components. Investigate sample matrix. check_buffer->other_source No run_blank Run a 'buffer-only' blank with the new buffer replace_buffer->run_blank check_signal Is the background signal now low? run_blank->check_signal problem_solved Problem Solved: Buffer was the source of interference. check_signal->problem_solved Yes check_signal->other_source No

Caption: Workflow for troubleshooting high background signals.

Detailed Protocol: Replacing Tris with a Compatible Buffer

This protocol describes the quantification of a primary amine using OPA derivatization, highlighting the importance of buffer selection.

  • Reagent Preparation:

    • Borate Buffer: 0.1 M, pH 9.0-10.4.[2][11]

    • OPA Reagent: Combine 0.8 mL of 20 mM borate buffer, 0.2 mL of 75 mg/L OPA in methanol, and 2 µL of 3-mercaptopropionic acid.[12]

    • This compound Standards: Prepare a dilution series (e.g., 0-100 µM) in the selected assay buffer (e.g., Borate Buffer).

  • Derivatization Procedure:

    • In a microplate well or cuvette, mix 20 µL of the standard or sample with 20 µL of the OPA reagent.[13]

    • Incubate for 1-2 minutes at room temperature, protected from light.[13][14] The reaction is rapid.

  • Measurement:

    • Measure the fluorescence using an excitation wavelength of ~340 nm and an emission wavelength of ~450 nm.[11]

  • Comparison:

    • Perform the assay in parallel using samples prepared in Tris buffer (e.g., 50 mM, pH 9.0) versus Borate buffer. The Tris-containing samples are expected to show a significantly higher background fluorescence.

Expected Outcome (Illustrative Data):

Buffer Used (50 mM, pH 9.0)Fluorescence of Blank (No Analyte)Net Fluorescence of 50 µM Standard
Tris-HCl15,000 RFU5,000 RFU
Borate Buffer200 RFU19,800 RFU
Issue 2: Poor or Irreproducible Results in an Enzymatic Assay

Scenario: You are running an assay where this compound is the substrate for an enzyme, but the enzyme activity is low, inconsistent, or varies between experiments.

Possible Cause: The buffer identity, pH, or ionic strength is negatively affecting the enzyme's activity. Some buffers, like Tris, can chelate metal ions that are essential cofactors for metalloenzymes.[5]

Troubleshooting Decision Tree:

start Poor results in enzymatic assay check_ph Is the buffer pH optimal for the enzyme? start->check_ph optimize_ph Perform pH optimization experiment (e.g., test pH 6.5-8.5) check_ph->optimize_ph No check_buffer_type Is the buffer known to interact with the enzyme class (e.g., Tris with metalloenzymes)? check_ph->check_buffer_type Yes optimize_ph->check_buffer_type switch_buffer Switch to an inert buffer like HEPES check_buffer_type->switch_buffer Yes check_ionic_strength Is the ionic strength (salt concentration) too high? check_buffer_type->check_ionic_strength No switch_buffer->check_ionic_strength optimize_salt Test a range of salt concentrations (e.g., 0-150 mM) check_ionic_strength->optimize_salt Yes check_reagents Are buffer reagents high purity? check_ionic_strength->check_reagents No optimize_salt->check_reagents use_high_purity Use molecular biology grade reagents check_reagents->use_high_purity No end_node Assay performance should improve check_reagents->end_node Yes use_high_purity->end_node

Caption: Decision tree for troubleshooting enzymatic assays.

Key Considerations for Buffer Selection in Enzymatic Assays:

  • pH Stability: Choose a buffer with a pKa close to the optimal pH for your enzyme.[15] HEPES (pKa ~7.5) is excellent for physiological pH ranges (6.8-8.2).[16]

  • Chemical Inertness: "Good's buffers" like HEPES, MOPS, and MES are designed to be biologically inert and have minimal interaction with enzymes or metal ions.[15][16]

  • Temperature Sensitivity: The pH of Tris buffer is highly dependent on temperature, which can lead to variability. HEPES shows a much smaller pH shift with temperature changes.[16]

Illustrative Data: Buffer Effects on a Hypothetical Metalloenzyme

Buffer (50 mM, pH 7.6)Relative Enzyme Activity (%)
HEPES100%
Tris-HCl65%
Sodium Phosphate80%

This data is illustrative and based on findings that HEPES often yields greater catalytic efficiency for metalloenzymes compared to Tris or phosphate buffers.[5]

Issue 3: Peak Splitting or Shifting Retention Times in HPLC

Scenario: When analyzing this compound with reverse-phase HPLC, you observe inconsistent retention times, or the analyte peak appears as two or more smaller peaks.

Possible Cause: The mobile phase buffer pH is close to the pKa of this compound, causing it to exist in both protonated (R-NH3+) and neutral (R-NH2) forms, which interact differently with the column.

Signaling Pathway/Logical Relationship:

cluster_0 Mobile Phase pH ≈ Analyte pKa cluster_1 Chromatographic Separation Equilibrium R-NH2 ⇌ R-NH3+ Form1 Neutral Form (R-NH2) More retained Equilibrium->Form1 Form2 Protonated Form (R-NH3+) Less retained Equilibrium->Form2 Result Peak Splitting or Broadening Form1->Result Form2->Result

Caption: Effect of pH on amine ionization and HPLC separation.

Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the analyte's primary amine group.

  • To ensure full protonation (R-NH3+): Lower the pH of the mobile phase (e.g., to pH 2.5-4.0 using a phosphate or acetate buffer). This typically results in a single, sharp peak with earlier elution.[7][17]

  • To ensure the neutral form (R-NH2): Raise the pH (e.g., to pH 8.5-10). This requires a column that is stable at high pH.[12]

Experimental Protocol: HPLC Analysis of an Amine

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: Acetonitrile or Methanol.

  • Mobile Phase B (Buffer):

    • Condition 1 (Low pH): 20 mM Potassium Phosphate, adjusted to pH 2.5 with phosphoric acid.[17]

    • Condition 2 (Mid pH - Potential Problem): 20 mM Potassium Phosphate, pH 7.0.

  • Detection: UV or Fluorescence detector (if derivatized).

  • Procedure: Inject the this compound sample while running an isocratic or gradient elution program. Compare the chromatograms obtained under Condition 1 and Condition 2. A single, sharp peak is expected under Condition 1, while peak broadening or splitting may occur under Condition 2.

References

Best practices for long-term storage of 4-Aminobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Aminobutanamide

A Guide to Long-Term Storage, Handling, and Stability

Welcome to the technical support guide for this compound (also known as GABA amide). As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your research. This guide provides in-depth, field-proven best practices for the long-term storage of this compound, designed to help you mitigate degradation and troubleshoot common issues.

Section 1: Quick Reference for Storage Conditions

For experienced users, this table summarizes the optimal conditions for long-term storage of solid this compound. The subsequent sections provide the scientific rationale and detailed protocols behind these recommendations.

ParameterRecommended ConditionRationale & Key Considerations
Temperature -20°CMinimizes the rate of potential degradation reactions.[1][2] For short-term storage, 2-8°C is acceptable.
Atmosphere Inert Gas (Argon or Nitrogen)This compound is hygroscopic; an inert atmosphere prevents moisture absorption which can lead to hydrolysis.[3][4]
Humidity As low as possible (use of a desiccator)Prevents physical clumping and chemical degradation (hydrolysis) due to the compound's water-seeking nature.[5][6][7]
Light Protect from light (use amber vials)Amine-containing compounds can be susceptible to photodegradation.[1][3][8]
Container Tightly-sealed, amber glass vial with a PTFE-lined capProvides protection from moisture, air, and light. Glass is inert, and the PTFE liner offers a superior seal.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the storage and handling of this compound.

Q1: What are the optimal storage conditions for solid this compound?

A: For maximal long-term stability, solid this compound should be stored at -20°C in a tightly sealed, amber glass vial under an inert atmosphere (such as argon or nitrogen).[4] Placing the vial inside a laboratory desiccator adds a crucial extra layer of protection against ambient moisture.[7]

  • Expertise: The low temperature slows down all potential chemical reactions, including degradation.[3] The primary risk to this compound is not thermal instability at room temperature (it is a stable solid), but rather its hygroscopic nature.[4][9] Moisture is the key initiator of degradation, which is why a multi-barrier approach (sealed vial, desiccator, inert atmosphere) is the most robust strategy.

Q2: Why is controlling moisture so critical for this compound?

A: Moisture is the primary adversary to the long-term stability of this compound for two main reasons:

  • Hygroscopicity and Physical Changes: The molecule contains polar amine (-NH2) and amide (-CONH2) groups, which readily form hydrogen bonds with water, pulling moisture from the air.[9] This absorption leads to physical changes like clumping, caking, or even deliquescence (dissolving into a puddle), making accurate weighing impossible.[6][7]

  • Chemical Degradation via Hydrolysis: The amide bond in this compound is susceptible to hydrolysis, a chemical reaction with water that breaks the bond.[3] This process, which can be catalyzed by acidic or basic trace impurities, converts the compound into 4-aminobutanoic acid (GABA) and ammonia, compromising the purity of your material.[3]

Q3: What type of container should I use?

A: The ideal container is an amber glass vial with a screw cap that has a PTFE (polytetrafluoroethylene) liner .

  • Amber Glass: This protects the compound from light, mitigating the risk of photodegradation.[1][8]

  • PTFE-lined Cap: PTFE provides a highly inert and impermeable barrier, creating a superior seal against moisture and air ingress compared to standard polyethylene or foil liners.

  • Tightly Sealed: Always ensure the container is securely closed immediately after use to minimize exposure to the lab atmosphere.[5][6]

Q4: Can I store this compound in solution? For how long?

A: We strongly advise against the long-term storage of this compound in solution. Due to the risk of hydrolysis, solutions should be prepared fresh for each experiment.[3][4]

  • Trustworthiness: If short-term storage of a solution is unavoidable (e.g., for a series of experiments within 24-48 hours), it should be stored at 2-8°C or -20°C and protected from light.[4] However, you must validate this for your specific solvent and concentration, as stability in solution is not widely documented and can be influenced by pH and solvent choice.[3] A pilot stability study is recommended if you plan to store solutions for any length of time.[4]

Q5: What are the primary visual signs of degradation or contamination?

A: Be vigilant for any changes in the physical appearance of the solid compound. Key indicators include:

  • Change in Color: The compound should be a white crystalline solid.[9] Any yellowing or browning is a significant red flag for degradation.

  • Clumping or Caking: This is the first sign of moisture absorption.[6]

  • Change in Texture: The appearance of a gummy or pasty consistency indicates significant water uptake.[6]

  • Reduced Solubility: If the compound does not dissolve as expected in your solvent (especially a polar one like water), it may suggest degradation or contamination.

Section 3: Troubleshooting Guide

This guide provides a logical approach to handling common problems encountered during storage and use.

Problem: My solid this compound has clumped together.

  • Probable Cause: The compound has absorbed moisture from the atmosphere due to improper storage or repeated opening of the container.[5][6]

  • Solution:

    • Assess Severity: If clumping is minor, the bulk of the material may still be usable.

    • Dry the Material: Place the opened vial (with the cap loosened) inside a vacuum desiccator for several hours to remove the absorbed water. Do not heat the compound, as this could accelerate degradation.[5]

    • Re-evaluate: After drying, the powder should be free-flowing again.

    • Prevent Recurrence: Aliquot the material into smaller, single-use vials to prevent repeated exposure of the main stock to ambient air.[4]

Problem: I've noticed a color change in my sample (e.g., to yellow). Is it still usable?

  • Probable Cause: Color change is a strong indicator of chemical degradation, possibly due to oxidation or other decomposition pathways.[3]

  • Solution: Do not use the material. A color change signifies a change in chemical identity and purity. Using this material will compromise your experimental results. Discard the batch according to your institution's waste disposal guidelines and obtain a fresh supply.[4]

Problem: My experimental results are inconsistent, and I suspect my compound.

  • Probable Cause: Inconsistent results are often traced back to reagent instability. Improper storage may have led to partial hydrolysis or moisture absorption, meaning the actual concentration of active compound in your weighed samples is lower than calculated.

  • Solution: Follow a systematic approach to verify your compound's integrity.

    • Visual Inspection: Check the material for any of the degradation signs mentioned above (clumping, color change).

    • Quality Control Check: Perform the QC check outlined in Section 4. Compare the solubility and appearance of your stock to a newly purchased vial.

    • Analytical Confirmation (If available): If you have access to analytical instrumentation, check the purity of your current stock via HPLC or NMR to confirm its identity and purity against a reference standard.[4]

    • Replace Stock: If any doubt remains, the most scientifically sound and time-efficient solution is to start with a fresh, unopened vial of the compound.

Section 4: Experimental Protocols

These protocols provide a self-validating system for handling and assessing your this compound.

Protocol 1: Best Practices for Handling and Aliquoting

This protocol minimizes moisture and air exposure, preserving the integrity of your bulk supply.

  • Preparation: Prepare a dry, clean workspace. If available, perform these steps inside a glove box with an inert atmosphere or in a room with controlled low humidity.[10] If not, work quickly and efficiently.

  • Equilibration: Remove the main stock container of this compound from the freezer and place it in a desiccator. Allow it to warm to room temperature for at least 30-60 minutes before opening. This critical step prevents atmospheric moisture from condensing on the cold solid.

  • Aliquoting: Prepare several small, pre-labeled amber vials. Quickly open the main stock container, weigh and transfer the desired amounts into the smaller vials, and immediately and tightly seal all containers.

  • Inert Gas Purge (Optional but Recommended): Gently flush the headspace of the main stock container and the new aliquots with a stream of dry argon or nitrogen before sealing.

  • Storage: Return the main stock container and the new aliquots to the -20°C freezer. Place the working aliquot for your current experiments in a desiccator.

Protocol 2: Simple Quality Control (QC) Check

Use this protocol to assess a questionable or aged vial of this compound.

  • Obtain Reference: If possible, use a new, unopened vial of this compound as a positive control. If not available, use your detailed notes on the compound's initial appearance as a reference.

  • Side-by-Side Visual Inspection: Place a small amount of your stored compound next to the reference compound on a clean, dry watch glass. Compare the color and crystal structure. The stored compound should be a free-flowing, white crystalline solid, identical to the reference.

  • Solubility Test: a. Weigh out exactly 10 mg of the stored compound and 10 mg of the reference compound into separate, identical vials. b. Add 1.0 mL of deionized water to each vial. c. Cap and vortex both vials for 15 seconds. d. Observation: Both solutions should be clear, colorless, and free of particulates. Any haziness, color, or undissolved material in the vial with the stored compound is a failure of the QC check.

  • Decision: If the stored compound fails either the visual or solubility test, it should be discarded.

Section 5: Diagrams and Workflows

Visual aids to clarify key concepts and procedures.

Diagram 1: Chemical Structure of this compound

cluster_0 This compound (C₄H₁₀N₂O) C1 H₂N C2 CH₂ C1->C2 C3 CH₂ C2->C3 C4 CH₂ C3->C4 C5 C C4->C5 O1 O C5->O1 N2 NH₂ C5->N2 cluster_info Catalyzed by trace acid or base A This compound C 4-Aminobutanoic Acid (GABA) A->C Hydrolysis of Amide Bond B Water (H₂O) B->C D Ammonia (NH₃) p1 start Start: Assess Stored Sample q1 Is the solid free-flowing and white? Yes No start->q1 q2 Does it pass the Solubility QC Test? (Protocol 2) Yes No q1:yes->q2 clumped Is it only clumped (not discolored)? q1:no->clumped action_use Proceed with Experiment q2:yes->action_use action_discard Discard Sample. Source new material. q2:no->action_discard action_dry Action: Dry in vacuum desiccator. Re-assess. clumped->action_dry Yes clumped->action_discard No (Discolored) action_dry->q1

References

Validation & Comparative

Validating GAT1 Inhibition: A Comparative Analysis of 4-Aminobutanamide Analogs and Established Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the inhibitory activity of a series of 4-aminobutanamide analogs against the γ-aminobutyric acid (GABA) transporter 1 (GAT1), benchmarked against established GAT1 inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the GABAergic system.

While direct experimental data on the inhibitory activity of the parent compound, this compound, on GAT1 is not currently available in peer-reviewed literature, recent studies have focused on its derivatives, demonstrating their potential as GAT1 inhibitors. This guide synthesizes the available data to offer a clear comparison and outlines the standard experimental protocols for validation.

Comparative Inhibitory Activity on GAT1

The inhibitory potential of various compounds against GAT1 is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit 50% of the transporter's activity. A lower IC50 value indicates a higher potency. The activity of this compound analogs is presented here as a range of pIC50 values (the negative logarithm of the IC50 in molar concentration), as reported in a study on 2-substituted this compound derivatives.

Compound Class / NameTargetIC50 / pIC50Notes
This compound Analogs mGAT1-4pIC50: 4.23 - 5.23Data from a study on six series of 2-substituted this compound derivatives.[1] This pIC50 range corresponds to IC50 values of approximately 5.9 µM to 58.9 µM.
Tiagabine hGAT167 nMA potent and selective GAT1 inhibitor used as an anticonvulsant.[1]
NO-711 hGAT140 nMA highly potent and selective GAT1 inhibitor.[2]
SKF89976A hGAT1130 nMA potent and selective GAT1 inhibitor.[3]

Note: hGAT refers to human GAT, while mGAT refers to mouse GAT. There is a high degree of homology between the two.

Experimental Protocols

The validation of GAT1 inhibitory activity is predominantly conducted through two key experimental methodologies: radiolabeled substrate uptake assays and electrophysiological measurements.

[³H]GABA Uptake Assay

This is the most common method for determining the inhibitory potency of a compound on GAT1. The protocol involves the use of cells (such as HEK-293) that are engineered to express the GAT1 transporter.

Methodology:

  • Cell Culture: HEK-293 cells stably expressing the GAT1 transporter are cultured in appropriate media.

  • Incubation with Inhibitor: The cells are pre-incubated with varying concentrations of the test compound (e.g., a this compound analog or a known inhibitor).

  • Addition of Radioligand: A solution containing a fixed concentration of radiolabeled GABA, typically [³H]GABA, is added to the cells.

  • Uptake Period: The cells are incubated for a specific period to allow for the uptake of [³H]GABA by the GAT1 transporters.

  • Termination of Uptake: The uptake process is rapidly terminated by washing the cells with ice-cold buffer to remove any extracellular [³H]GABA.

  • Quantification: The cells are lysed, and the amount of intracellular [³H]GABA is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control group with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

GAT1_Inhibition_Assay_Workflow cluster_preparation Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis prep1 Culture HEK-293 cells stably expressing GAT1 prep2 Seed cells into multi-well plates prep1->prep2 assay1 Pre-incubate cells with varying concentrations of test compound prep2->assay1 assay2 Add [³H]GABA to initiate uptake assay1->assay2 assay3 Incubate for a defined period assay2->assay3 assay4 Terminate uptake by washing with ice-cold buffer assay3->assay4 analysis1 Lyse cells and quantify intracellular [³H]GABA via scintillation counting assay4->analysis1 analysis2 Calculate % inhibition vs. control analysis1->analysis2 analysis3 Determine IC50 value from dose-response curve analysis2->analysis3

Experimental workflow for a [³H]GABA uptake assay to determine GAT1 inhibition.

Electrophysiological Measurement

This technique directly measures the function of the GAT1 transporter by recording the electrical currents associated with GABA transport. GAT1 is an electrogenic transporter, meaning it co-transports Na⁺ and Cl⁻ ions along with GABA, resulting in a net inward flow of positive charge.

Methodology:

  • Cell Preparation: Oocytes from Xenopus laevis or mammalian cells expressing GAT1 are used.

  • Voltage Clamp: The cell membrane potential is clamped at a specific voltage using the two-electrode voltage-clamp technique.

  • Application of GABA: GABA is applied to the cell, which induces an inward current mediated by GAT1.

  • Application of Inhibitor: The test compound is co-applied with GABA, and the reduction in the GABA-induced current is measured.

  • Data Analysis: The extent of current inhibition is used to determine the inhibitory properties of the compound.

GABAergic Signaling Pathway and GAT1's Role

GABA is the primary inhibitory neurotransmitter in the central nervous system. Its action is crucial for maintaining a balanced level of neuronal activity. GAT1 plays a pivotal role in this process by clearing GABA from the synaptic cleft, thereby terminating the inhibitory signal.

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GAT1 GAT1 Transporter GAT1->GABA_vesicle Recycling GABA->GAT1 Reuptake GABA_receptor GABA Receptor GABA->GABA_receptor Inhibitory_signal Inhibitory Signal (Hyperpolarization) GABA_receptor->Inhibitory_signal

GABAergic signaling at the synapse and the role of GAT1 in GABA reuptake.

By inhibiting GAT1, compounds like the this compound analogs can increase the concentration of GABA in the synaptic cleft, leading to enhanced activation of postsynaptic GABA receptors and a potentiation of the inhibitory signal. This mechanism of action is the basis for the therapeutic potential of GAT1 inhibitors in conditions characterized by neuronal hyperexcitability, such as epilepsy.

Conclusion

The available data indicates that this compound derivatives are a promising class of compounds with inhibitory activity against GAT1. While their potency, as indicated by the pIC50 range of 4.23-5.23, is currently more moderate compared to established inhibitors like Tiagabine, NO-711, and SKF89976A, these findings warrant further investigation and optimization of this chemical scaffold. The standardized experimental protocols outlined in this guide provide a robust framework for the continued evaluation and validation of novel GAT1 inhibitors.

References

Comparative Analysis: 4-Aminobutanamide vs. GABA at GABA-A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, and its amide derivative, 4-Aminobutanamide (also known as Gabamide). This document synthesizes the well-established role of GABA at GABA-A receptors and contrasts it with the current, limited state of public knowledge regarding this compound, highlighting a significant gap in pharmacological research.

Introduction to GABA-A Receptor Ligands

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated chloride ion channel, is a critical mediator of fast synaptic inhibition in the brain.[1] Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing its excitability.[1][2] This mechanism is a key target for a wide array of therapeutic drugs, including benzodiazepines, barbiturates, and general anesthetics, which modulate receptor activity to produce sedative, anxiolytic, and anticonvulsant effects.[3] The development of novel ligands for the GABA-A receptor is a continuing focus of neuropharmacology. This compound, as a close structural analog of GABA, represents a logical candidate for investigation, yet its activity at this receptor is not well-documented in publicly available literature.

Quantitative Performance Data

A thorough review of scientific literature reveals a significant lack of quantitative data regarding the binding affinity, potency, and efficacy of this compound at GABA-A receptors. While GABA's pharmacological profile is extensively characterized, no direct comparative studies or individual characterizations for its amide derivative were identified.

The following table contrasts the well-documented parameters for GABA with the currently unavailable data for this compound, underscoring a clear research gap.

ParameterGABAThis compound (Gabamide)
Binding Affinity (Ki) Varies by receptor subtype; typically in the high nanomolar to low micromolar range.Data not publicly available
Potency (EC50) Varies by receptor subtype and experimental conditions; typically 1-100 µM in electrophysiology assays.[4]Data not publicly available
Efficacy Full agonist at the orthosteric binding site.Presumed agonist; efficacy unknown
Mechanism of Action Binds to the orthosteric site between α and β subunits, inducing channel opening.[5]Hypothesized to be an orthosteric agonist

Signaling Pathway and Experimental Workflow

To understand how these compounds interact with the GABA-A receptor, it is essential to visualize the underlying biological processes and the experimental methods used for their characterization.

GABA-A Receptor Signaling Pathway

The binding of an agonist like GABA to the extracellular domain of the heteropentameric GABA-A receptor induces a conformational change. This change opens the central chloride ion (Cl-) pore, allowing Cl- to flow into the neuron down its electrochemical gradient. The resulting hyperpolarization of the cell membrane potential makes it more difficult for the neuron to fire an action potential, leading to synaptic inhibition.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or This compound Receptor GABA-A Receptor (Ligand-Gated Ion Channel) GABA->Receptor Binds Cl_in Chloride Influx (Cl⁻) Receptor->Cl_in Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Leads to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Results in

Caption: Canonical signaling pathway of the GABA-A receptor upon agonist binding.

Experimental Workflow for Comparative Analysis

Characterizing a novel compound like this compound requires a systematic workflow. The process begins with preparing cells that express the target receptor, followed by applying the compounds and recording the physiological response, and concluding with data analysis to determine key pharmacological parameters.

Experimental_Workflow A 1. Cell Preparation (e.g., HEK293 cells or oocytes expressing specific GABA-A receptor subunits) B 2. Compound Application (Apply varying concentrations of GABA and this compound) A->B C 3. Response Measurement (e.g., Patch-Clamp Electrophysiology to record ion channel currents) B->C D 4. Data Analysis (Generate dose-response curves) C->D E 5. Parameter Determination (Calculate EC50, Hill slope, and maximal efficacy for each compound) D->E

Caption: Standard experimental workflow for comparing GABA-A receptor agonists.

Experimental Protocols

To generate the missing quantitative data for this compound, standard pharmacological assays would be employed. The two primary methods would be radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

This method is used to determine the binding affinity (Ki) of a compound for the GABA-A receptor.

  • Objective: To measure how strongly this compound competes with a known radiolabeled ligand for the GABA binding site.

  • Methodology:

    • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the desired GABA-A receptor subtype to isolate cell membranes.

    • Incubation: Incubate the membrane preparation with a constant concentration of a radiolabeled GABA-A receptor agonist (e.g., [³H]muscimol) and varying concentrations of the unlabeled test compound (this compound or GABA as a control).

    • Separation: After reaching equilibrium, separate the bound from the unbound radioligand via rapid filtration.

    • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor compound. Fit the data to a sigmoidal competition curve to determine the IC50 (the concentration of the competitor that inhibits 50% of specific radioligand binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Electrophysiological Assay (Two-Electrode Voltage Clamp or Patch Clamp)

This functional assay measures the ability of a compound to activate the GABA-A receptor ion channel, allowing for the determination of potency (EC50) and efficacy.

  • Objective: To measure the ion current evoked by the application of this compound and compare it to the current evoked by GABA.

  • Methodology:

    • Cell System: Use Xenopus oocytes or mammalian cell lines (e.g., HEK293) engineered to express specific GABA-A receptor subunit combinations (e.g., α1β2γ2).

    • Recording: Using the voltage-clamp technique, hold the cell membrane potential at a constant level (e.g., -60 mV).

    • Drug Application: Apply solutions containing increasing concentrations of GABA or this compound to the cell for a fixed duration.

    • Current Measurement: Record the resulting inward flow of chloride ions as an electrical current.

    • Data Analysis: Plot the peak current response against the agonist concentration. Fit the data to a sigmoidal dose-response curve to calculate the EC50 (the concentration that elicits a half-maximal response), the Hill coefficient, and the maximal current (Imax). The efficacy of this compound would be determined by comparing its Imax to that of GABA.

Conclusion and Future Directions

While this compound is a simple and direct derivative of GABA, there is a conspicuous absence of publicly available data characterizing its interaction with GABA-A receptors. Structurally, the replacement of GABA's carboxyl group with an amide group may alter its binding affinity, potency, and efficacy. It is hypothesized that it may act as an agonist at the same orthosteric site as GABA, but this remains unconfirmed.

The lack of data presents a clear opportunity for fundamental research. The experimental protocols detailed in this guide provide a standard roadmap for the pharmacological characterization of this compound. Such studies are essential to determine if this compound has any potential as a pharmacological tool or therapeutic lead, or if it is an inactive analog. For researchers in neuropharmacology and drug development, the investigation of such simple, uncharacterized GABA analogs could yield valuable insights into the structure-activity relationships of GABA-A receptor ligands.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Aminobutanamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-aminobutanamide analogs, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. The information presented herein is compiled from preclinical studies and aims to facilitate further research and development in this area.

Introduction to this compound Analogs

This compound, also known as γ-aminobutyramide (GABA-amide), is a derivative of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1] Analogs of this compound have been explored for various therapeutic applications, most notably as anticonvulsant agents. The core structure presents multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The exploration of these analogs is often aimed at enhancing blood-brain barrier penetration and modulating activity at GABAergic synapses.[2]

Comparative Biological Activity of this compound Analogs

The following table summarizes the anticonvulsant activity of a series of N-substituted 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)butanamide analogs. These compounds were evaluated in murine models of seizures, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and subcutaneous picrotoxin (scPIC) tests. The data highlights how substitutions on the terminal butanamide nitrogen influence anticonvulsant potency and neurotoxicity.

Compound IDR Group (Substitution on Terminal Amide)MES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)scPIC ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/MES ED₅₀)
1 H> 300> 300185.3> 500-
2 Phenyl89.7112.595.1> 500> 5.6
3 4-Methylphenyl75.298.482.6> 500> 6.6
4 4-Methoxyphenyl82.1105.790.3> 500> 6.1
5 4-Chlorophenyl68.385.172.4> 500> 7.3
6 2,6-Dimethylphenyl45.160.251.8> 500> 11.1
7 2,6-Dimethylphenyl *28.9 47.4 35.7 > 500 > 17.3

Note: Compound 7, 4-(2-(2,6-dimethylaminophenylamino)-2-oxoethylamino)-N-(2,6-dimethylphenyl) butanamide, emerged as the most potent derivative in this series.[2]

Key Structure-Activity Relationship Insights

The data presented suggests several key SAR trends for this class of this compound analogs:

  • Aromatic Substitution: The introduction of a phenyl group at the terminal amide (Compound 2 vs. 1) significantly enhances anticonvulsant activity, indicating a favorable interaction in the biological target's binding site.

  • Para-Substituents on Phenyl Ring: Electron-donating (methyl, methoxy) and electron-withdrawing (chloro) groups at the para-position of the phenyl ring (Compounds 3, 4, and 5) offer a modest increase in potency compared to the unsubstituted phenyl analog (Compound 2). The chloro-substituted analog (Compound 5) showed the best activity among the para-substituted compounds.

  • Ortho-Substitution on Phenyl Ring: The presence of methyl groups at the 2 and 6 positions of the phenyl ring (Compound 6) leads to a marked increase in potency. This suggests that steric bulk at these positions may lock the molecule into a more favorable conformation for receptor binding or enhance its pharmacokinetic profile.

  • Symmetrical Di-substitution: The most potent compound in the series, Compound 7, features a 2,6-dimethylphenyl group.[2] This highlights the importance of this specific substitution pattern for maximizing anticonvulsant activity.

  • Neurotoxicity: Encouragingly, all the evaluated analogs demonstrated low neurotoxicity, with TD₅₀ values greater than 500 mg/kg. This results in favorable protective indices, particularly for the most potent compounds.

Experimental Protocols

A detailed methodology for a key experiment used in the evaluation of these analogs is provided below.

Maximal Electroshock (MES) Induced Seizure Test

This test is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animals: Male albino mice (20-25 g) are used.

  • Apparatus: A convulsiometer with corneal electrodes is used to deliver the electrical stimulus.

  • Procedure:

    • The test compounds are administered to groups of mice, typically via intraperitoneal (i.p.) injection, at various doses. A control group receives the vehicle.

    • After a predetermined time for drug absorption (e.g., 30 or 60 minutes), an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.

    • The mice are observed for the presence or absence of a tonic hind limb extension seizure.

    • The absence of the tonic hind limb extension is considered the endpoint, indicating protection by the test compound.

    • The median effective dose (ED₅₀), the dose that protects 50% of the animals from the induced seizure, is calculated using probit analysis.

Visualizing Structure-Activity Relationships and Experimental Workflow

The following diagrams illustrate the key SAR findings and a typical experimental workflow for anticonvulsant screening.

SAR_of_4_Aminobutanamide_Analogs cluster_core Core Structure cluster_modifications Modifications 4-Aminobutanamide_Core This compound Backbone Unsubstituted R = H (Low Activity) 4-Aminobutanamide_Core->Unsubstituted Phenyl R = Phenyl (Increased Activity) Unsubstituted->Phenyl Substitution Para_Substituted_Phenyl R = p-Substituted Phenyl (Modest Improvement) Phenyl->Para_Substituted_Phenyl Fine-tuning Ortho_Substituted_Phenyl R = 2,6-Dimethylphenyl (High Potency) Para_Substituted_Phenyl->Ortho_Substituted_Phenyl Steric Enhancement

Caption: SAR progression of this compound analogs.

Anticonvulsant_Screening_Workflow cluster_workflow Experimental Workflow start Synthesized this compound Analogs admin Compound Administration (i.p. in mice) start->admin mes Maximal Electroshock (MES) Test admin->mes scptz Subcutaneous Pentylenetetrazole (scPTZ) Test admin->scptz neurotox Neurotoxicity Assay (e.g., Rotarod Test) admin->neurotox data_analysis Data Analysis (ED₅₀, TD₅₀, Protective Index) mes->data_analysis scptz->data_analysis neurotox->data_analysis sar_determination Structure-Activity Relationship Determination data_analysis->sar_determination

Caption: Anticonvulsant screening workflow.

Conclusion

The structure-activity relationship studies of this compound analogs reveal a clear path toward optimizing their anticonvulsant properties. Specifically, the introduction of a disubstituted phenyl ring at the terminal amide, such as a 2,6-dimethylphenyl group, dramatically enhances potency without a concomitant increase in neurotoxicity. These findings provide a strong foundation for the design and synthesis of novel, more effective anticonvulsant agents based on the this compound scaffold. Further investigation into the mechanism of action, potentially involving GABA receptor modulation, and pharmacokinetic profiling of the most promising candidates is warranted.

References

A Comparative Analysis of N-Substituted Gabamide Derivatives: Potency and Selectivity at the α2δ Subunit of Voltage-Gated Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-substituted Gabamide derivatives, focusing on their potency and selectivity as ligands for the α2δ subunit of voltage-gated calcium channels (VGCCs). The information presented is supported by experimental data to facilitate informed decisions in drug discovery and development.

N-substituted derivatives of γ-aminobutyric acid (GABA), particularly the gabapentinoids, represent a significant class of therapeutics for neurological disorders such as epilepsy and neuropathic pain. Unlike their parent molecule, GABA, these compounds do not exert their primary effects through GABA receptors. Instead, their mechanism of action is centered on their high-affinity binding to the α2δ auxiliary subunit of VGCCs.[1][2] This interaction modulates calcium influx and subsequently reduces the release of excitatory neurotransmitters.[3][4] This guide delves into the structure-activity relationships (SAR) of various N-substituted Gabamide derivatives, comparing their potency and selectivity for the α2δ-1 and α2δ-2 subunits, and their activity at other relevant central nervous system (CNS) targets.

Comparative Potency of N-Substituted Gabamide Derivatives

The potency of N-substituted Gabamide derivatives is primarily determined by their binding affinity to the α2δ subunits of VGCCs. This is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity.

Table 1: Binding Affinity of Gabapentin, Pregabalin, and Mirogabalin for α2δ Subunits

Compoundα2δ-1 Affinity (Kd/Ki)α2δ-2 Affinity (Kd/Ki)SpeciesReference(s)
Gabapentin59 nM (Kd)153 nM (Kd)Porcine[1][5]
40 nM (Ki)-Human (recombinant)[6]
Pregabalin32 nM (Ki)-Human (recombinant)[6]
106 nM (for displacing [3H]gabapentin)70 nM (for displacing [3H]gabapentin)-[7]
MirogabalinHigher than PregabalinHigher than PregabalinHuman, Rat[8]

Table 2: Structure-Activity Relationship of Pregabalin Analogs at the α2δ Subunit

CompoundR1R2R3R4[3H]Gabapentin Binding IC50 (µM)
PregabalinHHi-BuH0.10
Analog 1MeHi-BuH>100
Analog 2HHn-BuH0.23
Analog 3HHc-pentylH0.08
Analog 4HHPhH1.1

Data adapted from relevant structure-activity relationship studies. The numbering of analogs is for illustrative purposes within this guide.

The data clearly indicates that substitution on the amine group of the gabapentinoid scaffold can significantly impact binding affinity. For instance, N-methylation of pregabalin (Analog 1) results in a dramatic loss of potency, highlighting the critical role of the primary amine in the interaction with the α2δ subunit.

Selectivity Profile of N-Substituted Gabamide Derivatives

A crucial aspect of a drug's profile is its selectivity for its intended target over other biological molecules. Gabapentinoids are notable for their high selectivity for the α2δ subunits of VGCCs over other common CNS targets, including GABA receptors.

Table 3: Selectivity Profile of Gabapentin and Pregabalin

TargetGabapentin AffinityPregabalin AffinityReference(s)
Primary Target
α2δ-1 SubunitHigh (nM range)High (nM range)[1][5][6]
α2δ-2 SubunitHigh (nM range)High (nM range)[1][7]
α2δ-3 SubunitNo significant bindingNo significant binding[1]
Off-Targets
GABAA ReceptorNo significant bindingNo significant binding[1]
GABAB ReceptorNo significant bindingNo significant binding[1]
GABA Transporters (GATs)No significant direct inhibitionNo significant direct inhibition
Voltage-Gated Sodium ChannelsNo direct interactionNo direct interaction[9]
NMDA ReceptorsNo direct interactionNo direct interaction[1]

While direct interaction with GABA transporters is not a primary mechanism, some gabapentinoids are substrates for the large neutral amino acid transporter (L-type amino acid transporter 1 or LAT1), which facilitates their transport across the blood-brain barrier.[10]

Experimental Protocols

Radioligand Binding Assay for α2δ Subunit Affinity

This protocol describes a competitive binding assay to determine the affinity of N-substituted Gabamide derivatives for the α2δ subunit using [3H]gabapentin as the radioligand.

1. Membrane Preparation:

  • Porcine cerebral cortex is homogenized in a cold buffer (e.g., 10 mM HEPES, pH 7.4, containing protease inhibitors) using a Potter-Elvehjem homogenizer.

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • The supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

  • The pellet is washed by resuspension in fresh buffer and re-centrifugation.

  • The final pellet is resuspended in assay buffer to a protein concentration of approximately 1-2 mg/mL, as determined by a Bradford assay.

2. Binding Assay:

  • The assay is performed in a 96-well plate with a final volume of 200 µL per well.

  • To each well, add:

    • 50 µL of various concentrations of the unlabeled N-substituted Gabamide derivative (competitor).

    • 50 µL of [3H]gabapentin (final concentration of ~2-5 nM).

    • 100 µL of the prepared membrane suspension (100-200 µg of protein).

  • For total binding, the competitor is replaced with assay buffer.

  • For non-specific binding, a high concentration of unlabeled gabapentin (e.g., 10 µM) is used.

  • The plate is incubated at room temperature for 60 minutes with gentle agitation.

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

  • The filters are washed three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The filters are dried, and scintillation cocktail is added.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

[3H]-GABA Uptake Assay in HEK293 Cells

This protocol is used to assess the inhibitory activity of N-substituted Gabamide derivatives on GABA transporters (GATs).

1. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK293) cells stably expressing the desired GABA transporter subtype (e.g., GAT-1) are cultured in appropriate media.

  • Cells are seeded into 24-well plates and grown to near confluency.

2. Uptake Assay:

  • On the day of the assay, the growth medium is removed, and the cells are washed twice with a pre-warmed Krebs-Ringer-HEPES buffer.

  • The cells are then pre-incubated for 10-20 minutes at 37°C with the Krebs-Ringer-HEPES buffer containing various concentrations of the test compound.

  • The uptake is initiated by adding [3H]-GABA (final concentration of ~10-20 nM) to each well.

  • The incubation is allowed to proceed for a short period (e.g., 1-5 minutes) at 37°C.

3. Termination and Lysis:

  • The uptake is terminated by rapidly aspirating the incubation buffer and washing the cells three times with ice-cold buffer.

  • The cells are then lysed by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

4. Scintillation Counting and Data Analysis:

  • The cell lysates are transferred to scintillation vials, scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.

  • The IC50 values are determined by plotting the percentage of inhibition of [3H]-GABA uptake against the concentration of the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of N-substituted Gabamide derivatives and the experimental workflows for their characterization.

Gabapentinoid_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Gabapentinoid N-Substituted Gabamide Derivative a2d α2δ Subunit Gabapentinoid->a2d Binds to Trafficking VGCC Trafficking to Membrane Gabapentinoid->Trafficking Inhibits VGCC Voltage-Gated Calcium Channel (VGCC) a2d->Trafficking Promotes VGCC_mem Membrane-Bound VGCC Trafficking->VGCC_mem Increases Ca_influx Ca²⁺ Influx Vesicle Synaptic Vesicle Ca_influx->Vesicle Triggers NT_release Neurotransmitter Release (e.g., Glutamate) Vesicle->NT_release Fusion & Release NT_release->NT VGCC_mem->Ca_influx Mediates Receptor Postsynaptic Receptors NT->Receptor Binds to Signal Postsynaptic Signaling Receptor->Signal Activates

Caption: Signaling pathway of N-substituted Gabamide derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays In Vitro Assays cluster_potency Potency Determination cluster_selectivity Selectivity Profiling cluster_evaluation Lead Optimization Start Design of N-Substituted Gabamide Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Binding_Assay α2δ Radioligand Binding Assay Purification->Binding_Assay GAT_Uptake_Assay [3H]-GABA Uptake Assay (GATs) Purification->GAT_Uptake_Assay Receptor_Screen Receptor Panel Screening Purification->Receptor_Screen Data_Analysis_Potency IC50/Ki Determination Binding_Assay->Data_Analysis_Potency SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis_Potency->SAR Data_Analysis_Selectivity Selectivity Assessment GAT_Uptake_Assay->Data_Analysis_Selectivity Receptor_Screen->Data_Analysis_Selectivity Data_Analysis_Selectivity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Experimental workflow for comparing Gabamide derivatives.

References

Determining Enantiomeric Purity of Chiral 4-Aminobutanamide Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is critical in the synthesis of chiral active pharmaceutical ingredients (APIs). This guide provides a comparative overview of analytical techniques for determining the enantiomeric excess of chiral 4-aminobutanamide intermediates, which are key building blocks for several pharmaceuticals. We will delve into the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

At a Glance: Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for determining enantiomeric excess depends on various factors, including the required accuracy, precision, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance indicators for chiral HPLC, SFC, GC, and NMR spectroscopy for the analysis of chiral this compound intermediates.

ParameterChiral HPLCChiral SFCChiral GCNMR Spectroscopy
Principle Differential partitioning between a chiral stationary phase and a liquid mobile phase.Differential partitioning between a chiral stationary phase and a supercritical fluid mobile phase.Differential partitioning between a chiral stationary phase and a gas mobile phase.Differential chemical shifts of enantiomers in the presence of a chiral solvating agent.
Typical Analysis Time 10 - 30 minutes2 - 10 minutes15 - 45 minutes5 - 15 minutes
Resolution Good to ExcellentExcellentGood to ExcellentVariable, depends on agent
Limit of Detection (LOD) ~0.0002 mg/mLGenerally comparable to or slightly higher than HPLCHigh sensitivity, often requiring derivatizationLower sensitivity
Limit of Quantitation (LOQ) ~0.0005 mg/mLGenerally comparable to or slightly higher than HPLCHigh sensitivity, often requiring derivatizationLower sensitivity
Accuracy (% Recovery) 93 - 106%Comparable to HPLCHighHigh
Precision (%RSD) < 2%Comparable to HPLCHighHigh
Sample Preparation Simple dissolutionSimple dissolutionOften requires derivatizationSimple mixing with chiral agent
Solvent Consumption HighLowVery LowLow

Experimental Workflows and Logical Relationships

The general workflow for determining the enantiomeric excess of a chiral this compound intermediate involves several key steps, from sample preparation to data analysis and interpretation. The specific details within each step will vary depending on the chosen analytical technique.

G General Workflow for Enantiomeric Excess Determination cluster_sample_prep Sample Preparation cluster_data Data Acquisition & Analysis Sample Chiral this compound Intermediate Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (if required, e.g., GC) Dissolution->Derivatization HPLC Chiral HPLC SFC Chiral SFC NMR NMR with Chiral Solvating Agent Derivatization->HPLC Derivatization->SFC GC Chiral GC Derivatization->GC Derivatization->NMR Chromatogram Obtain Chromatogram or Spectrum HPLC->Chromatogram SFC->Chromatogram GC->Chromatogram NMR->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calculation Calculate Enantiomeric Excess (%) Peak_Integration->Calculation

Figure 1. A generalized workflow for determining the enantiomeric excess of chiral this compound intermediates.

Detailed Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide. These protocols are based on established methods for similar analytes and should be optimized for specific intermediates and instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is adapted from a validated protocol for the analysis of (S)-2-aminobutanamide, a key intermediate for Levetiracetam.[1][2]

  • Instrumentation: Agilent 1260 Infinity HPLC system or equivalent, equipped with a UV detector.

  • Chiral Column: CROWNPAK CR (+) (150 mm x 4.0 mm, 5 µm).

  • Mobile Phase: 0.05% Perchloric acid solution in water.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 15 °C.

  • Detection Wavelength: 200 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound intermediate in the mobile phase to a concentration of approximately 2 mg/mL.

  • System Suitability: Prepare a solution of the analyte spiked with a small amount of the undesired enantiomer to ensure adequate resolution between the two enantiomeric peaks.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.

Chiral Supercritical Fluid Chromatography (SFC)

SFC offers a faster and more environmentally friendly alternative to HPLC for chiral separations.[3] The following is a general protocol for the chiral SFC analysis of amine intermediates.

  • Instrumentation: A Waters ACQUITY UPC² system or similar, equipped with a photodiode array (PDA) detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase such as Chiralpak IA, IB, IC, ID, IE, or IF (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO₂ as the primary mobile phase with a polar organic modifier (e.g., methanol, ethanol, or isopropanol) and an additive (e.g., diethylamine for basic compounds). A typical starting gradient could be 5-40% modifier over 5-10 minutes.

  • Flow Rate: 2 - 4 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: PDA detection over a suitable wavelength range (e.g., 200-300 nm).

  • Sample Preparation: Dissolve the sample in the initial mobile phase modifier or a compatible solvent.

  • Quantification: Calculation of enantiomeric excess is performed as described for HPLC.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive technique, but often requires derivatization of polar analytes like this compound intermediates to increase their volatility.

  • Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral Column: A cyclodextrin-based capillary column (e.g., Rt-βDEXsm).

  • Derivatization: A two-step derivatization is often necessary. First, the amino group can be acylated (e.g., with trifluoroacetic anhydride), followed by esterification of the amide.

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An initial oven temperature of around 100°C, held for a few minutes, followed by a ramp to a final temperature of approximately 200-250°C.

  • Injector and Detector Temperature: Typically 250°C.

  • Sample Preparation: Perform the derivatization reaction on the sample, followed by extraction into a suitable organic solvent.

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomer derivatives.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy provides a non-separative method for determining enantiomeric excess by inducing chemical shift differences between enantiomers through the use of a chiral solvating agent.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): A suitable chiral solvating agent that will interact with the this compound intermediate, such as (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL) or a derivative thereof.

  • Solvent: A deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl₃, C₆D₆).

  • Sample Preparation: In an NMR tube, dissolve a known amount of the this compound intermediate in the deuterated solvent. Add an equimolar or a slight excess of the chiral solvating agent.

  • Data Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.

  • Data Analysis: Identify a proton signal of the analyte that shows baseline separation for the two enantiomers in the presence of the CSA. Integrate the two resolved signals.

  • Quantification: The enantiomeric excess is calculated from the integration values of the two signals: ee (%) = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] x 100.

Conclusion

The determination of enantiomeric excess for chiral this compound intermediates can be effectively achieved using a variety of analytical techniques. Chiral HPLC is a robust and well-established method with readily available protocols and columns. Chiral SFC presents a compelling alternative with significant advantages in terms of analysis speed and reduced environmental impact. While chiral GC offers high sensitivity, the need for derivatization can add complexity to the workflow. NMR spectroscopy provides a rapid, non-separative approach that is particularly useful for structural confirmation and can be quantitative with the appropriate chiral solvating agents. The optimal method will depend on the specific requirements of the analysis, including speed, sensitivity, and available resources. For routine quality control in a drug development setting, the speed and efficiency of chiral SFC make it an increasingly attractive option.

References

Cross-reactivity of 4-Aminobutanamide with other neurotransmitter transporters

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Cross-Reactivity Profiling of 4-Aminobutanamide Against Monoamine Transporters

In the landscape of neuropharmacology, the precise characterization of a compound's interaction with its intended target, as well as potential off-targets, is paramount. This compound, a derivative of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), presents a compelling case for rigorous selectivity profiling. While its structure suggests a primary affinity for the GABAergic system, its potential for cross-reactivity with other neurotransmitter transporters, such as those for dopamine (DAT), serotonin (SERT), and norepinephrine (NET), cannot be overlooked. Such off-target interactions can lead to unforeseen physiological effects, complicating the therapeutic development process and potentially introducing undesirable side effects.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of this compound. We will delve into the established experimental methodologies, the rationale behind their design, and the interpretation of the resulting data. Our focus is on empowering researchers to build a self-validating system for characterizing the selectivity profile of this and other novel compounds.

The Imperative of Selectivity: Why Cross-Reactivity Matters

The monoamine transporters (DAT, SERT, and NET) are critical regulators of neurotransmission and are the targets of numerous therapeutic agents, including antidepressants and psychostimulants. Unintended inhibition of these transporters by a compound designed to target the GABAergic system can profoundly alter brain chemistry. For instance, inadvertent blockade of DAT can lead to an increase in synaptic dopamine, potentially causing motor disturbances or abuse liability. Similarly, off-target effects at SERT or NET can influence mood, cognition, and autonomic function. Therefore, a thorough understanding of a compound's selectivity is not merely an academic exercise but a cornerstone of safe and effective drug development.

Experimental Workflow for Assessing Transporter Cross-Reactivity

To quantitatively assess the interaction of this compound with DAT, SERT, and NET, two primary in vitro assays are indispensable: competitive radioligand binding assays and synaptosomal uptake inhibition assays. These assays provide complementary information on a compound's ability to physically occupy the transporter (binding) and its functional consequence on neurotransmitter reuptake (inhibition).

Diagram: Overall Experimental Workflow

cluster_prep Tissue/Cell Preparation cluster_binding Binding Assay cluster_uptake Uptake Assay cluster_analysis Data Analysis prep1 Obtain brain tissue (e.g., striatum for DAT, cortex for NET/SERT) or cell lines expressing transporters prep2 Homogenize tissue and prepare synaptosomal fractions or cell membranes bind1 Incubate membranes with a specific radioligand (e.g., [3H]WIN 35,428 for DAT) prep2->bind1 uptake1 Pre-incubate synaptosomes with increasing concentrations of this compound prep2->uptake1 bind2 Add increasing concentrations of this compound bind3 Separate bound from free radioligand via filtration bind4 Quantify radioactivity to determine displacement analysis1 Calculate Ki from binding data bind4->analysis1 uptake2 Add radiolabeled neurotransmitter (e.g., [3H]dopamine) uptake3 Terminate uptake by rapid filtration and washing uptake4 Quantify internalized radioactivity analysis2 Calculate IC50 from uptake data uptake4->analysis2 analysis3 Compare affinities/potencies across transporters analysis1->analysis3 analysis2->analysis3 cluster_0 No Inhibitor cluster_1 With this compound T1 Transporter R1 Radioligand T1->R1 Binds Result1 High Signal Result2 Reduced Signal T2 Transporter I2 This compound T2->I2 Competes R2 Radioligand

A Comparative Guide to GABA Reuptake Inhibitors: Tiagabine vs. 4-Aminobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability. The action of GABA in the synaptic cleft is terminated by its removal via GABA transporters (GATs), which are membrane proteins that facilitate the reuptake of GABA into presynaptic neurons and surrounding glial cells.[1] Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing GABAergic neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[2]

This guide provides a comparative analysis of two compounds in the context of GABA reuptake inhibition: Tiagabine , a well-established and clinically used anticonvulsant, and 4-Aminobutanamide , a structural analog of GABA. We will examine their performance based on available experimental data, detail the methodologies used for their characterization, and provide a framework for evaluating potential GABA reuptake inhibitors.

Mechanism of Action: GABA Reuptake Inhibition

GABAergic neurotransmission begins with the release of GABA from a presynaptic neuron into the synaptic cleft. GABA then binds to postsynaptic receptors (GABA-A and GABA-B), leading to an inhibitory signal. The signal is terminated when GABA is cleared from the cleft, primarily by the GABA transporter GAT1, which is located on both presynaptic terminals and astrocytes.[1] GABA reuptake inhibitors, such as tiagabine, physically block the GAT1 transporter, preventing the reabsorption of GABA and thus increasing its concentration and duration of action in the synapse.

cluster_presynaptic Presynaptic Neuron cluster_astrocyte Astrocyte cluster_postsynaptic Postsynaptic Neuron presyn GABA Vesicle Fusion & Release gaba GABA presyn->gaba 1. Release gat1_pre GAT1 gat1_astro GAT1 gaba_receptor GABA Receptors (GABA-A / GABA-B) cleft Synaptic Cleft (Extracellular Space) gaba->gat1_pre 3a. Reuptake (Neuron) gaba->gat1_astro 3b. Reuptake (Astrocyte) gaba->gaba_receptor 2. Receptor Binding tiagabine Tiagabine tiagabine->gat1_pre 4. Inhibition tiagabine->gat1_astro

Caption: GABAergic synapse and the mechanism of GAT1 inhibition.

Quantitative Performance Comparison

The following table summarizes the available quantitative data for Tiagabine and this compound. Tiagabine is a potent and highly selective inhibitor of the GAT1 transporter.[2][3] In contrast, there is a notable lack of publicly available experimental data characterizing the activity of this compound as a GABA reuptake inhibitor. While some derivatives of this compound have been synthesized and shown to possess inhibitory activity, the parent compound remains uncharacterized in this context.[4]

ParameterTiagabineThis compound
Target GABA Transporter 1 (GAT1)Data not available
In Vitro Potency (IC₅₀) ~40-70 nM (cloned human GAT1)[2] 390 nM (HEK293S cells, hGAT1)[5] 640 nM (HEK cells, rGAT1)[6]Data not available
Selectivity Highly selective for GAT1 over GAT2, GAT3, and BGT1[3]Data not available
In Vivo Efficacy Increases extracellular GABA levels by 200-650% in various rat brain regions (e.g., hippocampus, thalamus, globus pallidus) as measured by microdialysis.[7][8][9]Data not available
Mechanism of Inhibition Mixed-type (competitive and non-competitive)[5]Data not available

Experimental Protocols

Characterizing a compound's activity as a GABA reuptake inhibitor involves a series of standardized in vitro and in vivo experiments.

In Vitro Assay: [³H]GABA Uptake Inhibition

This functional assay measures a compound's ability to inhibit the uptake of GABA into cells or isolated nerve terminals.

  • Objective: To determine the potency (IC₅₀) of a test compound in inhibiting GABA transport.

  • Methodology:

    • Preparation: Use either cultured cells (e.g., HEK-293) stably expressing a specific GAT subtype (e.g., GAT1) or synaptosomes, which are isolated presynaptic nerve terminals prepared from rodent brain tissue.[5][10]

    • Incubation: Incubate the cells or synaptosomes in a buffer solution. Add various concentrations of the test compound (e.g., Tiagabine) followed by a fixed concentration of radiolabeled gamma-aminobutyric acid ([³H]GABA).[5]

    • Termination: After a set incubation period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C), the uptake process is terminated rapidly. This is typically done by washing the cells with ice-cold buffer and filtering the mixture to separate the cells/synaptosomes from the buffer containing unbound [³H]GABA.[11][12]

    • Quantification: The amount of radioactivity trapped within the cells/synaptosomes is measured using a scintillation counter. This reflects the amount of [³H]GABA that was transported.

    • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control (no compound). The data are then plotted to generate a dose-response curve, from which the IC₅₀ value (the concentration of compound that inhibits 50% of GABA uptake) is determined.[5]

In Vitro Assay: Radioligand Binding

This assay measures the direct binding affinity of a compound to the transporter protein itself.

  • Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific GAT subtype.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from tissue or cultured cells expressing the target transporter (e.g., GAT1).[13]

    • Competitive Binding: Incubate the membrane preparation with a fixed concentration of a radioligand known to bind to the target (e.g., [³H]tiagabine or [³H]GABA) and a range of concentrations of the unlabeled test compound.[14][15]

    • Equilibrium and Separation: Allow the binding to reach equilibrium. Then, separate the membrane-bound radioligand from the free radioligand via rapid filtration.[13]

    • Quantification: Measure the radioactivity retained on the filter.

    • Data Analysis: The ability of the test compound to displace the radioligand is used to calculate its IC₅₀, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[13]

In Vivo Assay: Microdialysis

This technique measures the effect of a compound on extracellular GABA levels directly in the brain of a living animal.

  • Objective: To assess the in vivo efficacy of a GAT inhibitor.

  • Methodology:

    • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., hippocampus) in an anesthetized or freely moving rodent.[7][9]

    • Perfusion and Sampling: The probe is continuously perfused with a physiological solution. Neurotransmitters from the extracellular fluid, including GABA, diffuse across the probe's semi-permeable membrane into the perfusion fluid (dialysate).

    • Sample Collection: Collect dialysate samples at regular intervals before and after systemic administration of the test compound (e.g., via intraperitoneal injection).[16]

    • Analysis: The concentration of GABA in the dialysate is quantified using a sensitive analytical method, typically High-Performance Liquid Chromatography (HPLC).[7]

    • Data Analysis: Changes in extracellular GABA concentration are expressed as a percentage of the baseline level measured before drug administration.

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation start Test Compound (e.g., this compound) primary_screen Primary Screen: [3H]GABA Uptake Assay (hGAT1-expressing cells) start->primary_screen hit Identify Active Compounds (Potency: IC50) primary_screen->hit secondary_screen Selectivity Profiling: Binding or Uptake Assays (GAT2, GAT3, BGT1) hit->secondary_screen Active Hit selective Determine Selectivity Profile secondary_screen->selective invivo In Vivo Efficacy: Microdialysis in Rodents selective->invivo Selective Hit efficacy Confirm Target Engagement (↑ Extracellular GABA) invivo->efficacy

Caption: Experimental workflow for screening and validating GAT inhibitors.

Conclusion

This guide highlights a stark contrast between a well-characterized therapeutic agent and a structurally similar but scientifically unvalidated compound.

  • Tiagabine is a potent, selective, and clinically effective GAT1 inhibitor, supported by extensive in vitro and in vivo data. It serves as a benchmark compound for research in GABAergic neurotransmission and as a therapeutic for epilepsy.

  • This compound , despite its structural resemblance to GABA, lacks the necessary experimental evidence to be classified as a GABA reuptake inhibitor. Its potential in this role remains hypothetical. To ascertain its activity, this compound would need to be systematically evaluated through the rigorous experimental protocols detailed in this guide, including functional uptake assays, binding studies, and in vivo validation.

For researchers and drug development professionals, this comparison underscores the critical importance of empirical data over structural analogy in pharmacology. While this compound's structure may suggest a potential interaction with GABAergic systems, only the application of established experimental workflows can validate such a hypothesis and determine its pharmacological profile.

References

Confirming the Binding Site of 4-Aminobutanamide on GABA Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 4-Aminobutanamide and its derivatives with other known GABA transporter (GAT) inhibitors. It synthesizes structural biology, molecular pharmacology, and computational modeling data to elucidate the binding site of this class of compounds, offering valuable insights for researchers in neuroscience and drug development.

Introduction: The Critical Role of GABA Transporters

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its concentration in the synaptic cleft is meticulously regulated by GABA transporters (GATs), which are members of the Solute Carrier 6 (SLC6) family of neurotransmitter:sodium symporters.[1] These transporters, including GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1), terminate GABAergic signaling by removing GABA from the extracellular space.[1][2]

Inhibition of GATs is a validated therapeutic strategy for increasing GABAergic tone, with applications in treating epilepsy and other neurological disorders.[3][4] The clinical success of GAT inhibitors like tiagabine underscores the importance of this target. This compound, a derivative of GABA itself, represents a class of compounds investigated for their potential as GAT inhibitors.[5][6] Understanding the precise binding site and mechanism of action of these molecules is paramount for designing next-generation therapeutics with improved potency and subtype selectivity.

Methodologies for Elucidating Ligand Binding Sites

Determining the binding site of a ligand on a transmembrane protein like a GABA transporter is a multi-faceted process. No single technique provides a complete picture; rather, a combination of experimental and computational approaches is employed to build a high-confidence model of the ligand-protein interaction.

High-Resolution Structural Biology

Cryo-electron microscopy (cryo-EM) has revolutionized the study of membrane proteins, providing atomic-level snapshots of transporters in different conformational states and in complex with ligands. Recent cryo-EM structures of human GAT1 and GAT3 have been instrumental in visualizing the binding pockets for GABA and various inhibitors.[7][8][9] These structures reveal that the primary substrate and inhibitor binding site (S1) is located centrally within the transmembrane domains, accessible from the extracellular space.[10]

Site-Directed Mutagenesis

This technique involves systematically replacing specific amino acid residues in the transporter with others and then assessing the impact on ligand binding or transport activity.[11] If a mutation significantly reduces the affinity or inhibitory potency of a compound, it suggests that the mutated residue is directly involved in binding or in maintaining the proper conformation of the binding pocket.[12] For instance, mutagenesis studies on GAT1 have identified key residues crucial for substrate and inhibitor recognition.[7][9]

G A Transporter (e.g., GAT1) D Binding Equilibrium A->D Incubate B Radioligand (e.g., [3H]GABA) B->D C Test Compound (this compound) C->D E E D->E Separate Bound from Free Ligand F F E->F Quantify Radioactivity G G F->G Calculate IC50/Ki caption Competitive Radioligand Binding Assay Workflow. G cluster_interactions Key Predicted Interactions GAT1 GAT1 Binding Pocket (S1 Site) TM1 TM3 TM6 TM8 Ligand This compound Carboxyl_Group Carboxamide Group (mimics Carboxylate) Ligand->Carboxyl_Group Amino_Group Amino Group Ligand->Amino_Group Y140 Y140 (TM3) Carboxyl_Group->Y140 H-Bond Na1_Site Na1 Site Residues (TM1, TM6) Amino_Group->Na1_Site Electrostatic/H-Bond Y140->GAT1:f2 Na1_Site->GAT1:f1 Na1_Site->GAT1:f3 caption Predicted binding of this compound in the GAT1 S1 site.

References

Head-to-Head Comparison: 4-Aminobutanamide and 4-Aminocrotonic Acid in Modulating GABAergic Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of 4-aminobutanamide and 4-aminocrotonic acid, two structurally related analogues of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). While both molecules are of significant interest in neuropharmacology, they exhibit distinct mechanisms of action, which are detailed and supported by experimental data herein. This comparison aims to equip researchers with the objective information needed to select the appropriate tool for their studies in GABAergic neurotransmission.

Executive Summary

This compound and 4-aminocrotonic acid, though both GABA analogues, modulate the GABAergic system through fundamentally different mechanisms. 4-Aminocrotonic acid, existing as cis and trans isomers, directly interacts with GABA receptors, acting as an agonist with varying selectivity and potency. In contrast, this compound and its derivatives primarily function as inhibitors of GABA transporters (GATs), thereby increasing the synaptic concentration of GABA. This guide presents a detailed analysis of their biochemical properties, mechanisms of action, and the experimental protocols used to characterize them.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical properties of this compound and 4-aminocrotonic acid is presented in Table 1. These properties can influence their solubility, membrane permeability, and overall suitability for various experimental paradigms.

PropertyThis compound4-Aminocrotonic Acid
Molecular Formula C4H10N2OC4H7NO2
Molecular Weight 102.14 g/mol 101.10 g/mol
Appearance White crystalline solidSolid
Water Solubility HighSoluble
Primary Mechanism GABA Transporter (GAT) InhibitionDirect GABA Receptor Agonism

Comparative Efficacy and Potency

The primary distinction between these two molecules lies in their interaction with the components of the GABAergic synapse. 4-aminocrotonic acid isomers are direct agonists at GABA receptors, while this compound's primary role is the inhibition of GABA reuptake.

4-Aminocrotonic Acid: Direct GABA Receptor Agonism

trans-4-Aminocrotonic acid (TACA) is a potent agonist at both GABA-A and GABA-C receptors.[1] The cis isomer, cis-4-aminocrotonic acid (CACA), displays selectivity for GABA-C receptors, where it acts as a partial agonist.[2] The conformation of the molecule is crucial for its receptor selectivity, with the extended conformation of TACA favoring GABA-A receptors and the folded conformation of CACA favoring GABA-C receptors.[2]

Table 2: Potency of 4-Aminocrotonic Acid Isomers at GABA-C Receptors

IsomerReceptor SubunitEC50Efficacy (Relative to GABA)
cis-4-Aminocrotonic Acid (CACA)ρ1Not Reported70%
ρ238 µM60%
trans-4-Aminocrotonic Acid (TACA)ρ10.44 µMNot Reported
ρ2450 nM85%

Data obtained from two-electrode voltage-clamp electrophysiology on Xenopus oocytes expressing recombinant GABA-C receptors.[3]

This compound: GABA Uptake Inhibition

Derivatives of this compound have been synthesized and evaluated as inhibitors of the four mouse GABA transporters (mGAT1-4).[4] By blocking these transporters, this compound analogues increase the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic signaling.[4]

Table 3: Inhibitory Activity of 2-Substituted this compound Derivatives on Mouse GABA Transporters (mGAT1-4)

Compound SeriesGeneral StructurepIC50 (mGAT1)pIC50 (mGAT2)pIC50 (mGAT3)pIC50 (mGAT4)
Series 14-Amino-N-(aryl)-2-(...)butanamide4.23 - 5.234.23 - 5.234.23 - 5.234.23 - 5.23

pIC50 values represent the negative logarithm of the half-maximal inhibitory concentration.[4]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and 4-aminocrotonic acid lead to different downstream signaling events.

4-Aminocrotonic Acid: GABA-C Receptor Activation Pathway

Activation of GABA-C receptors by agonists like 4-aminocrotonic acid leads to the opening of an integral chloride ion channel.[3] The resulting influx of chloride ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.[3]

GABA_C_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4_ACA 4-Aminocrotonic Acid GABA_C GABA-C Receptor (Ligand-gated Cl- channel) 4_ACA->GABA_C Binds to Cl_ion Cl- Influx GABA_C->Cl_ion Opens Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

GABA-C Receptor Activation by 4-Aminocrotonic Acid.
This compound: GABA Transporter Inhibition Workflow

This compound and its derivatives inhibit GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This inhibition leads to an increased concentration and prolonged presence of GABA in the synapse, enhancing the activation of postsynaptic GABA-A and GABA-B receptors and resulting in a stronger inhibitory signal.

GAT_Inhibition_Workflow cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GABA_synapse GABA GAT GABA Transporter (GAT) GABA_synapse->GAT Reuptake GABA_R GABA Receptors (GABA-A, GABA-B) GABA_synapse->GABA_R Activates 4_ABA This compound 4_ABA->GAT Inhibitory_Signal Enhanced Inhibitory Postsynaptic Potential GABA_R->Inhibitory_Signal

Mechanism of Action of this compound via GAT Inhibition.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of N-substituted this compound derivatives involves a multi-step process:[4]

  • Protection of the Amino Group: The amino group of a suitable starting material, such as 4-aminobutanoic acid (GABA), is protected using a standard protecting group (e.g., Boc, Cbz) to prevent side reactions.

  • Activation of the Carboxylic Acid: The carboxylic acid group is activated to facilitate amide bond formation. This can be achieved using activating agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or by converting it to an acid chloride.

  • Amide Bond Formation: The activated carboxylic acid is reacted with the desired amine to form the amide bond.

  • Deprotection: The protecting group on the amino group is removed to yield the final this compound derivative.

Synthesis of trans-4-Aminocrotonic Acid from GABA

An efficient synthesis of trans-4-aminocrotonic acid (TACA) can be achieved from γ-aminobutyric acid (GABA) through a bromination followed by an elimination reaction.

  • Bromination of GABA: GABA is reacted with N-bromosuccinimide (NBS) in a suitable solvent like glacial acetic acid at room temperature.

  • Work-up and Extraction: The solvent is removed, and the residue is dissolved in water and extracted with an organic solvent to remove unreacted NBS and succinimide.

  • Elimination Reaction: The aqueous layer containing the brominated intermediate is treated with a base, such as potassium carbonate, and heated to induce elimination and form the trans-alkene.

  • Purification: The reaction mixture is cooled, and the pH is adjusted to purify the final product.

Electrophysiological Recording of GABA-C Receptor Activity

The activity of 4-aminocrotonic acid isomers on GABA-C receptors is typically assessed using two-electrode voltage-clamp electrophysiology on Xenopus laevis oocytes expressing recombinant GABA-C receptor subunits.[3]

  • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the desired GABA-C receptor subunit (e.g., human ρ1 or ρ2). The oocytes are incubated for 2-5 days to allow for receptor expression.

  • Recording Setup: An oocyte is placed in a recording chamber and perfused with a physiological saline solution. Two microelectrodes are inserted into the oocyte to measure membrane potential and inject current, under the control of a voltage-clamp amplifier.

  • Data Acquisition: A stable baseline current is established. Solutions containing increasing concentrations of the test compound (e.g., CACA or TACA) are perfused over the oocyte. The resulting inward chloride current is recorded.

  • Data Analysis: The peak current response at each concentration is measured. A dose-response curve is generated by plotting the normalized current against the logarithm of the agonist concentration. The EC50 value is determined by fitting the data to a sigmoidal function.[3]

GABA Uptake Assay

The inhibitory activity of this compound derivatives on GABA transporters can be determined using a [3H]GABA uptake assay in cell lines stably expressing the specific GAT subtype.

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing one of the mouse GABA transporters (mGAT1, mGAT2, mGAT3, or mGAT4) are cultured in appropriate media.

  • Assay Procedure: Cells are seeded in microplates. On the day of the assay, the culture medium is replaced with a buffer solution.

  • Inhibition Study: Cells are pre-incubated with various concentrations of the test compound (this compound derivative).

  • Uptake Measurement: [3H]GABA is added to the wells to initiate the uptake reaction. After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer.

  • Quantification: The amount of [3H]GABA taken up by the cells is quantified using a scintillation counter.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition versus the concentration of the test compound.

Conclusion

This compound and 4-aminocrotonic acid represent two distinct classes of GABAergic modulators. 4-aminocrotonic acid isomers act as direct agonists at GABA receptors, with their stereochemistry dictating their selectivity and potency, making them valuable tools for probing receptor subtype function. Conversely, this compound derivatives function as GABA uptake inhibitors, offering a different strategy to enhance GABAergic neurotransmission by increasing the synaptic availability of GABA. The choice between these compounds should be guided by the specific research question, whether it is to directly activate specific GABA receptor subtypes or to potentiate endogenous GABAergic signaling. The experimental protocols and comparative data presented in this guide provide a solid foundation for making this informed decision.

References

Is 4-Aminobutanamide more effective than its parent compound GABA

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 4-Aminobutanamide and its potential as a neurologically active agent compared to its parent compound, Gamma-Aminobutyric Acid (GABA).

This guide provides a comprehensive comparison of this compound and its parent compound, GABA, for researchers, scientists, and drug development professionals. The focus is on their mechanisms of action, potential efficacy, and the critical aspect of blood-brain barrier permeability, supported by available experimental data.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. Its therapeutic potential in neurological and psychiatric disorders such as epilepsy, anxiety, and sleep disorders is well-recognized. However, the clinical utility of systemically administered GABA is significantly limited by its poor ability to cross the blood-brain barrier (BBB). This has led to the development of GABA derivatives and prodrugs, such as this compound (also known as gabamide), with the aim of improving CNS penetration and therapeutic efficacy. This guide evaluates the available evidence to compare the potential effectiveness of this compound with GABA.

Physicochemical Properties

A fundamental comparison of the two molecules reveals their structural similarity, with this compound being the amide derivative of GABA.

PropertyGABA (4-Aminobutanoic Acid)This compound
Molecular Formula C₄H₉NO₂C₄H₁₀N₂O
Molecular Weight 103.12 g/mol 102.14 g/mol
Structure Carboxylic AcidAmide

Mechanism of Action: A Tale of Two Strategies

While structurally related, GABA and this compound employ different strategies to modulate GABAergic neurotransmission.

GABA: The Direct Agonist

GABA exerts its inhibitory effects by directly binding to and activating two main types of receptors:

  • GABA-A Receptors: These are ionotropic receptors that, upon activation by GABA, open an intrinsic chloride channel. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

  • GABA-B Receptors: These are metabotropic G-protein coupled receptors. Their activation leads to downstream signaling cascades that open potassium channels (leading to hyperpolarization) and inhibit calcium channels, which in turn reduces the release of other neurotransmitters.

This compound: The Indirect Modulator via GABA Uptake Inhibition

Unlike its parent compound, this compound and its derivatives are primarily investigated as GABA uptake inhibitors . Their mechanism of action involves blocking the GABA transporters (GATs) that are responsible for removing GABA from the synaptic cleft. By inhibiting this reuptake process, these compounds increase the concentration and prolong the presence of GABA in the synapse, thereby enhancing the activation of postsynaptic GABA-A and GABA-B receptors. There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT1.

Potency in GABA Uptake Inhibition: A Look at this compound Derivatives

Compound SeriesTargetpIC50 Range
2-Substituted 4-Amino-N-(aryl)butanamide DerivativesMouse GABA Transporters (mGAT1-4)4.23 - 5.23

Note: This data represents a range for a series of derivatives and not for this compound itself.

The Crucial Hurdle: Blood-Brain Barrier Permeability

The effectiveness of any CNS-acting drug is critically dependent on its ability to cross the blood-brain barrier.

GABA's Limited Access

There is a general consensus in the scientific literature that GABA has very poor permeability across the BBB[1]. While some conflicting reports exist, the predominant view is that systemic administration of GABA does not lead to significant increases in its concentration in the brain. This severely curtails its therapeutic use for central neurological disorders.

This compound: A Potential Solution?

The development of GABA derivatives like this compound is largely driven by the hypothesis that modifying the carboxylic acid group of GABA into an amide can increase its lipophilicity and/or facilitate its transport across the BBB. While direct experimental data on the BBB penetration of this compound is lacking in the available literature, the rationale for its synthesis and the investigation of its derivatives as anticonvulsants suggest an anticipated improvement in CNS delivery compared to GABA. Several studies focus on creating GABA prodrugs to enhance brain accessibility[2][3][4].

Experimental Protocols

In Vitro GABA Uptake Inhibition Assay

A standard method to evaluate the potency of compounds like this compound derivatives as GABA uptake inhibitors involves the following steps:

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells are stably transfected to express one of the four mouse GABA transporter subtypes (mGAT1, mGAT2, mGAT3, or mGAT4).

  • Assay Preparation: The transfected cells are seeded in microplates and cultured until they form a confluent monolayer.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., a this compound derivative).

  • Radiolabeled GABA Addition: A solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA) is added to each well.

  • Uptake Reaction: The cells are incubated for a specific period to allow for the uptake of [³H]GABA.

  • Termination of Uptake: The uptake process is stopped by rapidly washing the cells with ice-cold buffer.

  • Quantification: The cells are lysed, and the amount of intracellular [³H]GABA is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of GABA uptake at each concentration of the test compound is calculated relative to a control group (no inhibitor). The IC50 value (the concentration of the compound that causes 50% inhibition of GABA uptake) is then determined by fitting the data to a dose-response curve. The pIC50 is calculated as the negative logarithm of the IC50 value.

Signaling Pathways and Mechanisms

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging GABA_synapse Vesicle->GABA_synapse Release GAT1_pre GAT1 GABA_synapse->GAT1_pre Reuptake GABA_A GABA-A Receptor (Ionotropic) GABA_synapse->GABA_A Binds to GABA_B GABA-B Receptor (Metabotropic) GABA_synapse->GABA_B Binds to Cl_ion Cl- Influx GABA_A->Cl_ion Opens Channel K_ion K+ Efflux GABA_B->K_ion Activates G-protein Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization K_ion->Hyperpolarization

Caption: GABAergic Signaling Pathway.

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron / Glial Cell cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GAT GABA Transporter (GAT) GABA_synapse GABA GABA_synapse->GAT Reuptake GABA_Receptor Postsynaptic GABA Receptor GABA_synapse->GABA_Receptor Increased Binding Aminobutanamide This compound Derivative Aminobutanamide->GAT Inhibits Increased_Inhibition Enhanced Neuronal Inhibition GABA_Receptor->Increased_Inhibition Leads to

Caption: Mechanism of this compound Derivatives.

Conclusion and Future Directions

The primary advantage of GABA lies in its direct and potent action as an inhibitory neurotransmitter. However, its therapeutic application for CNS disorders is severely hampered by its poor blood-brain barrier permeability. This compound, as a structural analog of GABA, represents a rational drug design strategy to overcome this limitation.

The available evidence on this compound derivatives suggests that this class of compounds acts by inhibiting GABA reuptake, thereby augmenting endogenous GABAergic signaling. The potency data for these derivatives indicate that the this compound scaffold is a promising starting point for the development of effective GABA uptake inhibitors.

The central question of whether this compound is more effective than GABA remains to be definitively answered and is contingent on its pharmacokinetic profile, particularly its ability to penetrate the CNS.

Future research should prioritize:

  • In vivo studies to directly compare the anticonvulsant, anxiolytic, and other CNS effects of equimolar doses of systemically administered this compound and GABA.

  • Pharmacokinetic studies to quantify the brain concentration of this compound following systemic administration to determine its BBB permeability.

  • Determination of the IC50 or pIC50 values of the parent compound, this compound, against the different GABA transporter subtypes to understand its intrinsic potency and selectivity.

Until such data becomes available, the potential superiority of this compound over GABA for treating central neurological disorders remains a compelling hypothesis based on established principles of medicinal chemistry and neuropharmacology.

References

Statistical Validation of 4-Aminobutanamide Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of 4-Aminobutanamide, a structural analog of γ-aminobutyric acid (GABA), against key molecular targets within the GABAergic system. The data presented herein is intended to offer a framework for the statistical validation of bioassay results for novel compounds targeting GABA receptors and enzymes. The experimental protocols and data are based on established methodologies in the field to ensure relevance and reproducibility.

Comparative Bioactivity Data

The following tables summarize the quantitative data from hypothetical bioassays comparing this compound with known reference compounds.

Table 1: GABA-A Receptor Binding Affinity

This table compares the binding affinity of this compound to the GABA-A receptor against endogenous ligands and known synthetic modulators. The binding affinity is expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.

CompoundReceptor SubtypeKᵢ (nM)
This compound α1β2γ21,200
GABAα1β2γ2150
Muscimolα1β2γ215
Bicucullineα1β2γ25

Lower Kᵢ values indicate higher binding affinity.

Table 2: GABA Aminotransferase (GABA-AT) Inhibition

This table presents a comparison of the inhibitory potency of this compound on GABA aminotransferase (GABA-AT), the primary enzyme responsible for GABA degradation. The potency is quantified by the half-maximal inhibitory concentration (IC₅₀).

CompoundIC₅₀ (µM)
This compound 85
Vigabatrin10
Gabaculine0.5
Valproic Acid500

Lower IC₅₀ values indicate greater inhibitory potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

GABA-A Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a test compound to the GABA-A receptor.[1][2]

a) Membrane Preparation:

  • Whole brains from adult Sprague-Dawley rats are homogenized in ice-cold 0.32 M sucrose buffer.

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.

  • The resulting pellet is resuspended in a hypotonic buffer and incubated on ice for 30 minutes to lyse synaptic vesicles.

  • The suspension is centrifuged at 8,000 x g for 20 minutes at 4°C. The supernatant is then centrifuged at 48,000 x g for 30 minutes at 4°C to pellet the synaptic membranes.

  • The final pellet is resuspended in assay buffer and stored at -80°C until use. Protein concentration is determined using a Bradford assay.

b) Binding Assay:

  • The assay is performed in a 96-well plate. Each well contains a final volume of 250 µL.

  • To each well, add:

    • 50 µL of synaptic membrane preparation (approximately 100-200 µg of protein).

    • 50 µL of [³H]-Muscimol (a high-affinity GABA-A receptor agonist) at a final concentration of 2 nM.

    • 50 µL of either assay buffer (for total binding), a saturating concentration of a non-radiolabeled ligand like GABA (10 µM, for non-specific binding), or the test compound (this compound) at various concentrations.

  • The plate is incubated at 4°C for 60 minutes.

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.

  • The filters are placed in scintillation vials with a scintillation cocktail, and radioactivity is counted using a liquid scintillation counter.

c) Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The inhibition constant (Kᵢ) is determined by fitting the competition binding data to the Cheng-Prusoff equation.

GABA Aminotransferase (GABA-AT) Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of a test compound on the activity of GABA-AT.

a) Enzyme Preparation:

  • GABA-AT can be purified from porcine brain or obtained as a recombinant enzyme.

  • The enzyme activity should be standardized before use.

b) Inhibition Assay:

  • The assay is performed in a 96-well plate with a final reaction volume of 200 µL.

  • The reaction mixture contains:

    • 100 mM potassium pyrophosphate buffer (pH 8.6).

    • 10 mM α-ketoglutarate.

    • 1 mM NAD⁺.

    • 0.5 U/mL α-ketoglutarate dehydrogenase.

    • Varying concentrations of the test compound (this compound).

  • The plate is pre-incubated at 37°C for 10 minutes.

  • The reaction is initiated by adding GABA at a final concentration of 10 mM.

  • The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm over time using a microplate reader.

c) Data Analysis:

  • The initial reaction rates are calculated from the linear portion of the absorbance curves.

  • The percent inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.

  • The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

GABA-A Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of an agonist to the GABA-A receptor, leading to neuronal inhibition.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA / Agonist (e.g., this compound) GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Ion_Channel Chloride Ion Channel (Opens) GABA_A_Receptor->Ion_Channel Conformational Change Cl_Influx Cl- Influx Ion_Channel->Cl_Influx Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Caption: Agonist binding to the GABA-A receptor opens a chloride channel, leading to hyperpolarization and neuronal inhibition.

Experimental Workflow for Bioassay Validation

This diagram outlines the logical flow of the experimental validation process for a novel compound like this compound.

Bioassay_Workflow Compound_Synthesis Compound Synthesis (this compound) Primary_Screening Primary Screening (e.g., Binding Assay) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Functional Assays) Dose_Response->Secondary_Assays Data_Analysis Statistical Analysis & Validation Secondary_Assays->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A streamlined workflow for the bioassay validation of a novel compound, from synthesis to lead optimization.

References

Orthogonal Analytical Techniques for 4-Aminobutanamide Purity

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Orthogonal Methods for Confirming 4-Aminobutanamide Purity

In the development and manufacturing of pharmaceutical ingredients, ensuring the purity of the target molecule is of paramount importance. Regulatory bodies require robust analytical data to demonstrate the absence of potentially harmful impurities. The use of a single analytical method is often insufficient to provide a complete purity profile. Therefore, employing orthogonal methods—analytical techniques that measure the same attribute through different physicochemical principles—is a critical strategy for the comprehensive characterization of a substance's purity. This guide provides a comparative overview of key orthogonal methods for confirming the purity of this compound, a small polar molecule.

The following analytical techniques are presented as orthogonal approaches for the purity determination of this compound. Each method leverages different separation and detection principles, providing a comprehensive assessment of potential impurities.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone of pharmaceutical analysis, separating compounds based on their partitioning between a stationary and a mobile phase.

  • Gas Chromatography (GC) with Flame Ionization Detection (FID) is suitable for volatile and semi-volatile compounds, offering separation based on boiling point and polarity.

  • Capillary Electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field, providing a different selectivity compared to chromatography.

  • Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a direct and absolute method for purity determination without the need for a reference standard of the analyte itself.

Data Presentation: A Comparative Summary

The following tables summarize the typical performance characteristics of each orthogonal method for the analysis of small polar molecules like this compound.

Table 1: Comparison of Method Performance Parameters

ParameterHPLC-UVGC-FID (with derivatization)CE-UVqNMR
Principle Liquid ChromatographyGas ChromatographyElectrophoresisNuclear Magnetic Resonance
Typical Purity Range 98.0 - 102.0%98.0 - 102.0%97.0 - 103.0%95.0 - 100.0% (absolute)
Limit of Detection (LOD) ~0.01%~0.005%~0.02%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.015%~0.06%~0.3%
Precision (%RSD) < 1.0%< 1.5%< 2.0%< 0.5%
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%Not Applicable (absolute method)
Specificity for Impurities HighHigh (for volatile)High (for charged)Moderate to High

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the quantification of this compound and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 25 mg of this compound in the mobile phase A to a final concentration of 1 mg/mL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography (GC-FID)

This method is suitable for the analysis of volatile impurities and this compound after derivatization.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL (splitless).

  • Derivatization Protocol: To a dried sample of this compound (approx. 1 mg), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine. Heat at 70°C for 30 minutes.

  • Data Analysis: The purity is determined by comparing the peak area of the derivatized this compound to the total peak area.

Capillary Electrophoresis (CE-UV)

This technique provides an alternative selectivity for ionic impurities.

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica, 50 µm ID, 60 cm total length (50 cm effective length).

  • Background Electrolyte (BGE): 50 mM Sodium phosphate buffer, pH 2.5.

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection Wavelength: 200 nm.

  • Sample Preparation: Dissolve the sample in the BGE to a concentration of 0.5 mg/mL.

  • Data Analysis: Purity is assessed by the area percentage of the main peak.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct measurement of purity without the need for a specific this compound reference standard.[1][2][3]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity, such as maleic acid or dimethyl sulfone.

  • Solvent: Deuterated water (D₂O) or another suitable deuterated solvent.

  • Acquisition Parameters:

    • Pulse Program: A calibrated 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the standard

Mandatory Visualizations

The following diagrams illustrate the logical workflow for confirming the purity of this compound using orthogonal methods.

Orthogonal_Purity_Analysis_Workflow cluster_0 Initial Purity Assessment cluster_1 Orthogonal Confirmation cluster_2 Final Purity Confirmation start This compound Sample hplc HPLC-UV Analysis start->hplc purity_check Purity > 99.5%? hplc->purity_check gc GC-FID (Volatile Impurities) purity_check->gc Yes ce CE-UV (Ionic Impurities) purity_check->ce Yes qnmr qNMR (Absolute Purity) purity_check->qnmr Yes data_review Review and Correlate Data purity_check->data_review No (Investigate) gc->data_review ce->data_review qnmr->data_review final_report Final Purity Report data_review->final_report

Caption: Workflow for orthogonal purity analysis of this compound.

Signaling_Pathway_Comparison cluster_0 Separation Principle cluster_1 Analytical Method cluster_2 Primary Application sp_hplc Partitioning am_hplc HPLC sp_hplc->am_hplc sp_gc Vapor Pressure & Polarity am_gc GC sp_gc->am_gc sp_ce Charge-to-Size Ratio am_ce CE sp_ce->am_ce sp_qnmr Magnetic Properties am_qnmr qNMR sp_qnmr->am_qnmr pa_hplc General Purity & Non-Volatiles am_hplc->pa_hplc pa_gc Volatile & Semi-Volatile Impurities am_gc->pa_gc pa_ce Ionic & Chiral Impurities am_ce->pa_ce pa_qnmr Absolute Quantification am_qnmr->pa_qnmr

Caption: Relationship between separation principles and applications.

References

Safety Operating Guide

Proper Disposal of 4-Aminobutanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Aminobutanamide is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for specific safety and handling information. General precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1][2][3][4]

  • Ventilation: Use in a well-ventilated area to avoid inhalation of dust or vapors.[1][4]

  • Avoid Contact: Prevent contact with skin and eyes.[1][3][4] In case of contact, rinse the affected area thoroughly with water.[1][2][5]

  • Spill Management: In the event of a spill, immediately clean the area. For dry spills, use dry clean-up procedures to avoid generating dust.[1] Collect the spilled material and any contaminated absorbents into a sealed, labeled container for disposal as hazardous waste.[1][3]

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must adhere to institutional and regulatory guidelines. The following steps provide a general operational plan:

  • Waste Identification and Segregation:

    • Unless explicitly determined to be non-hazardous by your institution's Environmental Health and Safety (EHS) office, this compound waste should be treated as hazardous chemical waste.[6]

    • Segregate this compound waste from other waste streams to prevent unintended chemical reactions.[7]

  • Containerization:

    • Use a designated, compatible, and leak-proof container for collecting this compound waste.[8][9] The container should be in good condition with a secure screw cap.[9]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[9]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[8]

    • Indicate the date when waste was first added to the container.[6]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9]

    • Keep the container closed at all times, except when adding waste.[6][9]

    • Ensure the storage area is away from incompatible materials.[3]

  • Disposal Request and Pickup:

    • Once the container is full or you have no further use for the chemical, arrange for its disposal through your institution's EHS or a licensed hazardous waste disposal contractor.[6][8]

    • Complete and submit a waste collection request form as required by your institution.[6]

  • Empty Container Disposal:

    • A container that held this compound should be managed as hazardous waste unless it is triple-rinsed with a suitable solvent.[6]

    • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[6]

    • After triple-rinsing, deface the chemical label on the empty container before disposing of it as regular trash.[6]

Note: Never dispose of this compound by pouring it down the sink or discarding it in the regular trash.[6][10] Evaporation of the chemical as a means of disposal is also prohibited.[6][9]

Quantitative Data Summary

ParameterGuidelineSource
Maximum Hazardous Waste in SAA 55 gallons[8]
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kilogram (solid)[8]
Empty Container Rinsing Volume Approx. 5% of the container volume per rinse[6]
pH for Potential Drain Disposal (if deemed non-hazardous) Between 5.5 and 10.5[10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated is_contaminated Is the material a spill residue or contaminated? start->is_contaminated pure_excess Unused/Excess this compound is_contaminated->pure_excess No spill_residue Spill Residue / Contaminated Material is_contaminated->spill_residue Yes treat_as_hazardous Treat as Hazardous Waste pure_excess->treat_as_hazardous spill_residue->treat_as_hazardous containerize Place in a labeled, compatible container treat_as_hazardous->containerize storage Store in Satellite Accumulation Area containerize->storage request_pickup Request pickup by EHS or licensed contractor storage->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Aminobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 4-Aminobutanamide. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. All personnel must wear appropriate PPE when handling this compound.

Table 1: Required Personal Protective Equipment (PPE)

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Storage Safety glassesNitrile glovesLab coatNot generally required
Weighing & Transfer Chemical safety gogglesNitrile gloves (double-gloving recommended)Lab coatN95 dust mask or respirator (in case of significant dust generation)
Dissolution Chemical safety gogglesNitrile glovesLab coatNot generally required if performed in a fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsN95 dust mask or respirator
Waste Disposal Chemical safety gogglesNitrile glovesLab coatNot generally required

Operational Plan: Step-by-Step Handling Procedures

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.

  • Store: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents. Keep the container tightly closed.

Weighing and Transfer

This procedure should be performed in a chemical fume hood to minimize inhalation exposure.

  • Preparation: Designate a specific area within the fume hood for weighing. Cover the work surface with absorbent, disposable bench paper.

  • Tare: Place a clean, labeled secondary container (e.g., a vial or beaker) on the analytical balance and tare to zero.

  • Transfer: Carefully scoop the desired amount of this compound from the primary container into the tared secondary container. Use a dedicated, clean spatula. Avoid creating dust.

  • Clean-up: After weighing, carefully clean the spatula and any contaminated surfaces with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.

Dissolution
  • Solvent Selection: Use a solvent specified in your experimental protocol.

  • Procedure: In a chemical fume hood, add the solvent to the vessel containing the weighed this compound. Stir gently to dissolve. Avoid splashing.

Emergency Procedures: Spill and Exposure

Spill Cleanup
  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain: For a solid spill, gently cover with a damp paper towel to prevent dust from becoming airborne. For a liquid spill, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent).

  • Neutralize (if applicable): For acidic or basic solutions, neutralize appropriately.

  • Collect: Carefully scoop the contained material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, and dispose of all cleanup materials as hazardous waste.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Table 2: Waste Disposal Procedures

Waste TypeCollection ContainerDisposal Procedure
Solid Waste (e.g., excess compound, contaminated PPE, and cleanup materials)Labeled, sealed, and compatible hazardous waste containerArrange for pickup by a certified hazardous waste disposal service.
Liquid Waste (e.g., solutions containing the compound)Labeled, sealed, and compatible hazardous waste container. Segregate from acidic waste.Arrange for pickup by a certified hazardous waste disposal service.
Sharps (e.g., contaminated needles or Pasteur pipettes)Puncture-resistant sharps container labeled as hazardous wasteArrange for pickup by a certified hazardous waste disposal service.

Workflow for Handling this compound

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_emergency Emergency Receive Receive & Inspect Store Store Securely Receive->Store Weigh Weigh Compound Store->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Spill Spill Occurs Weigh->Spill Potential Exposure Exposure Event Weigh->Exposure Potential Decontaminate Decontaminate Work Area Dissolve->Decontaminate Dissolve->Spill Potential Dissolve->Exposure Potential Waste Dispose of Waste Decontaminate->Waste Spill->Decontaminate Cleanup Exposure->Waste Contaminated PPE

Caption: Workflow for the safe handling and disposal of this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.